Dodecane
Description
Structure
3D Structure
Properties
IUPAC Name |
dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUBQQJIBEYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Record name | N-DODECANE | |
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| Record name | dodecane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dodecane | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0026913 | |
| Record name | Dodecane | |
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Molecular Weight |
170.33 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-dodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |
| Record name | N-DODECANE | |
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| Record name | Dodecane | |
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Boiling Point |
421.3 °F at 760 mmHg (NTP, 1992), 216.3 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg | |
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| Record name | n-Dodecane | |
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Flash Point |
165 °F (NTP, 1992), 83 °C (181 °F) - closed cup, 165 °F (74 °C) (Closed Cup), 71 °C (From table) | |
| Record name | N-DODECANE | |
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| Record name | n-Dodecane | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), In water, 3.7X10-3 mg/L at 25 °C, Very soluble in ethyl alcohol, ethyl ether, acetone, chloroform, carbon tetrachloride, In salt water, 0.005 mg/L at 20 °C; in sea water, 0.0029 mg/L; in distilled water at 25 °C, 0.0037 mg/L, 3.7e-06 mg/mL at 25 °C | |
| Record name | N-DODECANE | |
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| Record name | n-Dodecane | |
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| Record name | N-Dodecane | |
| Source | Human Metabolome Database (HMDB) | |
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Density |
0.7487 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7495 g/cu cm at 20 °C | |
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| Record name | n-Dodecane | |
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Vapor Density |
5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.96 (Air = 1) | |
| Record name | N-DODECANE | |
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| Record name | n-Dodecane | |
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Vapor Pressure |
1 mmHg at 118 °F ; 0.3 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.135 mm Hg at 25 °C | |
| Record name | N-DODECANE | |
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| Record name | Dodecane | |
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Impurities |
The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane. | |
| Record name | n-Dodecane | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-40-3, 93685-81-5, 93924-07-3, 129813-67-8 | |
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Melting Point |
14.7 °F (NTP, 1992), -9.55 °C, Heat of fusion: 36.8 kJ/mol at melting point, -9.6 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to Dodecane: Molecular Structure, Properties, and Applications
Abstract
Dodecane (C₁₂H₂₆) is a transparent, colorless liquid alkane notable for its utility across a spectrum of scientific and industrial disciplines. As a non-polar solvent, a reference standard in chromatography, and a key component in fuel surrogate mixtures, its well-defined physicochemical properties are foundational to its versatility. This guide provides an in-depth examination of this compound's molecular structure, isomerism, and core chemical and physical properties. It further explores its principal applications for researchers, scientists, and drug development professionals, detailing the causality behind its selection in various experimental contexts and providing a validated protocol for its use in gas chromatography.
Molecular Formula and Structural Isomerism
This compound is an acyclic saturated hydrocarbon, or alkane, conforming to the general chemical formula CₙH₂ₙ₊₂.[1] For this compound, where n=12, the chemical formula is C₁₂H₂₆ .[2][3][4] This formula represents a molecule composed of 12 carbon atoms and 26 hydrogen atoms, linked exclusively by single bonds.[1]
A critical aspect of this compound's chemistry is the phenomenon of constitutional isomerism. While the formula C₁₂H₂₆ is fixed, the atoms can be arranged in 355 different ways, resulting in 355 distinct structural isomers.[2][4][5] These isomers share the same molecular formula and weight but differ in the connectivity of their carbon skeletons, leading to variations in their physical and chemical properties.
The most common and frequently referenced isomer is the linear, unbranched form, n-dodecane (CAS Number: 112-40-3).[2][3] Other isomers involve branched carbon chains, such as 2-methylundecane or 2,2,4,6,6-pentamethylheptane.[3][6] This guide will primarily focus on the properties and applications of n-dodecane due to its widespread use and availability in high purity.[7]
The Molecular Structure of n-Dodecane
The structure of n-dodecane is characterized by a continuous chain of twelve carbon atoms. Each carbon atom in an alkane exhibits sp³ hybridization, resulting in a tetrahedral geometry with bond angles of approximately 109.5°.[1] In n-dodecane, the two terminal carbon atoms are each bonded to three hydrogen atoms (a methyl group, -CH₃), while the ten internal carbon atoms are each bonded to two hydrogen atoms (a methylene group, -CH₂-).[4][8] This leads to the condensed structural formula CH₃(CH₂)₁₀CH₃.
This tetrahedral arrangement around each carbon atom results in a zigzagging carbon backbone rather than a strictly linear one. The molecule is conformationally flexible due to free rotation around the C-C single bonds.
Sources
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
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- 4. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
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n-dodecane physical and chemical properties
An In-Depth Technical Guide to n-Dodecane: Properties, Protocols, and Applications for the Modern Researcher
Introduction
n-Dodecane (C₁₂H₂₆) is a linear-chain, saturated hydrocarbon that serves as a cornerstone compound in a multitude of scientific and industrial domains.[1][2] As a colorless, oily liquid, its well-defined and stable characteristics make it an invaluable tool for researchers, scientists, and professionals in drug development.[3][4] Its utility spans from being a non-polar solvent and a critical component in fuel surrogate mixtures to a reference standard in analytical chemistry.[5][6] This guide provides a comprehensive overview of the core physical and chemical properties of n-dodecane, details key experimental protocols for its analysis, and explores its applications within a research context, offering a foundational resource for its effective and safe utilization.
Molecular and Spectroscopic Profile
The identity and purity of a chemical are fundamentally established through its molecular and spectroscopic characteristics. For n-dodecane, these properties are well-documented and provide a reliable fingerprint for its identification.
1.1. Core Molecular Identifiers
| Identifier | Value | Source |
| Chemical Formula | C₁₂H₂₆ | [3][7] |
| Molecular Weight | 170.33 g/mol | [8][9] |
| CAS Number | 112-40-3 | [4][10] |
| Synonyms | Dihexyl, Bihexyl, Adakane 12 | [1][7] |
1.2. Molecular Structure
n-Dodecane consists of a twelve-carbon unbranched chain, classifying it as a normal alkane.[11] This simple, flexible chain structure is the basis for its non-polar nature and characteristic physical properties.
Caption: Linear skeletal structure of the n-dodecane molecule.
1.3. Spectroscopic Data for Characterization
Spectroscopic analysis is essential for confirming the identity and assessing the purity of n-dodecane.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of n-dodecane is simple, reflecting its symmetric structure. It typically shows a triplet around 0.88 ppm corresponding to the six protons of the two terminal methyl (-CH₃) groups, and a broad multiplet around 1.26 ppm for the twenty protons of the ten methylene (-CH₂-) groups in the chain.[12]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton. Due to symmetry, the spectrum shows distinct peaks for the different carbon environments within the chain, with signals appearing in the aliphatic region of the spectrum.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of n-dodecane shows a molecular ion (M⁺) peak at m/z 170.[13] The spectrum is characterized by a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups), with prominent peaks at m/z 43, 57, 71, and 85, which are characteristic fragmentation patterns for linear alkanes.[7][13]
Physical and Thermodynamic Properties
The physical behavior of n-dodecane across different temperatures and pressures dictates its suitability for various applications, from a solvent in synthesis to a component in fuel systems.
2.1. Key Physical Constants
The following table summarizes the essential physical properties of n-dodecane, providing a quick reference for experimental design and safety assessment.
| Property | Value | Unit | Notes |
| Appearance | Colorless liquid | - | [3] |
| Melting Point | -9.6 | °C | [3] |
| Boiling Point | 216.3 | °C | [14] |
| Density (at 20 °C) | 0.749 - 0.75 | g/cm³ | [1][10] |
| Flash Point | 71 - 83 | °C | [1][10] |
| Autoignition Temperature | 200 - 205 | °C | [1][10] |
| Vapor Pressure (at 68°F/20°C) | 0.3 | mmHg | [8] |
| Vapor Density (Air = 1) | 5.96 | - | Heavier than air.[8] |
| Viscosity (Dynamic) | See note | Pa·s | Varies with temperature.[15] |
| Thermal Conductivity | See note | W/(m·K) | Varies with temperature.[15] |
| Surface Tension | See note | N/m | Varies with temperature. |
| Lower Explosive Limit | 0.6 | % | [8] |
Note: Viscosity, thermal conductivity, and surface tension are highly temperature-dependent. For precise modeling, refer to specialized correlations and equations of state.[15][16]
2.2. Thermodynamic Data
Thermodynamic properties are crucial for understanding energy changes during reactions and phase transitions. An equation of state has been developed to accurately represent these properties for n-dodecane.[17][18]
| Property | Symbol | Description |
| Standard Liquid Enthalpy of Combustion | ΔcH°liquid | The heat released during complete combustion.[19] |
| Enthalpy of Vaporization | ΔvapH | The energy required to transform the liquid into a gas.[19] |
| Liquid Phase Heat Capacity | Cp,liquid | The heat required to raise the temperature of the liquid.[19] |
These parameters are fundamental for designing and modeling chemical processes, including reaction calorimetry, distillation, and combustion simulations.[17]
Solubility and Partitioning Behavior
The non-polar nature of n-dodecane is the primary determinant of its solubility characteristics, a principle best described by the adage "like dissolves like."[11]
-
Solubility in Water: n-Dodecane is practically insoluble in water.[3][11] Its non-polar hydrocarbon structure cannot overcome the strong hydrogen bonds between water molecules.[11][20]
-
Solubility in Organic Solvents: It is readily soluble in non-polar and weakly polar organic solvents such as ethanol, ether, toluene, hexane, and chloroform.[3][14] This makes it an effective solvent for dissolving oils, greases, and other non-polar compounds.[4]
-
Octanol/Water Partition Coefficient (logP): The logP value for n-dodecane is high, indicating a strong preference for non-polar (lipophilic) environments over aqueous ones. This property is particularly relevant in drug development for predicting the behavior of substances in biological systems and in environmental science to model the fate of organic pollutants.
Chemical Properties and Reactivity
As a saturated alkane, n-dodecane is generally characterized by its chemical stability and low reactivity under ambient conditions.[8][11]
-
General Reactivity: It is unreactive towards acids, alkalis, and most common oxidizing and reducing agents at room temperature.[8]
-
Combustion: The most significant reaction of n-dodecane is combustion. When ignited in the presence of sufficient oxygen, it burns exothermically to produce carbon dioxide and water.[8] This reaction is central to its use as a surrogate for diesel and jet fuels in combustion research.[3][21] C₁₂H₂₆(l) + 18.5 O₂(g) → 12 CO₂(g) + 13 H₂O(g) [1]
-
Pyrolysis and Oxidation: At elevated temperatures (typically >550 K), n-dodecane undergoes thermal decomposition (pyrolysis) and oxidation.[22][23] These complex processes involve the breaking of C-C and C-H bonds to form smaller hydrocarbon fragments, which then go on to react further.[23][24] Understanding these pathways is critical for modeling engine performance and pollutant formation.[21][22]
-
Incompatibilities: n-Dodecane is incompatible with strong oxidizing agents (e.g., nitric acid, peroxides), which can lead to vigorous, exothermic reactions.[8][25]
Experimental Protocols
5.1. Workflow for Purity Analysis via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for determining the purity of n-dodecane and identifying any potential contaminants. The workflow separates compounds based on their volatility and boiling point, followed by identification based on their mass fragmentation patterns.
Caption: Standard workflow for purity assessment of n-dodecane using GC-MS.
5.2. Protocol for Qualitative Solubility Assessment
This protocol allows for a rapid determination of a solute's solubility in n-dodecane, which is crucial when using it as a non-polar solvent or vehicle.
-
Preparation: Add 1 mL of n-dodecane to a clean, dry glass vial at ambient temperature (e.g., 20-25 °C).
-
Solute Addition: Add a small, pre-weighed amount of the solute to be tested (e.g., 10 mg).
-
Mixing: Cap the vial securely and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the mixture to stand for 1-2 minutes. Visually inspect the solution against a contrasting background.
-
Soluble: The solution is clear and homogenous with no visible solid particles.
-
Partially Soluble: Some solid remains undissolved, but the amount has visibly decreased.
-
Insoluble: The solute remains as a distinct solid phase with no apparent dissolution.
-
-
Causality Check: The non-polar nature of n-dodecane means it will most effectively dissolve other non-polar or weakly polar solutes. Highly polar or ionic compounds are expected to be insoluble due to the unfavorable energetics of disrupting their internal forces without compensatory solvation interactions.
Safety and Handling
Proper handling of n-dodecane is essential to ensure laboratory safety.
-
Hazards: n-Dodecane is a combustible liquid and presents a significant aspiration hazard.[10][25] If swallowed, it can enter the lungs and cause severe or fatal chemical pneumonitis.[26] Repeated skin contact may cause dryness or cracking.[26]
-
Personal Protective Equipment (PPE): Always handle n-dodecane in a well-ventilated area, preferably within a chemical fume hood.[25] Wear appropriate PPE, including:
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[25] Keep containers tightly sealed.[10] It should be stored separately from strong oxidizing agents.[25]
-
Spills and Disposal: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[10] Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter sewers or waterways.[10]
Applications in Research and Development
The unique combination of properties makes n-dodecane a versatile tool for the scientific community.
-
Fuel Surrogate: n-Dodecane is a primary component in surrogate mixtures for jet and diesel fuels.[1][5][21] Its combustion characteristics, molecular weight, and H/C ratio closely mimic those of the alkane fraction in these complex fuels, allowing for controlled and reproducible studies of engine performance, ignition delay, and emissions.[1][22]
-
Non-Polar Solvent: In organic synthesis, it serves as a stable, high-boiling, non-polar solvent for reactions involving non-polar reagents.[11][28] It is also used in extraction processes to selectively isolate non-polar products from aqueous or polar mixtures.[5]
-
Analytical Standard: Due to its high purity and stability, n-dodecane is frequently used as a reference standard in analytical techniques like gas chromatography for calibrating instruments and calculating retention indices.[3][6]
-
Cosmetics and Personal Care Formulations: In industrial and product development contexts, it acts as an emollient, improving the texture and spreadability of skincare and cosmetic products.[5][29] While less common in early-stage drug development, its properties as a non-polar, low-toxicity vehicle can be explored for specific formulation challenges.
Conclusion
n-Dodecane is more than a simple hydrocarbon; it is a precisely defined chemical tool that enables progress across diverse scientific fields. Its well-characterized physical properties, predictable chemical behavior, and established safety protocols make it a reliable choice for combustion research, chemical synthesis, and analytical science. This guide has synthesized the core technical information necessary for its knowledgeable application, providing researchers and scientists with the foundational insights required to leverage its capabilities effectively and safely in the laboratory.
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Whitepaper: Synthesis of Dodecane from Renewable Resources
A Technical Guide for Advanced Biofuel Development
Abstract
The transition from fossil-based resources to sustainable alternatives is a paramount challenge for the chemical and energy sectors. Dodecane (C12H26), a significant component of diesel and jet fuel, is a prime target for renewable synthesis. This technical guide provides an in-depth exploration of the primary catalytic pathways for producing this compound from biomass. We delve into the conversion of fatty acids, biomass-derived syngas, and smaller bio-platform molecules through hydrodeoxygenation, Fischer-Tropsch synthesis, and oligomerization/condensation reactions. The guide explains the underlying chemical principles, details catalytic systems, presents step-by-step experimental protocols, and offers a comparative analysis to inform future research and development in sustainable fuel production.
Introduction: The Imperative for Renewable this compound
Global reliance on fossil fuels presents significant environmental and economic challenges, including climate change and resource depletion.[1][2] The development of "drop-in" biofuels, which are chemically identical to their petroleum-based counterparts, is crucial as they can be integrated into existing infrastructure without modification.[3] this compound is a key target molecule due to its prevalence in conventional transportation fuels.[4][5] The synthesis of this compound from renewable feedstocks, such as plant oils, animal fats, and lignocellulosic biomass, offers a pathway to reduce the carbon footprint of the transportation sector and enhance energy security.[1][6]
This guide outlines the most promising thermocatalytic strategies for converting biomass into high-purity this compound, focusing on the scientific principles that govern catalyst selection and process optimization.
Landscape of Renewable Feedstocks
The choice of feedstock is a foundational element in the design of a biorefinery process, influencing both the conversion technology and the overall sustainability.
-
First-Generation Feedstocks (Triglycerides and Fatty Acids): Derived from sources like vegetable oils (palm, soybean, rapeseed), animal fats, and algal oils, these feedstocks are rich in C12-C18 fatty acids.[2][7] Their long hydrocarbon chains make them structurally ideal precursors for direct conversion to this compound with minimal carbon-carbon bond formation required. Lauric acid (C12), found in coconut and palm kernel oil, is a direct precursor to this compound.
-
Second-Generation Feedstocks (Lignocellulose): Non-edible biomass such as agricultural residues, forestry waste, and dedicated energy crops represents a more abundant and sustainable feedstock.[2] Lignocellulose is primarily composed of cellulose, hemicellulose, and lignin. It is not directly convertible to this compound but serves as a source for platform chemicals or synthesis gas (syngas), which can then be upgraded.[6]
-
Intermediate Platform Molecules: Biomass can be broken down into smaller, functionalized molecules that serve as building blocks. Examples include furfural from hemicellulose, levulinic acid from cellulose, and ketones like methyl isobutyl ketone (MIBK), which can be catalytically upgraded to this compound-range alkanes.[6][8]
Caption: Overview of major pathways from renewable feedstocks to this compound.
Catalytic Conversion Pathways to this compound
The core of renewable this compound synthesis lies in the catalytic removal of oxygen from biomass-derived molecules and, where necessary, the formation of C-C bonds to achieve the desired C12 chain length.
Hydrodeoxygenation (HDO) and Decarboxylation of Fatty Acids
This is one of the most direct routes for converting fatty acids into alkanes. The process involves treating fatty acids or their esters with hydrogen over a heterogeneous catalyst at elevated temperature and pressure.[9] Three main reaction pathways occur:
-
Hydrodeoxygenation (HDO): The carboxylic acid group is reduced to an alcohol, which is then dehydrated and hydrogenated to yield an alkane with the same number of carbon atoms as the parent fatty acid (Cn → Cn).
-
Decarboxylation (DCO2): The carboxylic acid group is removed as CO2, yielding an alkane with one less carbon atom (Cn → Cn-1).
-
Decarbonylation (DCO): The carboxylic acid group is removed as CO and H2O, also yielding a Cn-1 alkane.
Caption: Competing HDO and Decarboxylation pathways for fatty acids.
Causality in Catalyst Selection: The choice of catalyst is critical for directing selectivity towards the desired product.
-
Noble Metals (Pd, Pt, Ru): These metals are highly active for hydrogenation steps.[10] Platinum (Pt) supported on reducible oxides like Nb2O5 has shown exceptional activity for HDO, yielding n-dodecane from lauric acid with high selectivity.[9] Palladium (Pd) on carbon (Pd/C) often favors decarboxylation/decarbonylation, leading to undecane from lauric acid.[11]
-
Sulfide Catalysts (NiMoS, CoMoS): Traditionally used in petroleum hydrotreating, these catalysts are robust and sulfur-tolerant but typically require harsh operating conditions (>300 °C).[10]
-
Photocatalysis: An emerging approach uses light to drive the decarboxylation of fatty acids under mild conditions (e.g., 30°C).[4][5] Pt/TiO2 catalysts have demonstrated high yields (≥90%) of Cn-1 alkanes from fatty acids by using photogenerated "holes" to initiate decarboxylation and a hydrogen-rich catalyst surface to terminate the resulting alkyl radicals.[4][5][12]
Experimental Protocol: Hydrodeoxygenation of Lauric Acid to this compound This protocol is synthesized based on the work by Kon et al. on Pt/Nb2O5 catalysts.[9]
-
Catalyst Preparation:
-
Prepare a 5 wt% Pt/Nb2O5 catalyst via incipient wetness impregnation of a Nb2O5 support with an aqueous solution of H2PtCl6.
-
Dry the catalyst at 120 °C for 12 hours.
-
Calcine the catalyst in air at 400 °C for 3 hours.
-
-
Catalyst Activation (Pre-reduction):
-
Place the calcined catalyst in a reactor.
-
Reduce the catalyst under a flow of H2 at 300 °C for 1 hour prior to the reaction. This step is crucial for forming the active Pt nanoparticles.
-
-
Reaction Procedure:
-
In a high-pressure batch reactor, add lauric acid (e.g., 1 mmol) and the pre-reduced Pt/Nb2O5 catalyst (e.g., 1 mol% Pt relative to lauric acid).
-
Seal the reactor and purge several times with H2.
-
Pressurize the reactor with H2 to 8 bar.
-
Heat the reactor to 180 °C while stirring.
-
Maintain the reaction for 24 hours.
-
-
Product Analysis:
-
After cooling and depressurizing the reactor, dissolve the product mixture in a suitable solvent (e.g., toluene).
-
Analyze the liquid products using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of lauric acid and the yield of n-dodecane. Under these conditions, yields of up to 99% n-dodecane can be achieved.[9]
-
Fischer-Tropsch Synthesis (FTS) from Biomass-Derived Syngas
The Fischer-Tropsch Synthesis (FTS) is a well-established process for producing liquid hydrocarbons from syngas (a mixture of CO and H2).[13] When coupled with biomass gasification, it becomes a powerful biomass-to-liquids (BtL) pathway.[14][15]
-
Biomass Gasification: Lignocellulosic biomass is heated to high temperatures (700-1000°C) with a controlled amount of an oxidizing agent (like air, oxygen, or steam) to produce syngas.
-
Syngas Cleaning and Conditioning: The raw syngas is cleaned to remove impurities (tar, sulfur, etc.) that would poison the FTS catalyst. The H2/CO ratio is often adjusted to ~2:1 for optimal FTS performance.
-
Fischer-Tropsch Synthesis: The clean syngas is passed over a catalyst (typically iron or cobalt-based) to produce a wide range of hydrocarbons and water. The product distribution follows an Anderson-Schulz-Flory (ASF) model, meaning a spectrum of chain lengths is produced. This compound is part of the diesel fraction of this output.
-
Product Upgrading: The raw FTS product (syncrude) is upgraded through hydrocracking and isomerization to meet fuel specifications and increase the yield of the desired this compound fraction.
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A Senior Application Scientist's Guide to the Laboratory Synthesis of High-Purity Dodecane
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quintessential Alkane in High-Stakes Research
In the precise world of pharmaceutical research and drug development, the purity of a solvent or reagent is not a trivial detail; it is a cornerstone of experimental validity and product safety. n-Dodecane (C₁₂H₂₆), a colorless, oily liquid, serves as a critical component in various applications, including as a non-polar solvent, a component in drug delivery systems, and a reference standard in analytical testing.[1][2][3][4] Its low reactivity and well-defined physical properties make it an ideal medium for sensitive chemical processes.[3] However, commercially available dodecane often contains isomers or homologous alkanes that can interfere with these applications. Therefore, the ability to synthesize and purify n-dodecane to a high degree (>99%) in the laboratory is an invaluable skill.
This guide provides an in-depth exploration of robust laboratory methods for synthesizing high-purity n-dodecane. Moving beyond simple procedural lists, we will delve into the causality behind methodological choices, offering a framework for selecting and optimizing a synthesis strategy tailored to your specific laboratory capabilities and purity requirements.
Part 1: Strategic Synthesis Pathways to n-Dodecane
The synthesis of a simple alkane like this compound is a foundational exercise in organic chemistry that offers several strategic routes. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore three primary strategies: reductive deoxygenation of carbonyls, coupling of alkyl halides, and saturation of unsaturated precursors.
Reductive Deoxygenation of Carbonyl Compounds
This classical approach involves the complete reduction of a 12-carbon aldehyde or ketone to its corresponding alkane. The carbonyl group, having served as a synthetic handle, is removed, leaving the saturated hydrocarbon chain.
The Clemmensen reduction is a powerful method for deoxygenating aldehydes and ketones that are stable in strongly acidic conditions.[5] The reaction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to convert the carbonyl group directly into a methylene (CH₂) group.[6][7][8]
Causality and Mechanism: The reaction occurs on the surface of the zinc, and its exact mechanism is complex and still debated, but it is thought to involve organozinc intermediates or zinc carbenoids.[5][7] Importantly, alcohols are not intermediates in this pathway; subjecting the corresponding alcohol to the same conditions does not yield the alkane, making this a direct and efficient conversion.[5][6] This method is particularly effective for aryl-alkyl ketones, often formed via Friedel-Crafts acylation.[7][9]
Experimental Protocol: Clemmensen Reduction of Dodecanal
-
Amalgam Preparation: In a fume hood, carefully treat zinc granules with a 5% mercury(II) chloride solution for 5-10 minutes. Decant the solution and wash the resulting zinc amalgam with water.
-
Reaction Setup: Assemble a round-bottom flask with a reflux condenser. Charge the flask with the prepared zinc amalgam, concentrated hydrochloric acid, and a co-solvent like toluene to dissolve the dodecanal.
-
Reduction: Add dodecanal to the flask. Heat the mixture to a vigorous reflux with stirring. The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling, the organic layer is separated. It is then washed sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation.
Caption: Workflow for Clemmensen reduction of dodecanal.
For substrates that are sensitive to strong acids, the Wolff-Kishner reduction offers a powerful alternative, as it is performed under strongly basic conditions.[5][10] The reaction converts an aldehyde or ketone to an alkane via a hydrazone intermediate, using hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) at high temperatures.[11][12]
Causality and Mechanism: The reaction begins with the formation of a hydrazone by the condensation of hydrazine with the carbonyl compound.[10] Under high heat and basic conditions, the hydrazone is deprotonated, and through a series of proton transfers, it collapses, releasing nitrogen gas (N₂) and forming a carbanion.[10][11] This carbanion is then protonated by the solvent to yield the final alkane.[11] The Huang-Minlon modification , which uses a high-boiling solvent like ethylene glycol, allows for the removal of water by distillation, driving the reaction to completion at atmospheric pressure and significantly shortening reaction times.[11]
Experimental Protocol: Wolff-Kishner (Huang-Minlon) Reduction of Dodecan-2-one
-
Hydrazone Formation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine dodecan-2-one, hydrazine hydrate, and ethylene glycol. Heat the mixture to reflux to form the hydrazone, collecting the water byproduct in the trap.
-
Decomposition: After hydrazone formation is complete (typically 1-2 hours), add potassium hydroxide pellets to the flask.
-
Distillation and Reflux: Increase the temperature to distill off the excess water and hydrazine until the internal temperature reaches ~200°C. Maintain this reflux temperature for 3-6 hours to allow for the decomposition of the hydrazone.[11]
-
Work-up: Cool the reaction mixture and dilute it with water. Extract the product into a non-polar solvent like hexane or ether.
-
Purification: Wash the combined organic extracts with dilute HCl (to remove any remaining hydrazine) and then with water. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent. Purify the resulting n-dodecane by fractional distillation.
Caption: The two-stage process of the Wolff-Kishner reduction.
Coupling of Alkyl Halides: The Wurtz Reaction
The Wurtz reaction is one of the oldest methods for forming alkanes by coupling two alkyl halides in the presence of sodium metal.[13][14] To synthesize this compound, two molecules of a hexyl halide (e.g., 1-bromohexane) are coupled.
Causality and Mechanism: The mechanism is believed to involve both free-radical and organometallic pathways.[14] An electron transfer from sodium to the alkyl halide forms a highly basic alkyl radical. This can then either dimerize directly or be further reduced to an organosodium intermediate, which then displaces the halide from a second molecule in an Sₙ2-like fashion.[13][15] The necessity for anhydrous conditions is paramount, as the intermediate alkyl anion is strongly basic and will readily react with any protic solvent, such as water, to form hexane instead of the desired this compound.[15][16]
Limitations: The primary limitation of the Wurtz reaction is that it is most effective for synthesizing symmetrical alkanes.[15] Using two different alkyl halides results in a mixture of three different alkanes (R-R, R'-R', and R-R'), which are often difficult to separate.[13]
Experimental Protocol: Wurtz Coupling of 1-Bromohexane
-
Setup: All glassware must be rigorously flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Equip a three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reaction: Place finely cut sodium metal in the flask with anhydrous diethyl ether. From the dropping funnel, add a solution of 1-bromohexane in anhydrous ether at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir and reflux the mixture for several hours to ensure the reaction goes to completion.
-
Quenching and Work-up: Cautiously add ethanol to quench any unreacted sodium. Then, add water and separate the ether layer.
-
Purification: Wash the ether layer with water, dry over anhydrous calcium chloride, and remove the ether. The crude product is then subjected to fractional distillation to isolate pure n-dodecane.
Caption: Symmetrical coupling via the Wurtz reaction.
Saturation of Unsaturated Precursors
If a high-purity C12 unsaturated precursor is available, catalytic hydrogenation is often the cleanest and most efficient route to n-dodecane.
Causality and Mechanism: This heterogeneous catalytic reaction involves the addition of hydrogen (H₂) across the double or triple bonds of an alkene or alkyne. The reaction takes place on the surface of a metal catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂).[17] The hydrogen adsorbs onto the catalyst surface and is added stereospecifically to the unsaturated bond. This method can also be applied to the reduction of fatty acids, such as dodecanoic acid, to this compound under more forcing conditions, often using specialized catalysts.[18]
Experimental Protocol: Catalytic Hydrogenation of 1-Dodecene
-
Setup: Add a solution of 1-dodecene in a suitable solvent (e.g., ethanol, ethyl acetate) to a hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation).
-
Catalyst: Carefully add the catalyst (e.g., 5-10% Pd/C) to the solution. The amount is typically 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it to the desired pressure (balloon pressure is often sufficient for simple alkenes). Stir the reaction vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by analytical techniques like GC or TLC.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent via rotary evaporation. The resulting n-dodecane is often of very high purity and may not require further distillation.[19]
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dodecane solubility in polar and non-polar organic solvents
An In-Depth Technical Guide to the Solubility of Dodecane in Polar and Non-Polar Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of n-dodecane (C₁₂H₂₆), a non-polar aliphatic hydrocarbon, in a range of polar and non-polar organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the underlying physicochemical principles governing solubility. We will examine the roles of intermolecular forces and the thermodynamics of dissolution to explain why this compound exhibits high miscibility with non-polar solvents and poor solubility in polar media. This guide includes quantitative solubility data, a detailed experimental protocol for solubility determination, and visual diagrams to illustrate key concepts and workflows, ensuring a thorough and practical understanding for scientific applications.
Introduction: The Physicochemical Profile of this compound
N-dodecane is a transparent, oily liquid, a straight-chain alkane consisting of twelve saturated carbon atoms.[1][2] Its molecular structure is entirely composed of non-polar carbon-carbon and carbon-hydrogen bonds, resulting in a molecule with no significant dipole moment.[3][4] This inherent non-polar nature is the single most critical factor dictating its behavior as a solvent and its solubility in other liquids.[3] In industrial and laboratory settings, this compound is widely used as a solvent, a component in jet fuel research, and a chemical intermediate.[2][3] Understanding its solubility is paramount for applications ranging from organic synthesis and liquid-liquid extraction to the formulation of non-aqueous drug delivery systems.
The guiding principle for the solubility of this compound, like all substances, is the maxim "like dissolves like."[3] This guide will dissect this principle from a molecular and thermodynamic perspective to provide a robust predictive and practical framework for scientists.
The Theoretical Framework of Solubility
To comprehend why this compound dissolves readily in some solvents but not others, we must first examine the forces at play between molecules and the energy changes that accompany the dissolution process.
The Role of Intermolecular Forces (IMFs)
Intermolecular forces are the attractions between neighboring molecules that hold them together in a liquid or solid state. The type and strength of these forces in both the solute (this compound) and the solvent determine the feasibility of forming a solution.
-
This compound (Solute): As a non-polar molecule, the only intermolecular forces present between this compound molecules are London dispersion forces . These are temporary attractive forces that arise from the instantaneous fluctuations in electron density around the molecule, creating transient dipoles.[1][4] The strength of these forces increases with the size of the molecule and the number of electrons, making them significant for a 12-carbon chain like this compound.[1][5]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents also exhibit London dispersion forces as their primary IMF.[6][7][8][9]
-
Polar Solvents (e.g., Water, Ethanol, Acetone): These solvents are characterized by stronger IMFs. Polar aprotic solvents like acetone have permanent dipole-dipole attractions . Polar protic solvents like water and ethanol possess exceptionally strong hydrogen bonds , a specialized type of dipole-dipole interaction.[6][8]
The Thermodynamics of Dissolution
The formation of a solution can be conceptually broken down into three energetic steps, as described by Hess's Law.[10] The overall enthalpy change of solution (ΔH_sol) is the sum of the enthalpy changes for these steps:
-
Solute-Solute Separation (ΔH₁ > 0): Energy is required to overcome the intermolecular forces holding the solute molecules together. For this compound, this involves breaking the London dispersion forces. This step is always endothermic.[10]
-
Solvent-Solvent Separation (ΔH₂ > 0): Energy must be supplied to break the intermolecular forces between solvent molecules to create space for the solute molecules. This step is also always endothermic.[6][10]
-
Solute-Solvent Interaction (ΔH₃ < 0): Energy is released when new intermolecular forces are formed between the solute and solvent molecules. This step is always exothermic.[10]
The spontaneity of dissolution depends on the net energy change (ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃) and the change in entropy (ΔS).
-
In Non-Polar Solvents: The forces being broken (dispersion) and the forces being formed (dispersion) are of similar type and magnitude. Therefore, the energy required in steps 1 and 2 is roughly compensated by the energy released in step 3. This results in a small enthalpy change (ΔH_sol ≈ 0), and the natural tendency towards increased entropy drives the mixing process.[6][7][8][9]
-
In Polar Solvents: The energy required to break the strong hydrogen bonds in a solvent like water (ΔH₂) is very large. The energy released from forming weak dispersion forces between this compound and water (ΔH₃) is insufficient to compensate for this.[6][7][8] The result is a large, positive (endothermic) enthalpy of solution, which presents a significant energetic barrier to dissolution.
This compound Solubility in Non-Polar Organic Solvents
This compound is highly soluble, and in most cases completely miscible, with other non-polar organic solvents.[3] This is a direct consequence of the compatible intermolecular forces.
Mechanism of Action: When this compound is mixed with a non-polar solvent like hexane or benzene, the existing London dispersion forces between this compound molecules and between solvent molecules are broken and replaced by new London dispersion forces between this compound and the solvent.[6][9] Since the strength of these interactions is comparable, there is no significant energetic penalty or gain, allowing the molecules to mix freely, driven by the increase in entropy.
Quantitative Data Summary:
| Non-Polar Solvent | Chemical Formula | Solubility of this compound | Reference |
| Hexane | C₆H₁₄ | Miscible | [3] |
| Benzene | C₆H₆ | Miscible | [3] |
| Toluene | C₇H₈ | Miscible | [3] |
| Carbon Tetrachloride | CCl₄ | Highly Soluble | [11] |
| Heptane | C₇H₁₆ | Miscible | General Alkane Properties |
This compound Solubility in Polar Organic Solvents
The solubility of this compound in polar solvents is exceedingly low.[6][8] This immiscibility is a classic example of the hydrophobic effect.
Mechanism of Action: In a polar solvent such as water, the water molecules are strongly attracted to each other via hydrogen bonds. For a this compound molecule to dissolve, it would need to disrupt this stable hydrogen-bonding network.[6][7][8] The weak dispersion forces that would form between the non-polar this compound and the polar water molecules do not release enough energy to compensate for the disruption of the powerful water-water hydrogen bonds.[8] Consequently, the system achieves a lower energy state by minimizing the contact between this compound and water, leading to phase separation.
Quantitative Data Summary:
| Polar Solvent | Chemical Formula | Solubility of this compound (at 25°C) | Reference |
| Water | H₂O | 3.7 x 10⁻⁷ g / 100g solution (Essentially Insoluble) | [12] |
| Ethanol | C₂H₅OH | Very Sparingly Soluble | General Chemical Principles |
| Methanol | CH₃OH | Very Sparingly Soluble | General Chemical Principles |
| Methylene Chloride | CH₂Cl₂ | 0.0216 (mole fraction) for Octacosane (as an analog) | [11] |
| Methyl Ethyl Ketone | C₄H₈O | 0.0017 (mole fraction) for Octacosane (as an analog) | [11] |
Note: Specific mole fraction data for this compound in many polar organic solvents is limited in readily available literature; data for a longer-chain alkane (octacosane) is provided for a qualitative comparison of the effect of polarity.[11]
Standardized Protocol for Experimental Solubility Determination
To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. The following outlines a gravimetric or chromatographic method for determining the solubility of this compound in a given solvent.
Step-by-Step Methodology
-
Preparation of Solvent System: Prepare a known volume (e.g., 50 mL) of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a screw-cap flask).
-
Addition of Excess Solute: Add an excess amount of this compound to the solvent. "Excess" ensures that the solution will become saturated and some undissolved this compound will remain visible as a separate phase.
-
Equilibration: Vigorously agitate the mixture using a magnetic stirrer or mechanical shaker. Maintain a constant, recorded temperature (e.g., 25.0 ± 0.1 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 12 hours. This allows the undissolved this compound to coalesce and separate completely from the saturated solvent phase. For emulsions, centrifugation may be required.
-
Sampling: Carefully extract a precise volume (e.g., 5.00 mL) of the clear, saturated supernatant (the solvent phase) using a volumetric pipette. Be cautious not to disturb the undissolved this compound layer.
-
Quantification:
-
Gravimetric Method (for non-volatile solvents): Weigh the sampled aliquot, then carefully evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight of the residual this compound is achieved.
-
Gas Chromatography (GC) Method (Universal): Prepare a series of calibration standards of this compound in the pure solvent. Dilute the sampled aliquot with pure solvent by a known factor. Analyze the standards and the diluted sample by GC.[13] The concentration of this compound is determined from the peak area by comparison to the calibration curve.
-
-
Calculation: Express the solubility in desired units, such as g/100 mL, mole fraction (χ), or molality.
Conclusion and Practical Implications
The solubility of n-dodecane is fundamentally governed by its non-polar molecular structure. It exhibits high miscibility with non-polar organic solvents due to the compatibility of their London dispersion forces. Conversely, it is virtually insoluble in highly polar solvents like water, as the energy required to disrupt the solvent's strong intermolecular network is not compensated by the weak interactions formed with this compound.
For researchers and drug development professionals, this understanding is critical for:
-
Solvent Selection: Choosing appropriate non-polar solvents for dissolving this compound or similar long-chain alkanes in synthesis, cleaning, or as reaction media.
-
Extraction Processes: Utilizing this compound or similar non-polar solvents to extract lipophilic compounds from polar (often aqueous) matrices.
-
Formulation Science: Predicting the incompatibility of alkane-based excipients with polar active pharmaceutical ingredients (APIs) or aqueous vehicle systems, thereby guiding the design of stable emulsions or non-aqueous formulations.
By grounding experimental work in a solid theoretical understanding of intermolecular forces and thermodynamics, scientists can make more informed decisions, leading to more efficient and effective research and development outcomes.
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The Occurrence and Analysis of Dodecane in Plant-Based Oils: A Technical Guide
Abstract
Dodecane (C12H26), a saturated hydrocarbon, is a naturally occurring volatile organic compound (VOC) found in a variety of plant-based oils, particularly in essential oils.[1] While often present in trace amounts, its contribution to the overall chemical profile and potential biological activity of these oils is of increasing interest to researchers in fields ranging from phytochemistry to drug development. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plant-derived oils, elucidates its biosynthetic origins within the plant kingdom, and offers a detailed, field-proven methodology for its extraction and quantification using gas chromatography-mass spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific n-alkane within complex botanical matrices.
Introduction: The Significance of this compound in Phytochemistry
n-Alkanes are ubiquitous components of the epicuticular waxes of terrestrial plants, serving as a protective barrier against water loss and environmental stressors.[2][3] These straight-chain hydrocarbons, including this compound, also contribute to the complex bouquet of volatile compounds found in essential oils. While higher chain n-alkanes (typically C21-C35) are more commonly associated with plant waxes, shorter-chain alkanes like this compound are frequently identified as minor yet significant constituents of essential oils.[4][5] The presence and concentration of this compound can vary significantly depending on the plant species, genus, and even the specific part of the plant from which the oil is extracted.[6] Understanding the distribution of this compound is crucial for the chemical fingerprinting of essential oils, authentication, and exploring its potential synergistic effects with other bioactive molecules.
Natural Occurrence of this compound in Plant-Based Oils
This compound has been identified in a diverse range of plant families. Notably, species within the Apiaceae (carrot or parsley family) and Rutaceae (citrus family) have been reported to contain this compound in their essential oils.[7][8] For instance, this compound is a known volatile compound in various citrus essential oils.[9][10] It has also been isolated from the essential oils of plants such as ginger (Zingiber officinale).[1][11]
The concentration of this compound in these oils is typically low, often constituting a small percentage of the total volatile profile. However, its presence is consistent enough in certain species to be considered a characteristic marker. The table below summarizes the reported occurrence and, where available, the concentration of this compound in a selection of plant-based oils.
| Plant Species | Family | Plant Part | Oil Type | This compound Concentration (%) | References |
| Daphne mucronata Royle | Thymelaeaceae | Leaves | Essential Oil | 5.11 | [6] |
| Cuscuta reflexa (Roxb.) | Convolvulaceae | Whole Plant | Essential Oil | 2.17 (as 4,6-dimethyl-dodecane) | [12] |
| Various Citrus species | Rutaceae | Peel, Leaves, Flowers | Essential Oil | Present, variable | [8][9][10] |
| Zingiber officinale (Ginger) | Zingiberaceae | Rhizome | Essential Oil | Present, not quantified | [1][11] |
This table is a representative sample and not an exhaustive list. Concentrations can vary based on chemotype, geographical origin, and extraction method.
Biosynthesis of n-Alkanes in Plants
The biosynthesis of n-alkanes in plants is an extension of the fatty acid synthesis pathway. The production of very-long-chain alkanes, which are major components of cuticular waxes, has been extensively studied.[13][14] The core mechanism involves a two-step process: the reduction of a very-long-chain fatty acid (VLCFA) to a fatty aldehyde, followed by the decarbonylation of the aldehyde to form an n-alkane with one less carbon atom.[15]
The key enzymatic players in this pathway are the ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) proteins, which are believed to form a complex.[13] This complex catalyzes the conversion of very-long-chain acyl-CoAs to n-alkanes. While much of the research has focused on longer-chain alkanes, the fundamental pathway is applicable to the formation of shorter-chain alkanes like this compound, likely starting from a C13 fatty acid precursor.
The proposed biosynthetic pathway for n-alkanes in plants is illustrated in the following diagram:
Caption: Proposed biosynthetic pathway of this compound in plants.
Analytical Methodology: Quantification of this compound by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds in complex matrices like essential oils.[12][16] Its high resolving power and the structural information provided by mass spectrometry make it ideal for analyzing specific alkanes such as this compound.
Experimental Protocol: Extraction and GC-MS Analysis
The following protocol provides a robust methodology for the determination of this compound in plant-based oils. This protocol is a synthesis of established methods and best practices in the field.[4][17][18]
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
To isolate the n-alkane fraction from the complex oil matrix, a solid-phase extraction (SPE) step is recommended. This removes more polar compounds that can interfere with the analysis.
-
Internal Standard Addition: Accurately weigh approximately 100 mg of the plant oil into a vial. Add a known amount of an internal standard, such as n-eicosane (C20), which is not naturally present in the oil. The internal standard is crucial for accurate quantification.
-
Dissolution: Dissolve the oil and internal standard mixture in 1 mL of n-hexane.
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge (e.g., 500 mg) by passing 5 mL of n-hexane through it.
-
Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.
-
Elution: Elute the n-alkane fraction with 10 mL of n-hexane. The non-polar alkanes will elute while more polar compounds are retained on the silica gel.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4.1.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: An Agilent 6890 series or equivalent, equipped with a mass spectrometer detector.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for separating n-alkanes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the prepared sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 3°C/min.
-
Hold at 240°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4.1.3. Data Analysis and Quantification
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 170 and a series of fragment ions separated by 14 amu (CH2 units).
-
Quantification: The concentration of this compound is calculated using the internal standard method. A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the sample is then determined from this calibration curve.
Analytical Workflow Diagram
The following diagram illustrates the complete analytical workflow for the quantification of this compound in plant-based oils.
Caption: Analytical workflow for this compound quantification.
Conclusion
This compound is a naturally occurring n-alkane found in a variety of plant-based oils, particularly essential oils from families such as Apiaceae and Rutaceae. Its biosynthesis follows the general pathway for n-alkane formation in plants, originating from fatty acid metabolism. The accurate and reliable quantification of this compound in these complex matrices can be achieved through a well-defined analytical workflow involving solid-phase extraction for sample cleanup followed by GC-MS analysis. This technical guide provides researchers with the foundational knowledge and a detailed experimental protocol to investigate the occurrence and significance of this compound in their plant-based oil samples. Further research into the distribution and biological activity of this compound will continue to enhance our understanding of the chemical ecology of plants and may unveil new applications in various scientific disciplines.
References
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Bernard, A., Domergue, F., Pascal, S., Jetter, R., Renne, C., Faure, J. D., Haslam, R. P., Napier, J. A., Lessire, R., & Joubès, J. (2012). Reconstitution of plant alkane biosynthesis in yeast demonstrates that Arabidopsis ECERIFERUM1 and ECERIFERUM3 are core components of a very-long-chain alkane synthesis complex. The Plant Cell, 24(7), 3106–3118. [Link]
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Bernard, A., & Joubès, J. (2013). Arabidopsis ECERIFERUM1 and ECERIFERUM3 are core components of a very-long-chain alkane synthesis complex. Plant Signaling & Behavior, 8(3), e23533. [Link]
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Chen, Q., Zhang, S., Li, M., Wang, Z., Wang, H., Li, L., & Li, H. (2014). Analysis of Volatile Compounds in Edible Vegetable Oils Using Headspace Solid Phase Micro-Extraction and GC-MS. Food Science. [Link]
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Conchione, C., Umberto, L. M., Lucci, P., & Moret, S. (2020). Occurrence of n-Alkanes in Vegetable Oils and Their Analytical Determination. Foods, 9(11), 1587. [Link]
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Khan, I., Najeebullah, M., Ali, F., & Inayat-ur-Rahman. (2018). Chemical composition, antioxidant and antimicrobial potential of essential oils from different parts of Daphne mucronata Royle. BMC Complementary and Alternative Medicine, 18(1), 319. [Link]
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An In-depth Technical Guide to the Thermochemical and Thermodynamic Data of n-Dodecane
This guide provides a comprehensive overview of the essential thermochemical and thermodynamic properties of n-dodecane (C₁₂H₂₆). Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental data, experimental methodologies for its determination, and the significance of these properties in various applications.
Introduction to n-Dodecane
n-Dodecane is a straight-chain alkane with the chemical formula C₁₂H₂₆.[1][2][3][4] It is a colorless, flammable liquid that is practically insoluble in water.[5][6] As a significant component of kerosene and diesel fuels, its thermodynamic and thermochemical properties are of paramount importance in combustion research and the development of surrogate fuel models.[7][8] Furthermore, its solvent characteristics make it relevant in various chemical processes. This guide will provide a detailed exploration of its key thermodynamic parameters.
Core Thermochemical and Thermodynamic Properties
A solid understanding of the thermochemical and thermodynamic properties of n-dodecane is crucial for its application in scientific research and industry. These properties govern its behavior under different conditions of temperature and pressure and are essential for process design, safety analysis, and computational modeling.
Fundamental Physical Properties
Before delving into the thermodynamic data, it is essential to establish the fundamental physical properties of n-dodecane, which are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [1][2][3][4][9] |
| Molar Mass | 170.33 g/mol | [10] |
| Density | 0.7487 g/cm³ at 20 °C | [5] |
| Boiling Point | 216.3 °C (489.45 K) | [5] |
| Melting Point | -9.6 °C (263.55 K) | [5] |
Enthalpy of Formation and Combustion
The enthalpy of formation (ΔfH°) and enthalpy of combustion (ΔcH°) are critical parameters for understanding the energy content and reactivity of n-dodecane.
-
Standard Enthalpy of Formation (Liquid): The standard enthalpy of formation for liquid n-dodecane is a key value in thermochemical calculations.
-
Standard Enthalpy of Combustion (Liquid): This value represents the heat released during the complete combustion of n-dodecane and is vital for fuel applications.
| Property | Value (kJ/mol) | Source |
| Standard Enthalpy of Formation of Liquid (ΔfH°liquid) | -350.9 | [3] |
| Standard Enthalpy of Combustion of Liquid (ΔcH°liquid) | -8086.0 | [3] |
Heat Capacity and Entropy
Heat capacity (Cp) and entropy (S°) are fundamental thermodynamic properties that describe how a substance absorbs and stores thermal energy and its degree of molecular disorder, respectively.
| Property | Value (J/mol·K) | Temperature (K) | Source |
| Heat Capacity of Liquid (Cp) | 375.93 | 298.15 | [1] |
| Standard Molar Entropy of Liquid (S°) | 465.7 | 298.15 | [3] |
| Standard Molar Entropy of Gas (S°gas) | 622.50 | 298.15 | [9] |
Phase Change and Vapor Pressure Data
The phase behavior of n-dodecane is critical for its handling, storage, and application in various processes.
Enthalpy and Entropy of Phase Transitions
The energy changes associated with phase transitions are crucial for understanding and modeling the behavior of n-dodecane.
| Property | Value | Temperature (K) | Source |
| Enthalpy of Vaporization (ΔvapH) | 61.0 kJ/mol | 489.5 | [2] |
| Enthalpy of Fusion (ΔfusH) | 36.836 kJ/mol | 263.59 | [2] |
| Entropy of Fusion (ΔfusS) | 139.75 J/mol·K | 263.59 | [1][2] |
Vapor Pressure
The vapor pressure of a liquid is a key indicator of its volatility. The vapor pressure of n-dodecane increases with temperature, and this relationship is critical for safety and process design.[5]
| Temperature (°C) | Vapor Pressure (kPa) |
| 20 | 0.018 |
| 40 | 0.091 |
| 60 | 0.35 |
| 80 | 1.1 |
| 100 | 3.0 |
| 120 | 7.1 |
| 140 | 15.2 |
| 160 | 29.9 |
| 180 | 54.9 |
| 200 | 95.1 |
| 216.3 | 101.325 |
Note: Data derived from the Antoine equation and various sources for illustrative purposes.
Critical Properties
The critical temperature (Tc) and critical pressure (Pc) define the point at which the liquid and gas phases of a substance become indistinguishable. These properties are essential for applications involving supercritical fluids and for developing equations of state.
| Property | Value | Source |
| Critical Temperature (Tc) | 658.1 K | [11] |
| Critical Pressure (Pc) | 1.82 MPa | [10] |
| Critical Density (ρc) | 226.6 kg/m ³ | [11] |
Experimental Determination of Thermodynamic Properties
The accuracy of the thermodynamic data presented relies on precise experimental methodologies. This section outlines the principles behind the determination of key thermochemical and thermodynamic properties.
Calorimetry for Enthalpy and Heat Capacity Measurements
Calorimetry is the primary technique for measuring heat changes in chemical and physical processes.
5.1.1. Bomb Calorimetry for Enthalpy of Combustion
The standard enthalpy of combustion is determined using a bomb calorimeter.[12] This instrument measures the heat released when a substance is completely burned in a constant-volume, high-pressure oxygen environment.[12][13]
Experimental Protocol: Determination of Enthalpy of Combustion using a Bomb Calorimeter
-
Sample Preparation: A precisely weighed sample of n-dodecane (typically 0.5 - 1.0 g) is placed in a sample crucible.
-
Bomb Assembly: The crucible is placed inside the "bomb," a robust, sealed stainless-steel container. A fuse wire is connected to an ignition system and positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.
-
Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat released by the combustion of the sample is absorbed by the bomb and the surrounding water. The enthalpy of combustion is calculated using the following equation:
ΔcH° = (C_cal * ΔT - q_corr) / n
where:
-
C_cal is the heat capacity of the calorimeter system (determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid).
-
ΔT is the measured temperature change.
-
q_corr accounts for the heat released by the ignition wire and any side reactions.
-
n is the number of moles of the n-dodecane sample.
-
5.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining heat capacity and the enthalpy of phase transitions.[12][14]
Experimental Protocol: Measurement of Heat Capacity and Enthalpy of Fusion using DSC
-
Sample and Reference Pans: A small, accurately weighed sample of n-dodecane (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes cooling the sample to a temperature below its melting point, followed by a controlled heating ramp at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.
-
Data Analysis:
-
Heat Capacity (Cp): In the regions of the thermogram where no phase transitions occur, the heat capacity of the sample can be determined from the displacement of the baseline. This requires a calibration run with a standard material of known heat capacity (e.g., sapphire).
-
Enthalpy of Fusion (ΔfusH): The melting of n-dodecane will appear as an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. The instrument's software integrates the peak area to calculate ΔfusH.
-
Vapor Pressure Measurement
Vapor pressure is typically measured using static or dynamic methods. The static method involves introducing a sample into an evacuated, thermostatted chamber and measuring the equilibrium pressure. Dynamic methods, such as the boiling point method, involve measuring the temperature at which the vapor pressure equals a known external pressure.
Logical Relationships and Data Interdependencies
The various thermodynamic properties of n-dodecane are interconnected through the fundamental laws of thermodynamics. Understanding these relationships is crucial for data validation and for developing comprehensive thermodynamic models.
Caption: Interrelationships between key thermodynamic properties of n-dodecane.
Conclusion
This technical guide has provided a detailed overview of the essential thermochemical and thermodynamic properties of n-dodecane. The data presented, sourced from reputable databases and scientific literature, offers a solid foundation for researchers and professionals. A thorough understanding of these properties, coupled with the experimental methodologies for their determination, is critical for the effective and safe application of n-dodecane in various scientific and industrial fields. The interconnectedness of these thermodynamic parameters underscores the importance of a holistic approach to data analysis and model development.
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An In-depth Technical Guide to Dodecane Isomers and Their Unique Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Straight Chain - Unveiling the Complexity of Dodecane Isomers
This compound, a saturated hydrocarbon with the chemical formula C12H26, is far more than a simple, linear alkane.[1][2] In reality, it represents a family of 355 structural isomers, each with a unique three-dimensional arrangement of its twelve carbon atoms and twenty-six hydrogen atoms.[1][2] This structural diversity gives rise to a fascinating spectrum of physicochemical properties, making the study of this compound isomers a rich field of investigation with significant implications for various scientific disciplines, including drug development, materials science, and analytical chemistry.
While n-dodecane, the straight-chain isomer, is the most commonly recognized form, its branched counterparts exhibit distinct characteristics that can be harnessed for specific applications.[3] Understanding the relationship between the molecular structure of each isomer and its resulting properties is paramount for researchers and scientists seeking to leverage these compounds in their work. This guide provides an in-depth exploration of this compound isomers, delving into their unique properties and the experimental methodologies used for their characterization.
The Foundation of Diversity: Understanding Isomerism in this compound
The 355 isomers of this compound arise from the various ways in which the twelve carbon atoms can be connected, forming different carbon skeletons.[3][4] This structural isomerism leads to significant variations in physical properties such as boiling point, melting point, density, and viscosity. Generally, increased branching in an alkane structure leads to a more compact, spherical shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling and melting points compared to the linear isomer.[5]
For instance, highly branched isomers of this compound are more volatile than n-dodecane. This principle is fundamental to understanding the behavior of these compounds in various applications, from their use as solvents to their potential as phase-change materials.
Unique Properties and Applications of this compound Isomers
The diverse properties of this compound isomers translate into a wide range of applications, particularly in fields requiring precise control over physical and chemical characteristics.
Solvency and its Role in Pharmaceutical Formulations
This compound and its isomers are widely utilized as non-polar solvents in various industrial and research settings.[6][7] In the pharmaceutical industry, their low toxicity and ability to dissolve a wide range of organic compounds make them valuable in drug formulation and delivery.[6][7] The choice of a specific isomer can be critical; for example, a more volatile, branched isomer might be preferred for a topical formulation where rapid evaporation is desired, while the less volatile n-dodecane could be suitable for a controlled-release system.[6]
Isomeric dodecanes are often used as low-viscosity solvents in cosmetics and personal care products to provide a silky feel and fast-drying effect in products like lipsticks and foundations.[8] Their excellent solvency properties and non-polar nature can also enhance the stability and performance of aromatic-based products.[9]
This compound Isomers as Phase-Change Materials (PCMs)
Certain this compound isomers are being explored as phase-change materials (PCMs) for thermal energy storage.[10] PCMs absorb and release large amounts of latent heat during their phase transitions (solid-liquid and liquid-solid), making them ideal for applications requiring thermal regulation. The melting point and latent heat of fusion of a this compound isomer are directly linked to its molecular structure.[5]
Linear n-dodecane, with its efficient molecular packing, has a higher melting point and latent heat of fusion compared to its branched isomers.[5] However, mixtures of isomers, such as the this compound-tridecane system, can form eutectic or near-eutectic blends with specific melting points suitable for applications like cold storage and transportation.[11]
Reference Standards in Analytical Chemistry
The well-defined physical properties of this compound isomers make them excellent reference standards in analytical techniques such as gas chromatography (GC).[12] In GC, the retention time of an analyte is influenced by its volatility and its interaction with the stationary phase of the column. By using a series of n-alkanes, including n-dodecane, as standards, a retention index can be calculated for an unknown compound, aiding in its identification.[13] The high purity of commercially available n-dodecane is crucial for its role as a reliable calibration standard.[12]
Comparative Physicochemical Properties of Select this compound Isomers
The following table summarizes key physical properties of n-dodecane and one of its branched isomers, 2,2,4,6,6-pentamethylheptane, to illustrate the impact of branching.
| Property | n-Dodecane | 2,2,4,6,6-Pentamethylheptane (Isothis compound) |
| Molecular Formula | C12H26 | C12H26 |
| Molecular Weight ( g/mol ) | 170.34 | 170.34 |
| Boiling Point (°C) | 216.3 | 170.0 - 195.0 |
| Melting Point (°C) | -9.6 | -60.0 |
| Density (g/mL at 20°C) | 0.749 | 0.751 |
| Flash Point (°C) | 71 | 44 |
| Solubility in Water | Insoluble | Not miscible |
Experimental Protocols for Isomer Characterization
The differentiation and characterization of this compound isomers require sophisticated analytical techniques. The similarity in their properties presents a significant challenge.[13]
High-Resolution Gas Chromatography (GC)
Capillary gas chromatography is a powerful tool for separating complex mixtures of hydrocarbons, including this compound isomers.[13][16] The choice of the stationary phase within the GC column is critical for achieving separation.
Protocol for GC Analysis of this compound Isomers:
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., hexane).
-
Instrumentation: Utilize a gas chromatograph equipped with a high-resolution capillary column (e.g., a non-polar or moderately polar phase) and a Flame Ionization Detector (FID).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).
-
Oven Temperature Program: Start at a low initial temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 200°C) at a controlled rate (e.g., 5°C/min). This allows for the separation of isomers based on their boiling points.
-
Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.
-
Detector Temperature: Maintain at a higher temperature than the final oven temperature to prevent condensation of the analytes (e.g., 280°C).
-
-
Data Analysis: Identify the individual isomers based on their retention times, which should correlate with their boiling points. Quantification can be achieved by comparing the peak areas to those of known standards.
Spectroscopic Techniques
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation of this compound isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer allows for the separation of isomers followed by their individual mass analysis. The fragmentation patterns observed in the mass spectra provide valuable information about the branching of the carbon skeleton.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This allows for the precise determination of the connectivity and, in some cases, the stereochemistry of the isomers.[17]
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Classification of this compound Isomers.
Caption: Experimental Workflow for GC Analysis of this compound Isomers.
Conclusion and Future Perspectives
The world of this compound isomers is a testament to the profound impact of subtle changes in molecular architecture. For researchers, scientists, and drug development professionals, a deep understanding of these isomers opens up new avenues for innovation. By carefully selecting isomers with specific properties, it is possible to optimize solvent systems, design advanced thermal management materials, and improve the accuracy of analytical methods.
Future research will likely focus on the synthesis and characterization of less common this compound isomers, potentially uncovering novel properties and applications. Furthermore, the development of more sophisticated analytical techniques will continue to refine our ability to separate and identify these closely related compounds, paving the way for their greater utilization across the scientific landscape.
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Environmental Fate and Biodegradation of Dodecane: A Technical Guide
Abstract
n-Dodecane (C12H26) is a medium-chain n-alkane and a significant component of diesel and jet fuels.[1] Its release into the environment through industrial activities and accidental spills necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides an in-depth analysis of the physicochemical properties governing dodecane's distribution, its susceptibility to abiotic degradation processes, and the complex microbial biodegradation pathways that constitute its primary removal mechanism. We delve into the enzymatic systems, key microbial players, and metabolic routes involved in both aerobic and anaerobic degradation. Furthermore, this guide presents validated experimental methodologies for studying this compound biodegradation, offering a framework for researchers in environmental science and bioremediation.
Physicochemical Properties and Environmental Distribution
The environmental behavior of this compound is dictated by its inherent physical and chemical properties. As a non-polar hydrocarbon, its partitioning between air, water, soil, and sediment is predictable and crucial for assessing exposure and risk.[2]
Key Properties: n-Dodecane is a colorless, oily liquid characterized by low water solubility and a high octanol-water partition coefficient (Log Kow), indicating a strong tendency to sorb to organic matter in soil and sediment rather than remaining in the aqueous phase.[2][3] Its vapor pressure suggests that volatilization can be a significant transport mechanism from surface waters and moist soils to the atmosphere.
Table 1: Physicochemical Properties of n-Dodecane
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₆ | [1] |
| Molar Mass | 170.34 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.749 g/mL (at 20°C) | [1] |
| Boiling Point | 216.3 °C | [3] |
| Melting Point | -9.6 °C | [3] |
| Vapor Pressure | 0.135 kPa (at 25°C) | [4] |
| Water Solubility | ~3.7 µg/L (at 25°C) | [5] |
| Log P (octanol/water) | 6.1 - 6.42 | [2][4] |
Environmental Partitioning: Due to its hydrophobicity (high Log P) and low water solubility, this compound released into aquatic environments will rapidly partition from the water column to sediments and suspended organic matter.[2][3] In soil, it will be tightly bound to the organic carbon fraction, limiting its mobility and aqueous bioavailability. Volatilization is a key dissipation route from surfaces, after which it exists in the vapor phase in the atmosphere.[6]
Abiotic Degradation Pathways
While microbial activity is the dominant degradation force, abiotic processes contribute to the transformation of this compound in the environment, particularly in the atmosphere.
-
Atmospheric Photo-oxidation: In the troposphere, vapor-phase this compound is susceptible to degradation by photochemically-produced hydroxyl radicals (•OH).[6] This reaction initiates a cascade of oxidation events, leading to the formation of various oxygenated products. The atmospheric half-life of this compound due to this reaction is estimated to be about 0.8 days, making it a relatively rapid process.[6]
-
Hydrolysis: As an alkane, this compound lacks hydrolyzable functional groups. Therefore, hydrolysis is not an expected or significant degradation pathway under environmental conditions.[6][7][8]
-
Direct Photolysis: this compound does not absorb light at wavelengths greater than 290 nm, meaning it is not susceptible to direct degradation by sunlight.[6]
Microbial Biodegradation of this compound
The primary mechanism for the removal of this compound from soil and aquatic environments is biodegradation by microorganisms.[5] A diverse array of bacteria, yeasts, and fungi can utilize n-alkanes as a source of carbon and energy.[5][9]
Key Microbial Players
Numerous microbial genera have been identified as potent this compound degraders. The efficiency of degradation is often enhanced by microbial consortia, where different species carry out complementary metabolic functions.[10]
-
Bacteria: Genera such as Pseudomonas, Acinetobacter, Alcanivorax, Geobacillus, and Gordonia are frequently cited for their ability to degrade medium-chain alkanes.[10][11][12]
-
Fungi and Yeasts: Fungi like Aspergillus and yeasts such as Candida and Debaryomyces also play a role in alkane degradation.[5]
Aerobic Biodegradation Pathways
Under aerobic conditions, the degradation of this compound is initiated by oxygenase enzymes that incorporate molecular oxygen into the alkane molecule.[12][13] This initial activation step is the most critical and energy-intensive part of the process. The most common pathways are terminal and sub-terminal oxidation.[11][12]
3.2.1 Monoterminal Oxidation
This is the most prevalent pathway for n-alkane degradation.[13][14] The process involves the sequential oxidation of a terminal methyl group.
-
Hydroxylation: The pathway is initiated by an alkane monooxygenase (often termed alkane hydroxylase), a non-heme diiron enzyme that hydroxylates the terminal methyl group of this compound to produce 1-dodecanol.[15][16][17] This enzyme system, exemplified by the AlkB enzyme in Pseudomonas putida, typically requires electron transfer proteins like rubredoxin and rubredoxin reductase to function.[15][18]
-
Alcohol Oxidation: The resulting primary alcohol, 1-dodecanol, is oxidized to the corresponding aldehyde, dodecanal, by an alcohol dehydrogenase .[19]
-
Aldehyde Oxidation: Dodecanal is then oxidized to dodecanoic acid (a fatty acid) by an aldehyde dehydrogenase .[19]
-
β-Oxidation: The dodecanoic acid is activated with coenzyme A to form dodecanoyl-CoA.[20] This molecule then enters the β-oxidation cycle , a core metabolic pathway that sequentially cleaves two-carbon units in the form of acetyl-CoA.[21][22][23][24] The acetyl-CoA can then enter the citric acid cycle for energy production and biomass synthesis.[24]
Caption: Aerobic monoterminal oxidation pathway of n-dodecane.
3.2.2 Biterminal Oxidation
In this less common pathway, both terminal methyl groups of the alkane are oxidized to form a dicarboxylic acid, which then enters the β-oxidation pathway.[12][13] This involves an initial monoterminal oxidation followed by an ω-hydroxylation of the resulting fatty acid.[12]
3.2.3 Sub-terminal Oxidation
Some microorganisms can initiate degradation by oxidizing a sub-terminal (internal) carbon atom of the this compound chain.[12][25]
-
The alkane is oxidized to a secondary alcohol (e.g., 2-dodecanol).[26]
-
The secondary alcohol is converted to the corresponding ketone (2-dodecanone).[12]
-
A Baeyer-Villiger monooxygenase (BVMO) then inserts an oxygen atom to form an ester.[25][26]
-
An esterase hydrolyzes the ester into a primary alcohol and a fatty acid (e.g., decyl acetate hydrolyzed to 1-decanol and acetic acid), which can then be funneled into central metabolic pathways.[12][25]
Anaerobic Biodegradation Pathways
In the absence of oxygen, certain bacteria can degrade this compound using alternative electron acceptors like sulfate or nitrate.[12][27] The activation of the chemically inert alkane molecule without oxygen is a remarkable biochemical feat.
-
Fumarate Addition: The most well-characterized mechanism involves the addition of the this compound molecule to a fumarate molecule.[27][28][29] This reaction, catalyzed by a glycyl radical enzyme, typically occurs at a sub-terminal carbon (C-2) of the this compound, forming a dodecylsuccinic acid derivative.[27] This initial metabolite can then be further metabolized via a modified β-oxidation pathway.[29] Evidence from studies with sulfate-reducing bacteria has confirmed the formation of dodecylsuccinic acids as key metabolites.[27][28]
-
Carboxylation: An alternative, less common pathway involves the carboxylation of the alkane to produce a fatty acid.[29][30]
Experimental Methodologies for Studying this compound Biodegradation
Evaluating the biodegradability of this compound requires robust and standardized experimental designs. These protocols are essential for generating reliable data for environmental risk assessments and for developing bioremediation strategies.
Standardized Ready Biodegradability Tests (OECD 301)
The OECD 301 series of tests are internationally recognized methods to assess the "ready biodegradability" of chemicals.[31][32][33] These tests use a relatively high concentration of the test substance with a low concentration of microorganisms from a source like activated sludge.[31][32] Degradation is measured over a 28-day period by monitoring parameters like CO₂ evolution (OECD 301B) or oxygen consumption (OECD 301F).[31][34] For a substance to be classified as readily biodegradable, it must reach a pass level (e.g., >60% of theoretical CO₂ production) within a 10-day window during the test.[32][35]
Protocol Outline: OECD 301B (CO₂ Evolution Test)
-
Preparation: A defined mineral medium is prepared and inoculated with microorganisms (e.g., from activated sludge). The test substance (this compound, often adsorbed onto silica gel for better dispersion) is added to test flasks.
-
Controls: Three types of controls are run in parallel:
-
Blank Control: Inoculum and mineral medium only (to measure endogenous CO₂ production).
-
Reference Control: Inoculum, medium, and a readily biodegradable reference substance like sodium benzoate (to verify the viability of the inoculum).[32]
-
Toxicity Control: Inoculum, medium, test substance, and reference substance (to check for inhibitory effects of the test substance).
-
-
Incubation: Flasks are incubated at 20-25°C in the dark with continuous aeration.[35] The air supplied is CO₂-free.
-
Measurement: The CO₂ produced in each flask is trapped in a barium hydroxide or sodium hydroxide solution and quantified by titration.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).
Caption: Workflow for an OECD 301B ready biodegradability test.
Analytical Techniques for Monitoring
Accurate quantification of this compound and its metabolites is critical.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing this compound. After extraction from the sample matrix (water or soil) with a suitable solvent (e.g., hexane or dichloromethane), the extract is injected into the GC-MS. The gas chromatograph separates this compound from other compounds, and the mass spectrometer provides definitive identification and quantification.
-
Metabolite Identification: GC-MS is also invaluable for identifying intermediate metabolites like dodecanol, dodecanal, and dodecanoic acid. Derivatization (e.g., silylation or methylation) is often required to make these more polar compounds volatile enough for GC analysis.
Factors Influencing this compound Biodegradation
The rate and extent of this compound biodegradation in the environment are controlled by a combination of physical, chemical, and biological factors.
-
Bioavailability: this compound's low water solubility and strong sorption to soil can limit its availability to microorganisms.[36] Surfactants, whether synthetic or microbially produced (biosurfactants), can enhance its solubility and degradation rate.[36]
-
Temperature: Microbial activity is temperature-dependent. Warmer temperatures generally increase the rate of this compound biodegradation up to an optimal point.[36]
-
Oxygen: Aerobic degradation is typically much faster than anaerobic degradation. Oxygen availability is often a rate-limiting factor in subsurface environments.
-
Nutrients: Microorganisms require nutrients, particularly nitrogen and phosphorus, for growth. In nutrient-poor environments, the addition of these elements can significantly stimulate this compound biodegradation.[36]
-
pH: Most degrading bacteria thrive under neutral pH conditions. Extreme pH levels can inhibit microbial activity.
Conclusion
n-Dodecane is readily degraded by a wide variety of microorganisms under both aerobic and anaerobic conditions. The primary aerobic pathway involves terminal oxidation by alkane monooxygenases, leading to the formation of a fatty acid that is subsequently mineralized via β-oxidation. While abiotic processes like photo-oxidation contribute to its removal from the atmosphere, microbial degradation is the definitive fate process in soil and water. The efficiency of this process is highly dependent on environmental factors such as nutrient availability, temperature, and oxygen. A thorough understanding of these pathways and influencing factors is paramount for accurately predicting the environmental persistence of this compound and for designing effective bioremediation technologies for sites contaminated with petroleum hydrocarbons.
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An In-depth Technical Guide to the Intermolecular Forces and Conformational Analysis of Dodecane
Abstract
Dodecane (C₁₂H₂₆), a linear alkane of significant interest in the pharmaceutical, cosmetic, and energy sectors, presents a rich and complex landscape of intermolecular interactions and conformational dynamics.[1] Its utility as a solvent, an emollient, and a jet fuel surrogate is intrinsically linked to its molecular behavior.[2][3] This technical guide provides a comprehensive exploration of the fundamental principles governing the non-covalent interactions and three-dimensional arrangements of this compound molecules. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, experimental characterization, and computational modeling of this compound's conformational plethora and its governing intermolecular forces.
The Dominance of van der Waals Forces in this compound Interactions
As a nonpolar hydrocarbon, the intermolecular interactions in this compound are predominantly governed by van der Waals forces, specifically London dispersion forces.[4] These transient, induced-dipole/induced-dipole attractions arise from fluctuations in the electron density around the molecule. The strength of these forces is directly proportional to the surface area of the molecule, a key factor in understanding the physical properties of long-chain alkanes like this compound.[4]
The extended, linear nature of the this compound molecule allows for a large surface area of contact between adjacent molecules, leading to significant cumulative van der Waals interactions. This is reflected in its relatively high boiling point (216.3 °C) compared to shorter-chain alkanes. The geometry of this compound conformers plays a crucial role in modulating the efficacy of these interactions; extended, all-trans conformers can pack more efficiently, maximizing intermolecular contact, while more compact, bent conformers resulting from gauche torsions have reduced surface area available for interaction.[5]
Unraveling the Conformational Landscape of this compound
The flexibility of the this compound backbone, with its eleven carbon-carbon single bonds, gives rise to a vast number of possible three-dimensional arrangements, or conformations. These conformations are interconverted through rotation around the C-C bonds. The relative stability of these conformers is determined by a delicate balance of torsional strain and steric hindrance.
Torsional Strain and the Energetics of Conformations
Rotation around a C-C bond is not entirely free, as there is an energy barrier associated with the eclipsing of adjacent C-H and C-C bonds. The most stable arrangement is the staggered conformation , where the dihedral angle between substituents on adjacent carbons is 60°. The least stable is the eclipsed conformation , with a dihedral angle of 0°.
In the context of the this compound chain, two key staggered conformations are of particular importance:
-
Anti Conformation: The two largest substituents on adjacent carbon atoms are positioned at a 180° dihedral angle. This is the most stable conformation as it minimizes steric repulsion.
-
Gauche Conformation: The two largest substituents are at a 60° dihedral angle. This conformation is slightly less stable than the anti-conformation due to steric strain between the bulky groups.[6]
The energy difference between the anti and gauche conformations for a C-C bond in a long-chain alkane is a critical parameter in determining the overall shape and flexibility of the molecule.
The Conformational Ensemble of this compound
At any given temperature, a sample of liquid this compound exists as a dynamic equilibrium of numerous conformers. While the all-trans (fully extended) conformer is the lowest in energy, the entropic contribution of the many bent (gauche-containing) conformers is significant. This results in a complex conformational ensemble where both extended and more compact structures are present. The relative populations of these conformers dictate the macroscopic properties of this compound, such as its viscosity, density, and solvent capabilities.[5]
Experimental and Computational Workflows for Conformational Analysis
A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of this compound's conformational behavior.
Experimental Probing of this compound Conformations
Vibrational spectroscopy is a powerful tool for investigating the conformational state of alkanes.
Experimental Protocol: Raman Spectroscopy of Liquid this compound
-
Sample Preparation: Place a small volume of high-purity n-dodecane between two clean glass slides.
-
Instrumentation: Utilize a Raman spectrometer equipped with a laser source (e.g., 532 nm).
-
Data Acquisition: Acquire Raman spectra over a range that covers the C-C and C-H vibrational modes (typically 800-1500 cm⁻¹ and 2800-3000 cm⁻¹).
-
Data Analysis:
-
Identify the characteristic Raman bands associated with trans and gauche conformers. Specific bands in the C-C stretching and CH₂ twisting regions are particularly sensitive to conformational changes.
-
Deconvolute overlapping peaks to determine the relative intensities of the trans and gauche bands.
-
By analyzing the temperature dependence of these intensities, the enthalpy difference between the conformers can be estimated.[7]
-
Table 1: Key Vibrational Modes for this compound Conformational Analysis
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Conformational Sensitivity |
| C-C Stretching | 800 - 1200 | Sensitive to the sequence of trans and gauche linkages. |
| CH₂ Twisting/Rocking | 1200 - 1400 | The intensity and position of these bands can differ between conformers.[8] |
| C-H Stretching | 2800 - 3000 | Broad features that are a composite of contributions from various conformers.[9] |
Computational Modeling of this compound Dynamics
Molecular Dynamics (MD) simulations provide a powerful in-silico microscope to visualize and quantify the conformational dynamics of this compound at the atomic level.
Workflow: Molecular Dynamics Simulation of Liquid this compound
Caption: Workflow for a Molecular Dynamics Simulation of Liquid this compound.
Step-by-Step Methodology for Molecular Dynamics Simulation using GROMACS:
-
System Setup:
-
Obtain a starting structure for a single this compound molecule.
-
Select an appropriate force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), which is well-suited for hydrocarbons.[4][5]
-
Use GROMACS utilities to generate the molecular topology, defining all atom types, bonds, angles, and dihedrals.
-
Create a simulation box and populate it with this compound molecules to achieve the desired density.[10]
-
-
Energy Minimization:
-
Perform an energy minimization to relax the system and remove any unfavorable steric clashes from the initial configuration.
-
-
Equilibration:
-
Conduct a short simulation in the NVT (isothermal-isochoric) ensemble to bring the system to the desired temperature.
-
Follow with an NPT (isothermal-isobaric) ensemble simulation to adjust the pressure and allow the system to reach the correct density.
-
-
Production Simulation:
-
Run the main simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of this compound adequately.
-
-
Analysis:
-
Analyze the trajectory to calculate properties such as dihedral angle distributions, end-to-end distance of the this compound chains, and radial distribution functions to understand the liquid structure.
-
Implications for Drug Development and Pharmaceutical Sciences
The conformational flexibility and intermolecular interactions of this compound have profound implications in pharmaceutical applications, where it can be used as a non-volatile solvent or as a component in drug delivery systems.[3][11]
-
Solvent Properties: The ability of this compound to adopt various conformations influences its solvency for different active pharmaceutical ingredients (APIs). The balance of extended and compact conformers creates a microenvironment that can accommodate a range of solute molecules. Understanding this conformational equilibrium is crucial for predicting and optimizing drug solubility in this compound-based formulations.[11]
-
Drug Delivery Systems: In lipid-based drug delivery systems, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), this compound can act as an oil phase. The conformation of this compound molecules at the oil-water interface can impact the stability and drug-loading capacity of these formulations. The interplay of van der Waals forces between this compound and the surfactant molecules is critical for the integrity of the delivery system.[3]
Logical Relationship: Conformation to Application
Caption: The influence of this compound's fundamental properties on its pharmaceutical applications.
Conclusion
A comprehensive understanding of the intermolecular forces and conformational analysis of this compound is paramount for its effective utilization in research and industrial applications. The predominance of van der Waals forces, coupled with a rich conformational landscape, dictates its physical and chemical properties. Through a synergistic approach of experimental techniques, such as Raman spectroscopy, and computational methods, like molecular dynamics simulations, researchers can gain deep insights into the molecular behavior of this compound. This knowledge is particularly valuable for drug development professionals in designing stable and efficacious formulations.
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Methodological & Application
Application Note: Dodecane as a High-Temperature, Non-Polar Solvent in Advanced Organic Synthesis
Abstract
Dodecane, a linear aliphatic hydrocarbon (C12H26), is an often-underutilized non-polar solvent in organic synthesis. Its distinct physicochemical properties—most notably a high boiling point, chemical inertness, and hydrophobicity—render it a superior choice for specific, challenging reaction classes that are inaccessible with conventional low-boiling solvents. This guide provides an in-depth exploration of this compound's applications, focusing on high-temperature catalytic reactions and the synthesis of nanomaterials, where precise thermal control is paramount. We present detailed protocols, explain the causal reasoning behind experimental choices, and address the primary challenge of its use: post-reaction solvent removal. This document is intended for researchers, chemists, and process development professionals seeking to leverage the unique advantages of this compound to achieve specific synthetic outcomes.
Introduction: Why Choose this compound?
In the landscape of non-polar solvents, chemists typically default to hexane, toluene, or xylenes. While effective for many transformations, their relatively low boiling points preclude their use in reactions requiring sustained high temperatures (>150 °C). This compound emerges as a compelling alternative, offering a unique combination of properties that make it an enabling tool for modern synthesis.[1][2][3]
The primary advantages of this compound as a solvent include:
-
Broad Liquid-Phase Temperature Range: With a melting point of -9.6 °C and a boiling point of 216 °C, this compound provides a vast operational window for both sub-ambient and high-temperature applications.[1][4]
-
Chemical Inertness: As a saturated alkane, this compound is highly unreactive and lacks the labile benzylic protons of toluene or xylenes, preventing unwanted side reactions with strong reagents or intermediates.[3][5] This makes it a suitable medium for sensitive organometallic processes.[6][7]
-
High Thermal Stability: this compound can be heated to high temperatures for extended periods without significant decomposition, ensuring a stable and predictable reaction environment.[4][8] This is critical for reactions with high activation energies or for annealing crystalline products like nanoparticles.
-
Non-Polar, Aprotic Nature: It is an excellent solvent for non-polar reagents and is immiscible with water, which can simplify certain extractive work-ups.[3][9]
This guide will focus on two key areas where these properties are most impactful: high-temperature organic reactions and the synthesis of well-defined nanoparticles.
Physicochemical Properties: A Comparative Overview
The selection of a solvent is a critical parameter in reaction design. The table below compares this compound to other common non-polar solvents to highlight its distinct profile.
| Property | n-Dodecane | n-Hexane | Toluene | p-Xylene |
| Formula | C₁₂H₂₆ | C₆H₁₄ | C₇H₈ | C₈H₁₀ |
| Boiling Point (°C) | 216.2[3] | 69 | 111 | 138 |
| Melting Point (°C) | -9.6[4] | -95 | -95 | 13.2 |
| Density (g/mL at 25°C) | 0.75[4] | 0.655 | 0.867 | 0.861 |
| Vapor Pressure (mmHg at 25°C) | 0.135[10] | ~150 | ~28 | ~8.8 |
| Flash Point (°C) | 83[11] | -22 | 4 | 27 |
| Polarity Index | ~0 (Non-polar) | 0.1 | 2.4 | 2.5 |
| Solubility in Water | Insoluble[3][9] | Insoluble | Sparingly Soluble | Insoluble |
Data compiled from various sources.[3][4][9][10][11]
Core Application I: High-Temperature Organic Synthesis
Many pivotal C-C and C-N bond-forming reactions, such as variants of the Suzuki and Heck couplings, can benefit from elevated temperatures to improve reaction rates, overcome steric hindrance, or enhance catalyst turnover.[12][13] this compound's high boiling point provides a stable thermal medium for pushing these reactions to completion where other solvents would require high-pressure apparatus.[14]
Causality in High-Temperature Reactions:
-
Overcoming Activation Energy: For sluggish reactions, the kinetic energy supplied by temperatures achievable in this compound (>200 °C) can dramatically increase the reaction rate according to the Arrhenius equation.
-
Enhanced Solubility: Many complex, non-polar organic molecules and organometallic catalysts exhibit increased solubility at higher temperatures, leading to a more homogeneous and efficient reaction mixture.
-
Driving Equilibria: In reactions where a volatile byproduct is formed (e.g., water, ammonia), the high temperature can facilitate its removal, driving the reaction equilibrium towards the product side.
Logical Workflow for High-Temperature Synthesis in this compound
The following diagram illustrates the typical workflow, emphasizing the critical solvent removal stage.
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Application Notes & Protocols: The Role of Dodecane in Nanoparticle Synthesis and Stabilization
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Dodecane in Nanotechnology
In the precise world of nanoparticle engineering, the choice of solvent is a critical parameter that dictates the ultimate size, shape, and stability of the final product. This compound, a simple C12 linear alkane, has emerged as a uniquely powerful medium for the synthesis of a wide array of nanomaterials. Its high boiling point (216 °C), chemical inertness, and non-polar nature make it an ideal high-temperature solvent for thermally-driven reactions, such as the thermal decomposition and hot-injection methods used to produce high-quality quantum dots and metal oxide nanoparticles.[1][2][3] Furthermore, its derivative, 1-dodecanethiol, is a cornerstone of nanoparticle stabilization, particularly for noble metals like gold, forming a robust self-assembled monolayer that prevents aggregation and allows for dispersion in non-polar solvents.[4][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's applications, detailed experimental protocols, and the scientific rationale behind its use in nanoparticle synthesis and stabilization.
Section 1: The Multifaceted Role of this compound
This compound's utility in nanoparticle synthesis is not monolithic; it serves several critical functions that are essential for achieving precise control over nanocrystal formation.
High-Temperature, Non-Coordinating Solvent
Many nanoparticle syntheses, particularly those for semiconductor quantum dots (e.g., CdSe) and magnetic iron oxide (Fe₃O₄) nanoparticles, rely on the thermal decomposition of organometallic precursors.[1][2][7] this compound's high boiling point allows these reactions to be conducted at the elevated temperatures (often >200 °C) required for precursor decomposition and subsequent crystal growth.[8][9] Unlike coordinating solvents, which can bind to the nanoparticle surface and influence reaction kinetics, this compound is non-coordinating. This inertness provides a "clean" reaction environment where the kinetics are primarily controlled by the precursors and deliberately added capping agents, offering a higher degree of control. Saturated aliphatic solvents like this compound are often preferred over alternatives like 1-octadecene, which can polymerize at high temperatures, leading to product contamination.[3]
Medium for Controlled Nucleation and Growth
The synthesis of monodisperse nanoparticles—particles of a uniform size—requires a clear separation between the nucleation and growth phases. The "hot-injection" technique, a cornerstone of quantum dot synthesis, exemplifies this principle.[10] In this method, a precursor solution at room temperature is rapidly injected into a hot solvent, typically this compound or a similar high-boiling alkane, held at a high temperature.[8][10] This sudden temperature jump induces a burst of nucleation. By carefully controlling the temperature and reaction time post-injection, the subsequent growth of these nuclei can be precisely managed to achieve the desired particle size.[8][11]
Platform for Surface Stabilization and Functionalization
While this compound itself is inert, it is the solvent of choice for syntheses involving dodecanethiol (DDT), a key stabilizing ligand. The thiol group (-SH) of DDT exhibits a strong affinity for the surface of noble metal nanoparticles like gold and silver.[4][5] This interaction forms a dense, self-assembled monolayer of dodecanethiol on the nanoparticle surface. The outward-facing, 12-carbon alkyl chains of the DDT molecules provide a steric barrier, physically preventing the nanoparticles from aggregating.[4] This stabilization is so effective that it allows the nanoparticles to be dried into a powder and readily redispersed in non-polar organic solvents like toluene or hexane without significant agglomeration.[4] This robust stabilization is crucial for applications in catalysis, sensing, and the formulation of nanocomposites.[12]
Section 2: Protocols in Detail
The following protocols are provided as validated starting points for researchers. As with any synthesis, optimization may be required based on specific laboratory conditions and desired nanoparticle characteristics.
Protocol 1: Hot-Injection Synthesis of CdSe Quantum Dots
This protocol is adapted from established methods for producing high-quality, monodisperse Cadmium Selenide (CdSe) quantum dots, where particle size, and thus fluorescence color, is controlled by the reaction time after injection.[8][9][10]
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Dodecane or 1-Octadecene (ODE) as the high-boiling solvent
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Methanol & Toluene (for purification)
-
Inert gas (Argon or Nitrogen) supply with Schlenk line
-
Three-neck round-bottom flask, condenser, heating mantle with temperature controller, magnetic stirrer, syringes.
Safety Precautions: Cadmium and selenium compounds are highly toxic. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
Procedure:
-
Cadmium Precursor Preparation:
-
In a 50 mL three-neck flask, combine CdO (e.g., 0.025 g), oleic acid (e.g., 0.2 mL), and 1-dodecane (e.g., 10 mL).
-
Attach the flask to a Schlenk line and fit with a condenser.
-
Heat the mixture under argon flow to ~225 °C with vigorous stirring until the reddish CdO powder completely dissolves, forming a clear, colorless solution of cadmium oleate.
-
-
Selenium Precursor Preparation (in a glovebox):
-
In a vial, dissolve selenium powder (e.g., 0.015 g) in trioctylphosphine (e.g., 0.2 mL). This should be prepared in an inert atmosphere to prevent oxidation.
-
-
Hot Injection and Growth:
-
Maintain the temperature of the hot cadmium oleate solution in this compound at the desired injection temperature (e.g., 225 °C).
-
Using a syringe, rapidly and forcefully inject the TOP-Se solution into the hot, stirring reaction flask.
-
The injection will cause a rapid color change, indicating the nucleation of CdSe nanocrystals.
-
The growth of the quantum dots is time-dependent. Aliquots (small samples) can be taken via syringe at specific time intervals (e.g., 10s, 30s, 1 min, 3 min, etc.) and quenched in cool toluene to halt growth.[8] Longer reaction times yield larger quantum dots, which fluoresce at longer wavelengths (red-shifted).
-
-
Purification:
-
Terminate the reaction by removing the heating mantle and allowing the flask to cool.
-
Add excess methanol to the crude reaction mixture to precipitate the quantum dots.
-
Centrifuge the mixture, discard the supernatant, and redisperse the nanoparticle pellet in a minimal amount of toluene.
-
Repeat this precipitation/redispersion cycle two more times to remove unreacted precursors and excess ligands.[3]
-
The final purified quantum dots can be stored as a colloidal suspension in toluene.
-
Workflow Diagram:
Protocol 2: Two-Phase Synthesis of Dodecanethiol-Stabilized Gold Nanoparticles (Modified Brust-Schiffrin Method)
This protocol describes a robust method to produce highly stable, dodecanethiol-capped gold nanoparticles (AuNPs) that are soluble in organic solvents.[14][15][16] The synthesis occurs at the interface of two immiscible liquids.
Materials:
-
Hydrogen tetrachloroaurate(III) (HAuCl₄) solution
-
Tetraoctylammonium bromide (TOAB)
-
Toluene
-
1-Dodecanethiol (DDT)
-
Sodium borohydride (NaBH₄)
-
Ethanol & Methanol (for purification)
-
Deionized water
Procedure:
-
Phase Transfer of Gold Salt:
-
In a flask, dissolve TOAB (e.g., 0.4 g) in toluene (e.g., 25 mL).
-
Add an aqueous solution of HAuCl₄ (e.g., 10 mL of a 30 mM solution).
-
Stir the biphasic mixture vigorously for ~10-15 minutes. The organic toluene layer will turn from clear to a deep orange/red as the TOAB transfers the AuCl₄⁻ ions from the aqueous phase to the organic phase.[14][15]
-
Stop stirring, allow the layers to separate, and carefully remove the clear aqueous layer using a separatory funnel or pipette.
-
-
Ligand Addition:
-
Reduction:
-
While stirring the toluene solution vigorously, add a freshly prepared aqueous solution of the reducing agent, sodium borohydride (NaBH₄) (e.g., 10 mL of a 0.4 M solution), dropwise over 10-15 minutes.
-
A rapid color change from orange to dark brown/black will occur, indicating the reduction of Au(III) to Au(0) and the formation of nanoparticles.[14]
-
Continue stirring the reaction mixture for at least 3 hours to ensure complete reaction and stabilization of the nanoparticles.
-
-
Purification:
-
Separate and discard the aqueous layer.
-
Reduce the volume of the organic layer using a rotary evaporator.
-
Add a large volume of ethanol (~150 mL) to precipitate the dark AuNP product.
-
Allow the precipitate to settle overnight in a refrigerator or centrifuge to collect the nanoparticles.
-
Wash the collected nanoparticles repeatedly with ethanol and methanol to remove excess thiol and TOAB.
-
The final product is a dark powder that can be dried and stored, or redispersed in non-polar solvents like toluene or hexane.[4]
-
Stabilization Mechanism Diagram:
Section 3: Data Summary and Characterization
The successful synthesis of nanoparticles requires rigorous characterization. The properties of the resulting nanoparticles are highly dependent on the synthesis parameters chosen.
Table 1: Influence of Synthesis Parameters on Nanoparticle Properties
| Nanoparticle Type | Synthesis Method | Key Parameter | Effect of Increasing Parameter | Expected Size Range | Reference |
| CdSe QDs | Hot-Injection | Reaction Time | Increases particle size (red-shift in emission) | 2 - 10 nm | [8],[11] |
| CdSe QDs | Hot-Injection | Injection Temp. | Increases particle size | 2 - 10 nm | [9] |
| AuNPs | Brust-Schiffrin | Thiol:Au Ratio | Decreases particle size | 1.5 - 6 nm | [5],[17],[15] |
| Fe₃O₄ NPs | Thermal Decomp. | Reaction Temp. | Increases particle size | 6 - 25 nm | [1] |
Common Characterization Techniques:
-
Transmission Electron Microscopy (TEM): To determine particle size, size distribution, and morphology.
-
UV-Visible Spectroscopy: To observe the surface plasmon resonance (SPR) peak for metallic nanoparticles (e.g., AuNPs ~520 nm) or the excitonic absorption peak for quantum dots. The peak position is size-dependent.[5]
-
Photoluminescence Spectroscopy: To measure the emission spectra of quantum dots, which is directly correlated with their size.[9]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles in a colloidal suspension.
Section 4: Field-Proven Insights & Troubleshooting
-
Expertise - The "Why": In hot-injection synthesis, a rapid, forceful injection is paramount. A slow injection leads to a prolonged nucleation period, resulting in a broad size distribution (polydispersity). The goal is to create a single, instantaneous burst of nuclei.
-
Trustworthiness - Self-Validation: The color of the nanoparticle solution provides a real-time, qualitative check on the synthesis. For CdSe QDs, the fluorescence under a UV lamp should shift from blue/green to orange/red as the reaction progresses and the particles grow.[9] For AuNPs, a consistent, ruby-red color in solution indicates well-dispersed, small nanoparticles, whereas a blue or purple color suggests aggregation.
-
Troubleshooting - Aggregation: If nanoparticles aggregate (evidenced by precipitation or a color change to blue/black for AuNPs), it typically indicates insufficient surface coverage by the stabilizing ligand. In the Brust-Schiffrin method, consider increasing the initial thiol:gold ratio or extending the post-reduction stirring time to allow for more complete monolayer formation.
Conclusion
This compound and its derivatives are indispensable tools in the nanoparticle synthesis toolkit. As a high-boiling, non-coordinating solvent, this compound provides the ideal environment for high-temperature syntheses requiring precise kinetic control. As a stabilizing ligand in the form of dodecanethiol, it offers a robust method for creating highly stable, organically-dispersible metallic nanoparticles. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the power of this compound in developing next-generation nanomaterials for advanced applications.
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Methods of Synthesizing Monodisperse Colloidal Quantum Dots. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTXyul-DBYK9zBL67nlG3hlT7uS2QBO0aeeWcSZmhykFdzZWASZzqmi8KqGBh1Jw9NLknIWspRUD48yW3E4P0usq7Ocmhs53YzlKwq0bRbzOrOUN5g6-zz8amnOPXifc220wrFwifduOZ-mt18zrp5Vxc2Fr4xCa8BEpVe1XU42si9YAyYLEeZ5nr4badhnchYNYJfvNj231rPB7iNBkl7gE1mRgsWN-w4tDf85yH3PLcY9Z67yWWnO9t26KvkcGTHmiKAx8ge9Zu1jZvoOa606z26x53SCnsBwVTx-pKB__1tPMWLGE8w2ZmtTm6TgJpER26dyYKJQiZp8DaNv-YvmEOAsMndDziv6A==]([Link]
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Application Note: Dodecane as a Phase Change Material for Thermal Energy Storage
Introduction
Phase Change Materials (PCMs) represent a significant technology in thermal energy storage (TES), offering high energy storage density at nearly constant temperatures.[1] Among the various types of organic PCMs, n-dodecane (C12H26), a paraffin hydrocarbon, has garnered considerable attention. Its appeal stems from a favorable combination of chemical stability, congruent melting and freezing behavior, and a phase transition temperature suitable for a multitude of low-to-moderate temperature applications.[2][3]
Dodecane stores and releases thermal energy in the form of latent heat during its solid-liquid phase transition.[2][4] This mechanism allows for the absorption or release of large amounts of energy with minimal temperature change, making it an excellent candidate for applications such as passive building climate control, thermal management of electronics and batteries, solar energy storage, and cold-chain transportation.[2][4][5]
This comprehensive guide is designed for researchers and engineers, providing a detailed overview of n-dodecane's thermophysical properties and standardized protocols for its characterization. The subsequent sections will detail its key properties, robust experimental procedures for thermal analysis, and strategies for enhancing its performance in TES systems.
Section 1: Thermophysical Properties of n-Dodecane
A thorough understanding of a PCM's thermophysical properties is critical for the design and analysis of any latent heat thermal storage system.[1][6] N-dodecane is characterized by its melting point, high latent heat of fusion, and chemical stability. However, a notable challenge is its relatively low thermal conductivity, which can impede heat transfer rates during charging and discharging cycles.[2]
Below is a summary of the essential thermophysical properties of n-dodecane, compiled from various authoritative sources.
Table 1: Key Thermophysical Properties of n-Dodecane
| Property | Value | Unit | Source(s) |
| General | |||
| Chemical Formula | C₁₂H₂₆ | - | [7] |
| Molar Mass | 170.34 | g/mol | [7][8] |
| Phase Change Properties | |||
| Melting Point (T_fus) | -9.6 | °C | [2][7][9] |
| 263.59 | K | [10] | |
| Latent Heat of Fusion (ΔH_fus) | 210 - 216 | kJ/kg | [5] |
| 36.8 | kJ/mol | [10][11] | |
| Thermal Properties | |||
| Thermal Conductivity (λ) | ~0.317 (Solid) | W/(m·K) | |
| ~0.149 (Liquid, 25 °C) | W/(m·K) | [12] | |
| Specific Heat Capacity (Cp) | ~2.2 (Solid) | kJ/(kg·K) | |
| ~2.2 (Liquid, 25 °C) | kJ/(kg·K) | [13] | |
| Physical Properties | |||
| Density (ρ) | ~795 (Solid) | kg/m ³ | |
| 749.5 (Liquid, 20 °C) | kg/m ³ | [7] | |
| Boiling Point (T_boil) | 216.3 | °C | [7][9] |
| Viscosity (μ) | 1.34 (25 °C) | mPa·s | [7] |
Note: Some properties, particularly for the solid phase, can vary based on crystalline structure and measurement conditions. Values are representative.
Section 2: Experimental Characterization Protocols
Accurate and reproducible characterization is paramount for validating the suitability of this compound for a specific application.[14] The following protocols describe standardized methods for determining key performance metrics.
Protocol 2.1: Determination of Phase Transition Temperature and Latent Heat via Differential Scanning Calorimetry (DSC)
Causality and Expertise: Differential Scanning Calorimetry (DSC) is the most widely used technique for determining the thermal properties of PCMs, such as transition temperatures and enthalpy.[15][16] It operates by measuring the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program.[16] The resulting heat flow curve reveals endothermic (melting) and exothermic (freezing) transitions as peaks, the integration of which quantifies the latent heat.[15] The choice of heating/cooling rate is critical; slow rates (e.g., 1-5 K/min) are often necessary to minimize thermal gradients within the sample, which can otherwise cause shifts in peak temperatures and affect the accuracy of enthalpy measurements.[14][17]
Apparatus and Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Crucible press
-
High-purity n-dodecane (≥99%)
-
Analytical balance (±0.01 mg accuracy)
-
High-purity indium standard for calibration
Step-by-Step Protocol:
-
Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard according to the instrument manufacturer's guidelines. The calibration should be performed at the same heating rate intended for the PCM analysis.[14]
-
Sample Preparation: a. Place an empty aluminum pan and lid on the analytical balance and tare. b. Using a micropipette, dispense 5-10 mg of liquid n-dodecane into the pan. A smaller sample mass is crucial to minimize thermal lag and ensure temperature uniformity.[1] c. Hermetically seal the pan using the crucible press. This prevents mass loss due to evaporation, especially during heating cycles. d. Accurately weigh the sealed sample pan. e. Prepare an identical empty, sealed pan to be used as the reference.
-
Instrument Setup and Measurement: a. Place the sealed sample pan in the sample position and the empty reference pan in the reference position of the DSC cell. b. Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable, non-reactive atmosphere. c. Equilibrate the sample at a temperature well below the expected melting point (e.g., -40 °C) for 5 minutes to ensure a complete solid state. d. Heat the sample from -40 °C to 30 °C at a controlled rate of 2 °C/min. This slow rate is chosen to ensure thermal equilibrium within the sample. e. Hold the sample at 30 °C for 5 minutes to ensure it is fully molten. f. Cool the sample from 30 °C back to -40 °C at the same rate of 2 °C/min. g. Repeat the heating/cooling cycle (steps d-f) at least twice to ensure reproducibility and erase any prior thermal history of the material.
-
Data Analysis: a. From the heating curve (endotherm), determine the onset temperature (melting point) and the peak temperature. b. Integrate the area under the melting peak to calculate the latent heat of fusion (ΔH_fus). c. From the cooling curve (exotherm), determine the onset temperature (freezing point) and the peak temperature. Note any subcooling effects. d. Integrate the area under the freezing peak to calculate the latent heat of solidification.
Protocol 2.2: Evaluation of Thermal Cycling Stability
Causality and Expertise: Long-term stability is a crucial requirement for PCMs in practical applications, as they must withstand thousands of melting and freezing cycles without significant degradation in their thermophysical properties.[18][19][20] Thermal cycling tests are designed to accelerate this process.[19] By repeatedly cycling the PCM through its phase transition, any changes in melting temperature, latent heat of fusion, or chemical composition can be identified.[21] Post-cycling DSC analysis is the primary method for quantifying any degradation in thermal performance.[19][21] Visual inspection is also important to check for any physical changes like discoloration or phase separation.
Apparatus and Materials:
-
Thermal cycler, environmental chamber, or automated heating/cooling bath.
-
Sealed vials or containers for the this compound samples.
-
DSC instrument (for pre- and post-cycling analysis).
Step-by-Step Protocol:
-
Initial Characterization: Perform an initial DSC analysis on a pristine n-dodecane sample as described in Protocol 2.1 to establish baseline values for melting point and latent heat.
-
Sample Encapsulation: Place a known quantity of n-dodecane into multiple vials, ensuring they are hermetically sealed to prevent evaporation.
-
Thermal Cycling: a. Place the vials in the thermal cycler. b. Set a temperature profile that brackets the phase transition range of this compound. For example, cycle between -20 °C and 20 °C. c. The dwell time at each temperature extreme should be sufficient to ensure complete melting and solidification (e.g., 30 minutes). d. The heating and cooling rates should be relevant to the intended application, if known. e. Run the cycling process for a predetermined number of cycles (e.g., 100, 500, 1000, or more).[20]
-
Periodic Analysis: a. After a set number of cycles (e.g., every 200 cycles), remove one sample vial from the cycler. b. Visually inspect the sample for any signs of degradation, such as discoloration. c. Perform a DSC analysis on the cycled sample using the exact same method as the initial characterization (Protocol 2.1).
-
Data Comparison: a. Compare the melting temperature and latent heat of fusion of the cycled samples to the initial baseline values. b. A change of more than 5-10% in these properties is often considered significant degradation. c. Plot the change in melting temperature and latent heat as a function of the number of cycles to evaluate the long-term stability.
Protocol 2.3: Measurement of Thermal Properties using the T-History Method
Causality and Expertise: While DSC is excellent for small, homogeneous samples, the T-History method provides a complementary approach that is well-suited for larger, bulk samples and can be less expensive to implement.[6][22][23] This method involves simultaneously recording the cooling curves of a PCM sample and a reference material (often water) with known thermal properties under identical environmental conditions.[22][24] By analyzing the differences in cooling rates between the PCM and the reference, especially during the phase change plateau of the PCM, one can calculate properties like specific heat and latent heat.[22][24] Ensuring a low Biot number (<0.1) is a critical experimental constraint, meaning the internal thermal resistance of the sample is negligible compared to the surface resistance, which validates the assumption of a uniform sample temperature.[6]
Apparatus and Materials:
-
Two identical test tubes.
-
Temperature sensors (e.g., T-type thermocouples or Pt100s).
-
Data acquisition system.
-
Controlled temperature environment (e.g., a climatic chamber or a constant-temperature bath).
-
Reference material with known properties (e.g., distilled water).
-
n-dodecane sample.
Step-by-Step Protocol:
-
Setup: a. Fill one test tube with a known mass of n-dodecane and the other with an identical volume of the reference material (water). b. Insert a calibrated temperature sensor into the geometric center of each sample. c. Place both test tubes in a rack within the climatic chamber.
-
Heating Phase: Heat the chamber to a temperature significantly above the melting point of this compound (e.g., 40 °C) and allow both samples to reach thermal equilibrium.
-
Cooling and Data Acquisition: a. Abruptly change the ambient temperature of the chamber to a point well below the freezing point of this compound (e.g., -20 °C). b. Start recording the temperature of both the this compound and the reference sample as a function of time at a high frequency (e.g., every 1-5 seconds). c. Continue recording until the this compound sample has fully solidified and its temperature approaches the ambient chamber temperature.
-
Data Analysis: a. Plot the temperature-time curves for both the this compound and the reference material. b. The this compound curve will exhibit a distinct plateau or a region of reduced slope during solidification, corresponding to the release of latent heat. c. By applying energy balance equations that compare the heat loss from the PCM to the heat loss from the reference, the specific heat (in solid and liquid phases) and the latent heat of fusion can be calculated. The detailed calculation method is outlined by Zhang et al. (1999) and subsequent reviews.[23][24]
Section 3: Visualization of Key Concepts and Workflows
Visual diagrams are essential for clarifying complex processes. The following figures illustrate the fundamental mechanism of latent heat storage and a typical experimental workflow for PCM characterization.
Caption: Mechanism of latent heat storage in this compound.
Caption: Experimental workflow for this compound PCM characterization.
Section 4: Application & Enhancement Strategies
While n-dodecane's properties are promising, its application often requires addressing two key challenges: containment and low thermal conductivity.
-
Containment/Encapsulation: Since this compound is a liquid in its active state, it must be contained to prevent leakage. Microencapsulation, where small droplets of this compound are enclosed in a stable polymer shell, is a common technique.[5] Another approach is shape-stabilization, where this compound is absorbed into a porous supporting material like expanded graphite, which holds the PCM via capillary forces.[25][26]
-
Thermal Conductivity Enhancement: The low thermal conductivity of this compound limits the rate at which energy can be stored or released.[2] A highly effective strategy to overcome this is to create composite materials by dispersing high-conductivity fillers within the this compound matrix.[2] Common fillers include:
When creating composites, it is crucial to re-characterize the material, as the addition of fillers can slightly reduce the overall latent heat storage capacity per unit mass of the composite.[25]
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New method of thermal cycling stability test of phase change material. MATEC Web of Conferences. [Link]
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Thermal Conductivity Measurements for Long-Chain n-Alkanes at Evaluated Temperature and Pressure: n-Dodecane and n-Tetradecane | Request PDF. ResearchGate. [Link]
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Fabrication and characterization of docosane–dodecanol composite phase change materials for low-temperature domain thermal energy storage and recovery. Oxford Academic. [Link]
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Preparation and Performance of n-Dodecane Microencapsulated Phase Change Cold Storage Materials. Tech Science Press. [Link]
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Application Notes & Protocols: n-Dodecane as a Jet Fuel Surrogate in Combustion Research
Introduction: The Imperative for a Reliable Jet Fuel Surrogate
Conventional aviation fuels, such as Jet A, JP-5, and JP-8, are complex concoctions of hundreds to thousands of hydrocarbon species, including linear and branched alkanes, cycloalkanes, and aromatics.[1][2] This compositional complexity presents significant challenges for both fundamental combustion research and the development of predictive computational fluid dynamics (CFD) models.[3][4] The precise composition of jet fuel can vary depending on the crude oil source and refining process, leading to inconsistencies in experimental results.[2] To overcome these hurdles, the combustion community relies on "surrogate fuels"—simple mixtures of well-characterized pure compounds designed to emulate the physical and chemical properties of the real target fuel.[3][5]
N-dodecane (C₁₂H₂₆), a straight-chain alkane, has emerged as a cornerstone component in many jet fuel surrogate formulations.[5][6] Its molecular weight, H/C ratio, and thermophysical properties are representative of the paraffin class of compounds that constitute a major fraction of conventional jet fuels.[1][7] The use of high-purity n-dodecane ensures experimental reproducibility and provides a clean, well-defined system for developing and validating the detailed chemical kinetic mechanisms essential for accurate combustion modeling.[6][8] This document serves as a comprehensive guide for researchers utilizing n-dodecane in combustion studies, detailing its applications, experimental protocols, and the fundamental science underpinning its selection.
Physicochemical Properties: A Comparative Overview
The suitability of n-dodecane as a surrogate is grounded in its ability to mimic key properties of conventional jet fuels. A comparison of these properties is crucial for understanding the scope and limitations of the surrogate model.
| Property | n-Dodecane (C₁₂H₂₆) | Typical Jet A/JP-8 | Rationale for Emulation |
| Molecular Weight ( g/mol ) | 170.33[9] | ~160-180[7] | Influences stoichiometry, energy density, and transport properties. |
| Boiling Point (°C) | 216[10] | 150 - 300 (Distillation Range)[3] | Critical for modeling fuel atomization, evaporation, and mixture preparation. |
| Liquid Density @ 20°C (g/cm³) | 0.75[10] | ~0.78 - 0.84 | Affects spray dynamics and fuel injection characteristics. |
| Hydrogen/Carbon (H/C) Ratio | 2.17 | ~1.9 - 2.1[7] | Governs adiabatic flame temperature and stoichiometric air-fuel ratio. |
| Lower Heating Value (MJ/kg) | ~44.1 | ~42.8 - 43.5[7] | Defines the energy content of the fuel. |
| Cetane Number (CN) | ~77 | ~40 - 55[7] | A primary target for emulating autoignition characteristics. |
| Flash Point (°C) | 71 - 83[10] | > 38 | Important for fuel safety and handling considerations. |
Core Applications in Combustion Research
N-dodecane is not merely a physical stand-in for jet fuel; it is a vital tool for probing specific combustion phenomena.
Emulating Autoignition and Chemical Kinetics
Large n-alkanes are key drivers of reactivity in complex fuels.[1] N-dodecane is extensively used to study autoignition behavior, particularly the phenomenon of negative temperature coefficient (NTC) behavior, where ignition delay times increase with rising temperature over a certain range.[1][11] This is a critical characteristic of real fuel combustion in advanced engines. Experiments using shock tubes and rapid compression machines (RCMs) with n-dodecane provide high-quality data for the development and validation of detailed chemical kinetic models.[12][13] These models, which can contain thousands of elementary reactions, are essential for predicting combustion performance and pollutant formation.[1][14]
Investigating Spray Combustion and Mixture Formation
In gas turbines and diesel engines, fuel is injected as a liquid spray. The processes of atomization, evaporation, and mixing with air are critical to the overall combustion efficiency and emission levels.[15] N-dodecane's well-defined properties allow researchers to isolate and study these physical processes without the confounding variables of a complex multi-component fuel.[6] Its use in optically accessible constant volume combustion chambers enables the application of advanced laser diagnostics to visualize and quantify spray penetration, vaporization, and fuel-air mixing under engine-relevant conditions.[15][16]
Modeling Soot and Particulate Matter Formation
Soot formation is a persistent challenge in aviation and diesel combustion, with significant impacts on engine durability and the environment.[17][18] N-dodecane serves as a clean baseline fuel for studying the chemical pathways leading to the inception and growth of soot particles.[17][19] By studying the combustion of n-dodecane, researchers can gain insights into how fuel structure influences the formation of polycyclic aromatic hydrocarbons (PAH), which are the precursors to soot.[17][18] This knowledge is crucial for designing cleaner combustion strategies and formulating less-sooting fuels.[6][20]
Experimental Protocols
The following protocols provide step-by-step methodologies for common experimental campaigns using n-dodecane.
Safety and Handling Protocol
WARNING: N-dodecane is a combustible liquid and may be fatal if swallowed and enters airways.[10][21] It can cause skin irritation with repeated exposure.[22] Always consult the latest Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear safety glasses or a face shield, nitrile gloves, and a lab coat.[21]
-
Ventilation: Handle n-dodecane in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][23]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Take measures to prevent the buildup of electrostatic charge.[21][22]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[21]
-
Spills: In case of a spill, remove all ignition sources. Contain the spillage with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[21]
-
First Aid:
Protocol 1: Mixture Preparation for Ignition Delay Studies in a Shock Tube
This protocol describes the preparation of a stoichiometric n-dodecane/air mixture.
-
Objective: To prepare a gaseous mixture of n-dodecane, oxygen, and nitrogen with a specific equivalence ratio (Φ=1.0) for shock-heating and autoignition analysis.
-
Materials:
-
n-Dodecane (≥99% purity)
-
High-purity Oxygen (O₂)
-
High-purity Nitrogen (N₂)
-
Heated gas manifold and mixing tank equipped with pressure transducers.
-
Vacuum pump.
-
-
Methodology:
-
Calculate Partial Pressures: The stoichiometric combustion equation for n-dodecane is: C₁₂H₂₆ + 18.5(O₂ + 3.76N₂) → 12CO₂ + 13H₂O + 18.5(3.76)N₂
-
The mole fraction of fuel (X_fuel) in a stoichiometric mixture is 1 / (1 + 18.5 + 18.5 * 3.76) ≈ 0.0112.
-
For a desired total mixture pressure (P_total), calculate the partial pressure of each component:
-
P_fuel = X_fuel * P_total
-
P_O2 = X_O2 * P_total = (18.5 / (1 + 18.5 + 18.5 * 3.76)) * P_total
-
P_N2 = X_N2 * P_total = ((18.5 * 3.76) / (1 + 18.5 + 18.5 * 3.76)) * P_total
-
-
Manifold Preparation: Heat the entire gas manifold and mixing tank to a temperature well above the dew point of n-dodecane at its calculated partial pressure (e.g., 100°C) to prevent condensation.
-
Evacuate: Evacuate the manifold and mixing tank to a high vacuum (<0.1 Torr).
-
Introduce Fuel: Introduce n-dodecane vapor into the mixing tank until the calculated P_fuel is reached. Allow the pressure to stabilize.
-
Introduce Oxidizer: Sequentially add O₂ and then N₂ to the mixing tank until their respective partial pressures are achieved, reaching the final P_total.
-
Homogenize: Allow the mixture to homogenize for several hours (or overnight) to ensure a uniform composition before use in the shock tube.
-
Protocol 2: Investigation of Soot Formation in a Constant Volume Chamber
This protocol outlines a typical experiment to study soot formation from an n-dodecane spray.
-
Objective: To visualize and quantify soot formation in an n-dodecane spray under simulated diesel engine conditions.
-
Apparatus:
-
High-pressure, high-temperature constant volume combustion chamber (CVCC).
-
Common-rail fuel injection system.
-
High-speed camera.
-
Light source for imaging (e.g., high-power LED, laser).
-
Optical diagnostics for soot measurement (e.g., Diffused Back-Illumination Extinction Imaging, Laser-Induced Incandescence).
-
-
Methodology:
-
Chamber Preparation: Fill the CVCC with a mixture of O₂ and N₂ to the desired ambient temperature, pressure, and oxygen concentration (e.g., 900 K, 60 bar, 15% O₂). Allow conditions to stabilize.
-
Fuel System Preparation: Fill the fuel injector and common-rail system with n-dodecane, ensuring it is free of air bubbles. Pressurize the system to the desired injection pressure (e.g., 1500 bar).
-
Synchronization: Set up a timing system to synchronize the fuel injection event with the high-speed imaging and diagnostic systems.
-
Injection and Data Acquisition:
-
Trigger the fuel injector to inject a known mass of n-dodecane into the hot, pressurized chamber.
-
Simultaneously, trigger the high-speed cameras and diagnostic lasers to capture the entire event, from liquid penetration and vaporization to ignition and soot formation/oxidation.
-
-
Data Analysis:
-
Analyze high-speed images to determine liquid and vapor penetration lengths.
-
Process diagnostic data to quantify the soot volume fraction (SVF) as a function of time and location within the combustion chamber.[19][20]
-
Correlate soot formation rates with flame characteristics such as lift-off length and ignition delay.
-
-
Visualizations and Workflows
General Experimental Workflow
The following diagram illustrates the logical flow from surrogate selection to model validation in combustion research.
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protocol for dodecane-based microencapsulation of active compounds
An Application Guide to the Microencapsulation of Active Compounds Using a Dodecane-Based Core
Abstract
Microencapsulation is a pivotal technology in pharmaceuticals, cosmetics, and material science, offering protection and controlled release of active compounds.[1][2] This guide provides a detailed protocol for the microencapsulation of lipophilic active compounds using n-dodecane as the core (oil phase). This compound is an excellent choice due to its properties as a stable, non-volatile, and effective solvent for a wide range of organic molecules.[3] We present two robust, field-proven methodologies: Solvent Evaporation and Interfacial Polymerization . This document provides researchers, scientists, and drug development professionals with the foundational principles, step-by-step protocols, characterization techniques, and troubleshooting insights necessary for the successful formulation of this compound-based microcapsules.
Rationale for Selecting n-Dodecane as a Core Material
The choice of the core material is critical to the success of a microencapsulation process. N-dodecane (C₁₂H₂₆), a linear alkane, possesses a unique combination of physicochemical properties that make it an ideal non-aqueous phase for encapsulating lipophilic active pharmaceutical ingredients (APIs) and other sensitive compounds.[3] Its primary advantages include:
-
Chemical Inertness: this compound is highly stable and unreactive, ensuring that it will not degrade the encapsulated active compound.
-
High Boiling Point: With a boiling point of 216.3 °C, this compound has low volatility, preventing its evaporation during processing steps that may require elevated temperatures or vacuum.[4]
-
Excellent Solvating Power: It is an effective solvent for a wide array of non-polar, lipophilic molecules, which are often challenging to formulate.[3]
-
Hydrophobicity: Its immiscibility with water is fundamental to forming stable oil-in-water (o/w) emulsions, which are the basis for many common microencapsulation techniques.
Table 1: Physicochemical Properties of n-Dodecane
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₂H₂₆ | [4] |
| Molecular Weight | 170.33 g/mol | [4] |
| Physical State | Clear, colorless liquid | [4] |
| Boiling Point | 216.3 °C | [4] |
| Melting Point | -9.6 °C | [4] |
| Density | 0.749 g/cm³ | [4] |
| Solubility in Water | Insoluble |
Protocol I: Microencapsulation by Solvent Evaporation
The solvent evaporation technique is a versatile and widely used method for preparing polymeric microcapsules.[5][6] The principle relies on the formation of an oil-in-water (o/w) emulsion. The "oil" phase consists of the polymer, the active compound, and the this compound core, all dissolved in a volatile organic solvent that is immiscible with water. This emulsion is then subjected to continuous stirring, allowing the volatile solvent to evaporate. As the solvent is removed, the polymer precipitates at the surface of the this compound droplets, forming a solid, continuous shell.[7]
Experimental Workflow: Solvent Evaporation
Caption: Workflow for this compound-based microencapsulation via interfacial polymerization.
Detailed Step-by-Step Protocol
Materials:
-
Core Material: n-Dodecane
-
Active Compound: Lipophilic drug/agent of interest (must be stable under reaction conditions)
-
Oil-Soluble Monomer (A): Toluene-2,4-diisocyanate (TDI)
-
Water-Soluble Monomer (B): Diethylenetriamine (DETA)
-
Aqueous Phase: Deionized water
-
Emulsifier/Stabilizer: Gum Arabic
Procedure:
-
Preparation of the Oil Phase: a. In a fume hood, dissolve 50 mg of the active compound and 2 g of TDI in 25 mL of n-dodecane. Mix until a homogenous solution is formed.
-
Causality Note: TDI is a highly reactive isocyanate that readily participates in polymerization. The concentration of monomers in both phases will determine the final shell thickness and mechanical strength of the microcapsules.[8]
-
-
Preparation of the Aqueous Phase: a. Prepare a 2% (w/v) solution of Gum Arabic in 100 mL of deionized water. b. Add 2 g of DETA to the Gum Arabic solution and stir until fully dissolved.
-
Causality Note: Gum Arabic acts as a protective colloid to stabilize the emulsion. DETA is a multifunctional amine that will react with the isocyanate groups of TDI to form a cross-linked polyurea shell.
-
-
Emulsification: a. Place the aqueous phase (from step 2b) into a reaction vessel equipped with an overhead mechanical stirrer. b. While stirring at 600-1000 rpm, slowly add the oil phase (from step 1a) to create an o/w emulsion. Continue stirring for 15 minutes to achieve a stable droplet size.
-
Causality Note: Mechanical stirring creates the emulsion. The agitation speed is a key parameter for controlling the particle size; higher speeds lead to smaller capsules.[9]
-
-
Initiation and Curing of Polymerization: a. Slowly heat the emulsion to 50-60 °C while maintaining continuous stirring. b. Hold the temperature for 2-3 hours to allow the interfacial polymerization reaction to proceed to completion. A solid shell will form around each this compound droplet.
-
Causality Note: Heat provides the activation energy for the polymerization reaction between TDI and DETA at the oil-water interface. [8]The curing time ensures a complete, robust, and non-porous shell is formed.
-
-
Recovery and Purification: a. Allow the suspension to cool to room temperature. b. Filter the microcapsules using a Buchner funnel. c. Wash the collected microcapsules thoroughly with deionized water and then with a solvent like isopropanol to remove unreacted monomers and residual oil. d. Dry the microcapsules in an oven at 40 °C or by lyophilization.
Characterization of this compound-Based Microcapsules
Proper characterization is essential to validate the success of the microencapsulation process and to understand the performance of the final product.
-
Morphology and Particle Size Analysis: Scanning Electron Microscopy (SEM) is used to visualize the surface morphology (smoothness, porosity) and shape of the microcapsules. [10][11]Particle size analyzers (e.g., laser diffraction) provide quantitative data on the mean particle size and size distribution (Polydispersity Index, PDI). [10]* Chemical Structure Confirmation: Fourier-Transform Infrared Spectroscopy (FTIR) confirms the successful encapsulation. The resulting spectrum should show characteristic peaks corresponding to the shell polymer, the this compound core, and ideally, the active compound, verifying their presence in the final product. [12][13]* Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the thermal properties, such as the melting and crystallization points of the core material. [12][14]This is particularly important for confirming the physical state of the encapsulated this compound and active.
-
Encapsulation Efficiency and Drug Loading: These parameters quantify the effectiveness of the process.
-
Drug Loading (DL %) = (Mass of active in microcapsules / Total mass of microcapsules) × 100
-
Encapsulation Efficiency (EE %) = (Mass of active in microcapsules / Initial mass of active used) × 100
-
Table 2: Typical Characterization Data for this compound Microcapsules
| Parameter | Solvent Evaporation (PLGA) | Interfacial Polymerization (Polyurea) | Method |
| Mean Diameter (μm) | 50 - 150 | 80 - 200 | Laser Diffraction |
| Morphology | Spherical, dense matrix-like shell | Spherical, defined core-shell structure | SEM [12] |
| Encapsulation Efficiency (%) | 70 - 90% | 85 - 98% | HPLC/UV-Vis |
| Drug Loading (%) | 5 - 15% | 8 - 20% | HPLC/UV-Vis |
In Vitro Release Mechanisms and Studies
The primary goal of microencapsulation is often to control the release of the active compound. [15][16]For this compound-based systems with solid polymeric shells, release is typically governed by diffusion of the active compound from the oily core through the polymer membrane into the surrounding medium. If the polymer is biodegradable (like PLGA), shell erosion and degradation will also contribute to release over longer timeframes. [17]
Mechanism of Release from this compound-Core Microcapsules
Caption: Release mechanism of an active compound from a this compound-core microcapsule.
Protocol for In Vitro Release Study
-
Accurately weigh 20 mg of microcapsules and place them into a dialysis bag (with an appropriate molecular weight cut-off) or directly into a vial.
-
Add 20 mL of a release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4) to the vial.
-
Place the vials in an incubator shaker set to 37 °C and 100 rpm.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw 1 mL of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of the active compound in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Conclusion
This compound-based microencapsulation is a highly effective and adaptable platform for the formulation of lipophilic active compounds. By leveraging well-established techniques such as solvent evaporation and interfacial polymerization, researchers can produce microcapsules with tailored sizes, shell thicknesses, and release profiles. [18][16]The protocols and characterization methods detailed in this guide provide a comprehensive framework for developing robust and reproducible microparticle systems for advanced drug delivery and other applications.
References
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- ResearchGate. (n.d.). Preparation and characterization of acrylic resin encapsulated n-dodecanol microcapsule phase change material.
- Pande, S. V., & Biyani, K. R. (2016). MICROENCAPSULATION BY SOLVENT EVAPORATION METHOD OF BCS CLASS 4 DRUGS FOR BIOAVAILABILITY ENHANCEMENT. Journal of Drug Delivery and Therapeutics, 6(5), 12-18.
- Barros, F. C., et al. (n.d.). Complex Coacervation for Encapsulation of Bioactive Compounds, Nutrients, and Probiotics.
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- sciencedirect.com. (2021). Aqueous core microcapsules as potential long-acting release systems for hydrophilic drugs.
- National Institutes of Health. (2023). Polyurethane/n-Octadecane Phase-Change Microcapsules via Emulsion Interfacial Polymerization: The Effect of Paraffin Loading on Capsule Shell Formation and Latent Heat Storage Properties. PubMed Central.
- IJSDR. (n.d.). MICROENCAPSULATION AND ITS TECHNIQUES.
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- ResearchGate. (n.d.). Effect of Shell Materials on Microstructure and Properties of Microencapsulated n-Octadecane.
- National Institutes of Health. (2024). MUF-n-Octadecane Phase-Change Microcapsules: Effects of Core pH and Core–Wall Ratio on Morphology and Thermal Properties of Microcapsules.
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Application Notes & Protocols: Dodecane as a Diluent for Tributyl Phosphate in Nuclear Reprocessing
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals involved in nuclear fuel reprocessing on the use of n-dodecane as a diluent for tributyl phosphate (TBP). It covers the fundamental principles, detailed experimental protocols, operational challenges, and safety considerations. The guide emphasizes the causality behind procedural steps, ensuring a deep understanding of the TBP/dodecane solvent system within the context of the Plutonium Uranium Recovery by Extraction (PUREX) process.
Introduction: The Central Role of Solvent Extraction in the PUREX Process
The PUREX process is the cornerstone of aqueous reprocessing for spent nuclear fuel, enabling the recovery of valuable uranium (U) and plutonium (Pu) and their separation from fission products and minor actinides.[1] The core of this process is liquid-liquid solvent extraction, where a carefully prepared organic solvent selectively complexes with U and Pu nitrates from a nitric acid solution.[2]
The standard solvent system employed globally is a solution of tri-n-butyl phosphate (TBP), typically at 30% by volume, dissolved in a hydrocarbon diluent.[2][3] TBP acts as the extractant, forming stable, hydrophobic complexes with uranyl (UO₂²⁺) and plutonium(IV) (Pu⁴⁺) ions.[4] The diluent's role is not merely passive; it is critical for adjusting the physical properties of the organic phase—such as viscosity, density, and flash point—to ensure efficient and safe operation within the extraction equipment (e.g., mixer-settlers or centrifugal contactors).[2][5]
Rationale for n-Dodecane as the Preferred Diluent
While early reprocessing efforts utilized kerosene, n-dodecane has become the diluent of choice due to its superior chemical stability and well-defined physical properties.[5]
Key Advantages of n-Dodecane:
-
High Chemical Stability: n-Dodecane, a saturated aliphatic hydrocarbon, is significantly more resistant to chemical attack by nitric acid and nitrous acid compared to branched-chain paraffins or olefins present in complex mixtures like kerosene.[5] This stability minimizes the formation of degradation products that can interfere with the extraction process.
-
Radiolytic Stability: It exhibits greater stability under the intense radiation fields encountered during reprocessing, reducing the rate of radiolytic degradation.[6]
-
Favorable Physical Properties: n-Dodecane possesses a low density, low viscosity, and a high flash point, which are crucial for good phase separation, efficient mass transfer, and operational safety.[5][7]
-
Purity and Consistency: Unlike kerosene, which is a complex mixture of hydrocarbons, n-dodecane is a single, well-characterized compound, ensuring consistent solvent quality and predictable behavior.[5]
Data Presentation: Physical Properties of TBP/n-Dodecane Mixtures
The physical properties of the solvent are critical for designing and modeling the extraction process. The addition of TBP to n-dodecane alters these properties.
| Property | Pure n-Dodecane | 30% TBP in n-Dodecane | Pure TBP |
| Density (g/cm³ at 20°C) | ~0.75 | ~0.83 | ~0.97 |
| Viscosity (cP at 25°C) | ~1.37 | ~1.9 - 2.1 | ~3.4 |
| Flash Point (°C) | ~74 - 85.5[7] | >100 | ~146 |
| Boiling Point (°C) | ~216 | >216 | ~289 |
Note: Exact values can vary slightly with temperature and purity.
Experimental Protocols
Protocol 3.1: Preparation of 30% (v/v) TBP/n-Dodecane Solvent
This protocol details the standard laboratory procedure for preparing a 1-liter batch of 30% TBP in n-dodecane.
Materials:
-
Tri-n-butyl phosphate (TBP), PUREX grade (>99% purity)
-
n-Dodecane, PUREX grade (>99% purity)[8]
-
1000 mL volumetric flask, Class A
-
Graduated cylinders (500 mL, 1000 mL)
-
Glass stirring rod or magnetic stirrer with stir bar
-
Fume hood
Procedure:
-
Safety First: Don all appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Conduct all operations within a certified fume hood.
-
Measure n-Dodecane: Pour approximately 650 mL of n-dodecane into the 1000 mL volumetric flask.
-
Measure TBP: In a 500 mL graduated cylinder, carefully measure exactly 300 mL of TBP.
-
Combine Components: Slowly add the 300 mL of TBP to the n-dodecane in the volumetric flask.
-
Mix Thoroughly: Cap the flask and mix by inversion several times. Alternatively, use a magnetic stirrer for 15-20 minutes to ensure a completely homogeneous solution. The TBP and dodecane should form a single, clear phase.[9]
-
Bring to Volume: Carefully add n-dodecane to the volumetric flask until the bottom of the meniscus reaches the 1000 mL calibration mark.
-
Final Homogenization: Re-cap the flask and invert several more times to ensure final homogeneity.
-
Label and Store: Transfer the prepared solvent to a clearly labeled, appropriate glass storage bottle. Store in a cool, well-ventilated area away from ignition sources.
Protocol 3.2: Quality Control and Verification
Ensuring the quality of the prepared solvent is paramount for reproducible experimental results.
A. Concentration Verification via Gas Chromatography (GC):
-
Objective: To confirm the precise volume-to-volume ratio of TBP in this compound.
-
Method:
-
Prepare a series of calibration standards (e.g., 10%, 20%, 30%, 40% TBP in this compound).
-
Inject a known volume of each standard and the prepared solvent sample into a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Develop a calibration curve by plotting the peak area of TBP against its concentration.
-
Determine the concentration of the prepared solvent by interpolating its peak area on the calibration curve.
-
B. Purity Analysis:
-
Objective: To detect the presence of significant degradation products like dibutyl phosphate (DBP) or monobutyl phosphate (MBP) in either the stock reagents or the final solvent.
-
Method: While GC can detect DBP and MBP, Fourier Transform Infrared (FTIR) spectroscopy is also a powerful tool. The P=O bond in TBP has a distinct vibrational frequency that shifts upon degradation or complexation, allowing for qualitative and quantitative analysis.[10][11]
Operational Challenges: Solvent Degradation
During reprocessing, the TBP/dodecane solvent is subjected to harsh conditions—high radiation fields and contact with concentrated nitric acid—leading to both radiolytic and chemical degradation.[12] This degradation is a primary operational challenge as the products formed can significantly impair the efficiency of the PUREX process.
Degradation Pathways:
-
TBP Degradation: The primary degradation products are dibutyl phosphate (HDBP) and monobutyl phosphate (H₂MBP), formed through the stepwise hydrolysis or radiolysis of the ester linkages.[13][14]
-
PO(OC₄H₉)₃ + H₂O → HOPO(OC₄H₉)₂ (HDBP) + C₄H₉OH
-
-
This compound Degradation: Radiolysis and nitration of this compound can produce long-chain alcohols, ketones, and nitroparaffins.[4][6]
Consequences of Degradation:
-
Formation of Stable Complexes: HDBP is a powerful complexing agent that forms highly stable complexes with Pu(IV), U(VI), and certain fission products like Zirconium (Zr). These complexes are not easily stripped in the subsequent stages of the process, leading to product loss and solvent contamination.[11][13]
-
Emulsion Formation: Degradation products can act as surfactants, stabilizing emulsions at the aqueous-organic interface and hindering phase separation.
-
Reduced Extraction Efficiency: The overall performance of the solvent diminishes as the concentration of active TBP decreases and interfering ligands accumulate.
Visualization: TBP and this compound Degradation Pathways
Caption: Degradation of TBP and n-dodecane.
Solvent Cleanup and Recycling
To maintain process efficiency and minimize waste, the TBP/dodecane solvent is continuously cleaned and recycled. The primary method for removing acidic degradation products like HDBP and H₂MBP is an alkaline wash.
Protocol 5.1: Laboratory-Scale Solvent Washing
This protocol simulates the industrial process for cleaning a degraded solvent.
Materials:
-
Degraded TBP/dodecane solvent
-
Sodium carbonate (Na₂CO₃) solution (0.5 M)
-
Dilute nitric acid (HNO₃) solution (0.1 M)
-
Deionized water
-
Separatory funnel (volume appropriate for solvent quantity)
-
pH indicator strips or pH meter
Procedure:
-
Alkaline Wash: a. Place a known volume of the degraded solvent into the separatory funnel. b. Add an equal volume of 0.5 M sodium carbonate solution. c. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup. d. Allow the phases to separate completely. The aqueous phase (bottom layer) will contain the sodium salts of DBP and MBP. e. Drain and collect the aqueous phase for proper disposal. f. Repeat the alkaline wash (steps b-e) one or two more times, or until the aqueous phase remains clear.
-
Neutralization Wash: a. To the washed solvent in the separatory funnel, add an equal volume of 0.1 M nitric acid solution. b. Shake for 1-2 minutes to neutralize any residual sodium carbonate. c. Allow the phases to separate and drain the aqueous layer.
-
Final Water Wash: a. Add an equal volume of deionized water to the solvent. b. Shake for 1-2 minutes to remove any remaining acid or salts. c. Allow the phases to separate and drain the aqueous layer. Check the pH of the final aqueous wash to ensure it is neutral.
-
Solvent Recovery: The washed organic phase is the cleaned TBP/dodecane solvent, ready for quality control analysis and reuse. In some cases, solid adsorbents like activated alumina may be used to remove stubborn degradation products from this compound.[4]
Visualization: Solvent Recycling Workflow
Caption: General workflow for PUREX solvent recycling.
Safety and Handling
Both TBP and n-dodecane present chemical hazards that require strict adherence to safety protocols.
-
Tributyl Phosphate (TBP):
-
Hazards: Harmful if swallowed, causes skin irritation, and is suspected of causing cancer.[15] It is also toxic to aquatic life.
-
Handling: Always handle in a fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15] Avoid inhalation of vapors.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16] For eye contact, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.
-
-
n-Dodecane:
-
Hazards: Combustible liquid.[17] May be fatal if swallowed and enters airways (aspiration hazard).[17] Can cause skin irritation upon prolonged contact.
-
Handling: Keep away from heat, sparks, and open flames.[17] Use in a well-ventilated area. Grounding and bonding are necessary for large-volume transfers to prevent static discharge.
-
First Aid: If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and call a poison center or physician immediately due to the risk of aspiration into the lungs.[17]
-
-
TBP/Dodecane Mixture:
-
Hazards: The mixture carries the hazards of both components. The flash point is elevated compared to pure this compound, but it remains a combustible liquid.
-
Disposal: All waste containing TBP and/or this compound must be collected and disposed of as hazardous chemical waste according to institutional and national regulations. Do not pour down the drain.
-
Conclusion
The TBP/n-dodecane solvent system is a robust and effective medium for the separation of uranium and plutonium in the PUREX process. The selection of n-dodecane as the diluent is a deliberate choice based on its superior chemical stability and favorable physical properties, which contribute to a safer and more efficient process. However, understanding and managing the inevitable chemical and radiolytic degradation of the solvent is critical for long-term operational success. The protocols and principles outlined in this guide provide a solid foundation for the safe and effective application of this vital solvent system in research and industrial settings.
References
-
Fourier Transform Infrared Spectroscopy and Multivariate Analysis for Online Monitoring of Dibutyl Phosphate Degradation Product in Tributyl Phosphate/n-Dodecane/Nitric Acid Solvent. (2013). Industrial & Engineering Chemistry Research. [Link]
-
Mailen, J.C., & Tallent, O.K. (n.d.). Assessment of Purex solvent cleanup methods using a mixer-settler system. Oak Ridge National Lab., TN (USA). [Link]
-
Study on cleaning solvents using activated alumina in PUREX process. (2010). ResearchGate. [Link]
-
Velavendan, P., et al. (n.d.). Laboratory studies on the removal of dissolved TBP from aqueous streams of PUREX process by n-dodecane wash. Indira Gandhi Centre for Atomic Research, Kalpakkam (India). [Link]
-
Effect of tri-n-butyl phosphate on physical properties of this compound–nitric acid system. (2014). Journal of Radioanalytical and Nuclear Chemistry. [Link]
-
Tributyl phosphate. (n.d.). Wikipedia. [Link]
-
Fourier Transform Infrared Spectroscopy and Multivariate Analysis for Online Monitoring of Dibutyl Phosphate Degradation Product in Tributyl Phosphate/n-Dodecane/Nitric Acid Solvent. (2013). ResearchGate. [Link]
-
THE PUREX PROCESS. (n.d.). UNT Digital Library. [Link]
-
Lloyd, M.H., & Fellows, R.L. (n.d.). Alpha Radiolysis and Other Factors Affecting Hydrolysis of Tributyl Phosphate. Oak Ridge National Lab., Tenn. (USA). [Link]
-
A STABLE DILUENT FOR PUREX PROCESS. (1958). OSTI.GOV. [Link]
-
TRIBUTYL PHOSPHATE. (n.d.). Ataman Kimya. [Link]
-
Solvent extraction of uranium (VI) by tributyl phosphate/dodecane from nitric acid medium. (2014). ResearchGate. [Link]
-
Radiolytic Decomposition of TBP-Dodecane Solvent System Under Alpha Irradiation: A Comprehensive Analysis. (2025). ResearchGate. [Link]
-
Mukhopadhyay, C., et al. (2023). Studies on alpha radiolysis of tri-butyl phosphate/n-dodecane system. Bhabha Atomic Research Centre. [Link]
-
Plants for nuclear fuel reprocessing & management: Purex process. (n.d.). Condorchem. [Link]
-
Gamma and alpha radiolysis of TBP solvent. (2013). ResearchGate. [Link]
-
The Purex Process, DPSPU 77-11-1. (n.d.). Savannah River Site. [Link]
-
(a) Equilibrated structures of pure this compound, pure TBP and TBP/... (n.d.). ResearchGate. [Link]
-
Solvent wash studies for the removal of di-butyl phosphate from spent solvent under simulated PUREX condition. (2018). ProQuest. [Link]
-
Safety Data Sheet: tributyl phosphate. (n.d.). Valudor Products. [Link]
-
n-Dodecane - Safety Data Sheet. (2024). Agilent. [Link]
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Application Notes & Protocols: Dodecane in Liquid Scintillator Solutions for Radiation Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the utilization of n-dodecane as a key component in liquid scintillator (LS) solutions for radiation detection. Dodecane, a high-purity aliphatic hydrocarbon, offers several advantages, including excellent optical transparency, chemical stability, and a high flash point, making it a safer alternative to traditional aromatic solvents. These application notes detail the physicochemical properties of this compound, provide validated protocols for the formulation of this compound-based scintillator cocktails, and discuss best practices for their application in radiation detection, including alpha/beta discrimination techniques.
Introduction: The Role of this compound in Liquid Scintillation
Liquid scintillation counting is a widely used technique for the detection and quantification of radioactivity. The core of this technique is the liquid scintillator cocktail, a solution that converts the kinetic energy of charged particles into detectable light pulses. Traditionally, aromatic solvents like toluene and xylene have been the primary components of these cocktails due to their high energy transfer efficiency. However, their volatility, toxicity, and low flash points pose significant safety and handling challenges.
N-dodecane (C₁₂H₂₆) has emerged as a valuable alternative and co-solvent in modern LS cocktails.[1] While not an efficient scintillator on its own, its exceptional optical clarity, low chemical reactivity, and higher flash point make it an ideal and safer base.[2][3] this compound is often used as a diluent for more efficient, but also more hazardous, aromatic solvents, thereby improving the overall safety profile of the cocktail without significantly compromising performance.[4] Its use is particularly prominent in large-scale neutrino detection experiments where massive volumes of scintillator are required and safety is paramount.[5][6]
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is crucial for formulating stable and efficient scintillator cocktails.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₆ | [4] |
| Molar Mass | 170.34 g/mol | [4] |
| Appearance | Colorless liquid | [7] |
| Density | 0.749 g/mL (at 20°C) | [4] |
| Melting Point | -9.6 °C | [8] |
| Boiling Point | 216.3 °C | |
| Flash Point | 71 °C | [9] |
| Solubility in Water | Insoluble | [8][10] |
| Viscosity | 1.344 mPa·s (at 298.15K) | [11] |
This compound's high flash point and low vapor pressure significantly reduce the risk of fire and exposure through inhalation compared to solvents like benzene or toluene.[12] Its insolubility in water is a key consideration for sample preparation, particularly for aqueous samples.
Formulation of this compound-Based Scintillator Cocktails
A typical liquid scintillator cocktail consists of three main components: a primary solvent, a primary fluor (or scintillator), and often a secondary fluor (or wavelength shifter).
The Scintillation Process: An Overview
The detection of radiation via liquid scintillation is a multi-step process involving energy transfer:
-
Energy Deposition: An incoming charged particle (e.g., a beta particle) deposits its energy into the bulk solvent (this compound and any co-solvents).
-
Solvent Excitation: The solvent molecules are excited to higher electronic states.
-
Energy Transfer to Primary Fluor: The excitation energy is non-radiatively transferred to the primary fluor, which is present in a much lower concentration.
-
Primary Emission: The excited primary fluor de-excites by emitting photons, typically in the near-UV region.[13]
-
Wavelength Shifting (Optional): If a secondary fluor is present, it absorbs the photons from the primary fluor and re-emits them at a longer wavelength, better matching the spectral sensitivity of the photomultiplier tube (PMT) of the liquid scintillation counter.[13]
Diagram: Energy Transfer in a this compound-Based Liquid Scintillator
Caption: Energy transfer cascade in a this compound-based liquid scintillator.
Common Fluors
The choice of fluors is critical for maximizing light output and ensuring spectral compatibility with the detector.
-
Primary Fluor (Scintillator): 2,5-Diphenyloxazole (PPO) is the most common primary fluor used in this compound-based cocktails.[5][13] It efficiently captures energy from the solvent and has a high fluorescence quantum yield.[14]
-
Secondary Fluor (Wavelength Shifter): 1,4-bis(2-Methylstyryl)benzene (bis-MSB) is frequently used to shift the emission spectrum of PPO from the UV to the visible range (around 420-430 nm), where PMTs are most sensitive.[13][15]
Protocols for Preparation and Use
Safety First: Always handle this compound and other chemicals in a well-ventilated area or fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] this compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[17][18]
Protocol 1: Preparation of a General-Purpose this compound-Based LS Cocktail
This protocol describes the preparation of 1 liter of a standard LS cocktail suitable for general beta counting.
Materials:
-
n-Dodecane (scintillation grade)
-
2,5-Diphenyloxazole (PPO)
-
1,4-bis(2-Methylstyryl)benzene (bis-MSB)
-
Aromatic co-solvent (e.g., pseudocumene or linear alkylbenzene - LAB), optional
-
1 L volumetric flask (amber glass)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Solvent Preparation: If using a co-solvent, prepare the solvent base. A common formulation is 80% n-dodecane and 20% pseudocumene by volume.[11] For 1 liter, this corresponds to 800 mL of this compound and 200 mL of pseudocumene. Add the solvents to the volumetric flask.
-
Weighing the Fluors: Accurately weigh the primary and secondary fluors. A typical concentration for PPO is 2-3 g/L, and for bis-MSB, it is 20-30 mg/L.[13]
-
Dissolving the Fluors: Add the weighed PPO and bis-MSB to the solvent in the volumetric flask.
-
Mixing: Place the magnetic stir bar in the flask and place the flask on a magnetic stirrer. Stir the solution at room temperature until the fluors are completely dissolved. This may take some time. Gentle warming can aid dissolution, but care must be taken to avoid ignition sources.
-
Final Volume Adjustment: Once the fluors are dissolved, bring the solution to the final volume of 1 liter with the solvent base.
-
Storage: Store the prepared cocktail in a tightly sealed, clearly labeled amber glass bottle in a cool, dark, and well-ventilated area away from ignition sources.
Diagram: LS Cocktail Preparation Workflow
Caption: Workflow for preparing a this compound-based liquid scintillator cocktail.
Protocol 2: Sample Preparation and Counting
-
Pipetting: Pipette a known volume of the prepared LS cocktail into a liquid scintillation vial (typically 20 mL glass or low-diffusion plastic vials).
-
Sample Addition: Add a known amount of the radioactive sample to the vial. Ensure the sample is miscible with the cocktail. For aqueous samples, specialized emulsifying cocktails are required.
-
Mixing: Cap the vial securely and shake vigorously to ensure a homogeneous solution.
-
Dark Adaptation: Place the vial in the liquid scintillation counter and allow it to dark-adapt for at least 15-30 minutes. This allows any chemiluminescence or photoluminescence to decay, reducing background noise.
-
Counting: Program the liquid scintillation counter with the appropriate counting parameters (e.g., energy windows, count time) and initiate counting.
Advanced Applications: Alpha/Beta Discrimination
This compound-based scintillators can be used for the simultaneous counting of alpha and beta-emitting radionuclides through a technique called Pulse Shape Discrimination (PSD).[19][20] This is possible because alpha particles, being more heavily ionizing, produce light pulses with a longer decay time (a larger "slow" component) compared to the shorter pulses produced by beta particles.[19][21]
Modern liquid scintillation counters equipped with Pulse Decay Analysis (PDA) or Time-Resolved Pulse Decay Analysis (TR-PDA) electronics can differentiate between these pulse shapes.[19] The instrument's pulse decay discriminator (PDD) is set to categorize the longer alpha pulses into a separate channel from the shorter beta pulses, allowing for their distinct quantification from a mixed sample.[21] The efficiency of this discrimination can be affected by factors such as the specific scintillator cocktail, the presence of quenching agents, and the type of vial used.[22]
Troubleshooting and Considerations
-
Quenching: Any substance that interferes with the energy transfer or light emission process is a quenching agent. This can be chemical quenching (interference with energy transfer) or color quenching (absorption of emitted light). Quenching reduces counting efficiency. It is crucial to be aware of potential quenching agents in samples and to use appropriate correction methods (e.g., external standard, channels ratio).
-
Purity of Components: The purity of this compound, co-solvents, and fluors is critical. Impurities can act as quenching agents and reduce the light output and transparency of the cocktail.[2]
-
Material Compatibility: this compound is generally compatible with glass and polyethylene vials. However, some plastics can absorb components of the scintillator over time, which can affect counting stability and alpha/beta discrimination.[21][23]
Conclusion
N-dodecane is a versatile and valuable component in the formulation of modern liquid scintillator solutions. Its favorable safety profile, excellent optical properties, and compatibility with standard fluors make it an ideal choice for a wide range of radiation detection applications. By following the protocols and considerations outlined in these notes, researchers can effectively prepare and utilize this compound-based scintillators for accurate and reliable quantification of radioactivity.
References
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- Radiolysis of n-dodecane and its physical property change based on the dose in one pass through a reference high active (HA) column. (1998, October 1). OSTI.gov.
- Large scale Gd-beta-diketonate based organic liquid scintillator production for antineutrino detection. (2011, December 27). ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Dodecane-Based Phase Change Materials
Welcome to the technical support center for dodecane-based Phase Change Materials (PCMs). This guide is designed for researchers, scientists, and drug development professionals actively engaged in experiments involving thermal energy storage. Here, we address common challenges encountered in the laboratory, providing not just solutions but the underlying scientific rationale to empower your research and development.
Section 1: Troubleshooting Low Thermal Conductivity
One of the most significant performance bottlenecks for this compound and other organic PCMs is their inherently low thermal conductivity, which limits the rate of heat storage and release.[1][2][3]
Question 1: My this compound-based system exhibits a very slow charging and discharging rate. How can I diagnose and resolve this?
Answer:
The slow thermal response you are observing is a classic symptom of this compound's low thermal conductivity.[1][2] Heat transfer within the bulk material is inefficient, creating large temperature gradients and prolonging the phase transition process. To confirm this, you can use a thermal constant analyzer to measure the thermal conductivity of your pure this compound sample, which should be benchmarked against literature values.
The primary solution is to create a composite material by incorporating a highly conductive secondary phase. This creates a network for efficient heat transfer throughout the PCM.
Workflow for Enhancing Thermal Conductivity
Below is a logical workflow for selecting and implementing a thermal conductivity enhancement strategy.
Caption: Workflow for diagnosing and improving low thermal conductivity in this compound PCMs.
Experimental Protocol: Preparation of this compound/Expanded Graphite (EG) Composite
Expanded graphite (EG) is a highly effective and common choice for enhancing thermal conductivity due to its porous structure and excellent thermal properties.[4][5]
Objective: To prepare a shape-stabilized this compound/EG composite PCM with enhanced thermal conductivity.
Materials:
-
n-Dodecane (≥99% purity)
-
Expandable Graphite
Equipment:
-
Muffle furnace
-
Beaker
-
Hot plate with magnetic stirring
-
Vacuum oven
Procedure:
-
Graphite Expansion: Place a known mass of expandable graphite in a crucible. Heat it in a muffle furnace to 900°C for 60 seconds to achieve maximum expansion.[6] The resulting porous, worm-like structure is expanded graphite (EG).
-
Composite Preparation:
-
Weigh the desired mass fraction of EG (e.g., 5-15 wt%) and place it in a beaker.[7]
-
Add the corresponding mass of n-dodecane to the beaker.
-
Heat the mixture on a hot plate to a temperature above the melting point of this compound (~ -9.6°C), for instance, to 30°C, while stirring continuously until the this compound is fully melted.
-
Maintain the temperature and continue stirring for 1-2 hours to ensure the molten this compound is fully absorbed into the porous EG structure via capillary action.[4]
-
For optimal infiltration, place the mixture in a vacuum oven to remove trapped air bubbles from the EG pores.
-
-
Cooling & Solidification: Turn off the heat and allow the composite material to cool to room temperature, resulting in a shape-stabilized PCM block.
-
Characterization:
-
Thermal Conductivity: Measure the thermal conductivity using a Hot Disk or laser flash thermal constant analyzer. Compare the result with that of pure this compound.
-
Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the melting temperature and latent heat of fusion of the composite. Note that the latent heat will decrease proportionally to the mass fraction of the non-PCM additive (EG).[4][7]
-
Morphology: Use a Scanning Electron Microscope (SEM) to visualize the microstructure and confirm that this compound is uniformly dispersed within the EG pores.[4]
-
Data Presentation: Performance Enhancement with Additives
| Material | Additive (wt%) | Thermal Conductivity (W/m·K) | Latent Heat (J/g) | Reference |
| Pure n-Dodecane | - | ~0.14 - 0.2 | ~210-211 | [1][5][7] |
| This compound/EG | 20% | 2.64 | 132.8 | [4] |
| 1-Dodecanol-Tetradecane/EG | 7% | 2.4070 | 197.95 | [7] |
| This compound/CMK-3 | - | 1.21 | 122.4 | [5][7] |
Section 2: Overcoming Subcooling
Subcooling, or supercooling, is a phenomenon where the PCM cools below its normal freezing point without undergoing solidification.[8] This is a significant issue as it can lead to an unpredictable and delayed release of stored energy. Organic PCMs like this compound are generally less prone to severe subcooling than inorganic salts, but it can still occur, especially in high-purity samples or encapsulated forms.[9][10]
Question 2: My DSC analysis shows a significant difference between the melting onset and crystallization onset temperatures. How can I mitigate this subcooling effect?
Answer:
Subcooling occurs due to a lack of nucleation sites to initiate the formation of solid crystals. The energy barrier for crystal formation is not overcome, allowing the material to remain in a metastable liquid state below its freezing point.
Logical Approach to Mitigating Subcooling
Caption: A logical diagram for troubleshooting and resolving the subcooling issue in PCMs.
Protocol: Using a Nucleating Agent to Reduce Subcooling
Objective: To reduce the degree of subcooling in this compound by adding a nucleating agent.
Rationale: Adding a material that has a similar crystal structure or provides a surface for heterogeneous nucleation can lower the energy barrier for solidification, triggering crystallization closer to the true melting point. For n-alkanes like this compound, other long-chain paraffins can be effective nucleating agents.[8]
Materials:
-
n-Dodecane
-
Nucleating Agent (e.g., high-purity paraffin wax, 1-octadecanol)
Procedure:
-
Determine Concentration: Based on literature, select a low weight percentage of the nucleating agent, typically between 1-10 wt%.[8]
-
Melt Blending:
-
In a beaker, combine the n-dodecane and the selected nucleating agent.
-
Heat the mixture on a hot plate with magnetic stirring to a temperature well above the melting point of both components to ensure a homogeneous liquid solution.
-
Maintain stirring for 30-60 minutes.
-
-
Cooling: Allow the mixture to cool and solidify at a controlled rate.
-
Verification:
-
Perform a DSC analysis on the new mixture.
-
Run a heating and cooling cycle (e.g., at 10 °C/min).[10]
-
Compare the crystallization onset temperature of the mixture with that of pure this compound. A successful outcome is a crystallization peak that is shifted to a higher temperature, closer to the melting peak. The degree of subcooling should be significantly reduced.
-
Section 3: Preventing Leakage and Ensuring Stability
A primary drawback of organic PCMs like this compound is their tendency to leak in the liquid phase, which limits their direct application.[9][11] Furthermore, ensuring consistent performance over thousands of heating and cooling cycles is critical for any practical application.
Question 3: My this compound sample is leaking from its composite matrix after several thermal cycles. How can I prevent this and ensure long-term stability?
Answer:
Leakage is a critical failure mechanism caused by weak capillary forces within a porous matrix or the rupture/degradation of an encapsulating shell.[9] Long-term thermal stability can be compromised by material degradation or phase separation.[9] The most robust solutions are shape stabilization and microencapsulation .
Solution 1: Shape Stabilization
This method, described in the protocol for enhancing thermal conductivity with EG, relies on the strong capillary forces within a porous host material (like EG or a polymer matrix) to hold the this compound in place even when it is in its liquid state.[4][12] If leakage occurs, it may indicate:
-
Insufficient Matrix Material: The mass fraction of the stabilizing matrix is too low to contain the entire volume of this compound. Try increasing the wt% of the EG or polymer.
-
Poor Infiltration: The this compound has not fully penetrated the pores of the matrix. Using a vacuum impregnation step is crucial to ensure complete absorption.[13]
Solution 2: Microencapsulation
Microencapsulation involves coating small droplets of this compound with a stable polymer shell, creating a core-shell structure.[9][11][14] This method effectively contains the liquid PCM, prevents leakage, and increases the heat transfer surface area.[15][16]
Experimental Protocol: Microencapsulation of n-Dodecane via Suspension Polymerization
Objective: To encapsulate n-dodecane within a Poly(methyl methacrylate) (PMMA) shell.
Rationale: Suspension polymerization is a common and effective method for creating microcapsules. An oil phase containing the core material (this compound) and monomer (MMA) is dispersed in an aqueous phase. Polymerization is then initiated, forming a solid shell at the oil-water interface.[9][10][14]
Materials:
-
Core Material (Oil Phase): n-Dodecane, Methyl methacrylate (MMA, monomer), Pentaerythritol tetraacrylate (PETRA, crosslinker), Azobisisobutyronitrile (AIBN, initiator).[10][14]
-
Shell Material (Aqueous Phase): Distilled water, Emulsifier (e.g., Sodium dodecyl sulfate).[10][14]
Procedure:
-
Prepare Aqueous Phase: Dissolve the emulsifier in distilled water in a reaction flask and stir until a clear solution is formed.
-
Prepare Oil Phase: In a separate beaker, mix n-dodecane, MMA, the crosslinker, and the initiator. Ultrasonicate for ~10 minutes to form a homogeneous oil phase.[10]
-
Emulsification: Add the oil phase to the aqueous phase in the reaction flask. Stir at a high speed (e.g., 2000 rpm) for 15-30 minutes to form a stable oil-in-water emulsion. The stirring speed can control the resulting capsule size.[9][14]
-
Polymerization:
-
Purification: After the reaction, cool the mixture. Filter the resulting microcapsules and wash them multiple times with ethanol and then water to remove any unreacted monomer and uncoated this compound.[10]
-
Drying: Dry the purified microcapsules in an oven at a moderate temperature (e.g., 50°C).
Verification of Thermal Stability and Reliability
To ensure the prepared PCM is reliable for long-term use, thermal cycling tests are mandatory.
Protocol: Accelerated Thermal Cycling Test
-
Place a sample of the shape-stabilized or microencapsulated PCM in a thermal cycler or controlled temperature bath.
-
Subject the sample to repeated melting and freezing cycles (e.g., 200-1000 cycles). A typical cycle might involve heating to 50°C for 10 minutes and cooling to 0°C for 10 minutes.[9]
-
After a set number of cycles (e.g., 100, 200, 500), take a small sample for analysis.
-
Characterization:
-
DSC Analysis: Compare the melting temperature and latent heat of the cycled sample to the un-cycled sample. A change in latent heat of less than 10% after hundreds of cycles typically indicates good thermal reliability.[4]
-
FTIR Analysis: Use Fourier-transform infrared spectroscopy to check for any changes in the chemical structure of the PCM and the matrix/shell material, which would indicate degradation.
-
SEM Analysis: For microcapsules, use SEM to inspect for any breakage or deformation of the shell structure after cycling.
-
Performance Degradation Over Cycles
| Material | Cycles | Latent Heat Decrease | Reference |
| n-dodecane/PMMA | 100 | ~15% | [9] |
| n-dodecane/PMMA | 200 | ~36.3% | [9] |
Note: The stability can be highly dependent on the quality of the encapsulation, especially the crosslinker density.[9][10]
References
- Patsnap Eureka. (2025-07-29).
-
Zhang, P., Xu, L., Shi, X., Guo, Z., & Cheng, J. (2023). Preparation and Performance of n-Dodecane Microencapsulated Phase Change Cold Storage Materials. Journal of Renewable Materials, 11(2), 689-705. [Link]
-
ResearchGate. (n.d.). Performance study on expanded graphite based this compound composite phase change material for cold thermal energy storage | Request PDF. [Link]
-
ResearchGate. (n.d.). Preparation and Performance of n-Dodecane Microencapsulated Phase Change Cold Storage Materials. [Link]
- Patsnap Eureka. (2025-07-29).
-
ResearchGate. (2025-08-10). Improving the thermal performance of novel low-temperature phase change materials through the configuration of 1-dodecanol-tetradecane nanofluids/expanded graphite composites | Request PDF. [Link]
-
Oxford Academic. (2025-03-20). Fabrication and characterization of docosane–dodecanol composite phase change materials for low-temperature domain thermal energy storage and recovery. [Link]
- Patsnap Eureka. (2025-07-29). This compound in Chemical Engineering: Challenges and Solutions.
-
MDPI. (n.d.). Paraffin Wax [As a Phase Changing Material (PCM)] Based Composites Containing Multi-Walled Carbon Nanotubes for Thermal Energy Storage (TES) Development. [Link]
-
ResearchGate. (n.d.). Experimental and numerical investigation on this compound/expanded graphite shape-stabilized phase change material for cold energy storage | Request PDF. [Link]
-
ResearchGate. (2025-10-23). Fabrication and characterization of docosane–dodecanol composite phase change materials for low-temperature domain thermal energy storage and recovery. [Link]
-
ResearchGate. (n.d.). Microencapsulation of n-octadecane and methyl palmitate phase change materials in silica by spray drying process | Request PDF. [Link]
-
PMC - NIH. (2025-12-15). Properties of n-Octadecane PCM Composite with Recycled Aluminum as a Thermal Enhancer. [Link]
-
RSC Publishing. (n.d.). Enhanced thermal conductivity of phase change materials with ultrathin-graphite foams for thermal energy storage. [Link]
-
MDPI. (2024-03-29). Preparation and Performance Study of n-Undecane Phase Change Cold Storage Material. [Link]
-
PubMed Central. (2023-09-28). Polyurethane/n-Octadecane Phase-Change Microcapsules via Emulsion Interfacial Polymerization: The Effect of Paraffin Loading on Capsule Shell Formation and Latent Heat Storage Properties. [Link]
-
ResearchGate. (2025-08-09). Microencapsulated n-octadecane with different methylmethacrylate-based copolymer shells as phase change materials for thermal energy storage | Request PDF. [Link]
-
Trends in Sciences. (2025-07-05). Paraffin-Based Phase Change Materials (PCM) with Enhanced Thermal Conductivity Through Particle Addition and Encapsulation Techniques for Thermal Energy Storage: A Critical Review of Materials Science. [Link]
-
ResearchGate. (2025-08-10). (PDF) Paraffin-Based Phase Change Materials (PCM) with Enhanced Thermal Conductivity Through Particle Addition and Encapsulation Techniques for Thermal Energy Storage: A Critical Review of Materials Science. [Link]
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MDPI. (n.d.). Phase Change Materials (PCMs) Based in Paraffin/Synthetic Saponite Used as Heat Storage Composites. [Link]
-
MDPI. (n.d.). Research Progress on the Phase Change Materials for Cold Thermal Energy Storage. [Link]
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PubChem - NIH. (n.d.). This compound | C12H26 | CID 8182. [Link]
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ResearchGate. (2025-08-07). Development and characterization of paraffin-based shape stabilized energy storage materials | Request PDF. [Link]
-
ResearchGate. (n.d.). Energy storage with PCMs: Experimental analysis of paraffin's phase change phenomenon & improvement of its properties. [Link]
-
RSC Publishing. (2023-03-21). Radiolytic degradation of this compound substituted with common energetic functional groups. [Link]
-
ResearchGate. (2025-08-05). Super-cooling prevention of microencapsulated phase change material | Request PDF. [Link]
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Technical Support Center: Purification of Dodecane Reaction Products
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products where dodecane is a component, either as a solvent, reactant, or product. The methodologies and advice herein are grounded in established chemical principles and field-tested experience to ensure reliability and reproducibility.
I. Foundational Principles & Initial Assessment
Purifying a target compound from a reaction mixture involving this compound, a non-polar C12 alkane, presents unique challenges.[1] The choice of purification technique is paramount and depends on the physical and chemical properties of your desired product relative to this compound and other impurities.
Decision Workflow for Purification Strategy
Before proceeding to specific techniques, use the following logical workflow to guide your strategy. This decision-making process is critical for selecting the most efficient and effective purification method, saving time and maximizing yield.
Caption: Decision tree for selecting a purification method.
Key Physical Properties for Method Selection
Successful purification relies on exploiting the differences in physical properties between your product and contaminants.
| Property | n-Dodecane | Significance for Purification |
| Formula | C₁₂H₂₆ | Non-polar, saturated hydrocarbon structure.[2] |
| Molecular Weight | 170.33 g/mol | Influences boiling point and diffusion rates.[3] |
| Boiling Point | 216.3 °C (421.3 °F) | High boiling point makes it a good solvent for high-temp reactions but difficult to remove via simple evaporation.[2] |
| Melting Point | -9.6 °C (14.7 °F) | Remains liquid under most lab conditions; crystallization requires significant cooling.[2] |
| Density | 0.749 g/cm³ | Less dense than water, will form the upper layer in aqueous extractions.[3] |
| Solubility | Insoluble in water | Excellent for separating from aqueous/polar reagents and byproducts.[3] Soluble in most organic solvents. |
| Vapor Pressure | 0.135 mmHg at 25°C | Low volatility at room temperature.[3] |
II. Technique-Specific Troubleshooting & FAQs
This section is structured to address common issues encountered with primary purification techniques.
A. Distillation
Distillation separates liquids based on differences in boiling points. Given this compound's high boiling point, vacuum distillation is often required to prevent thermal degradation of the target compound.[4][5]
Distillation FAQs
Q: When should I use simple, fractional, or vacuum distillation? A:
-
Simple Distillation: Use this only if the boiling point difference between your product and this compound (or other impurities) is very large (>100 °C) and your compound is thermally stable at high temperatures.
-
Fractional Distillation: This is necessary when the boiling point difference is smaller (25-100 °C). The fractionating column provides theoretical plates for a more efficient separation.
-
Vacuum Distillation: This is the most common and recommended method. Lowering the pressure reduces the boiling points of all components, allowing distillation at a lower temperature. This is crucial for thermally sensitive compounds and makes the removal of high-boiling solvents like this compound feasible without decomposition.[6]
Q: My product has a boiling point very close to this compound. Can I still use distillation? A: It will be very challenging. You would need a highly efficient fractional distillation column (e.g., a spinning band or Vigreux column with many theoretical plates) under vacuum. If separation is still poor, chromatography is a better alternative.[5]
Troubleshooting Distillation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Bumping / Violent Boiling | - Uneven heating.- Lack of nucleation sites.- Superheating of the liquid. | - Use a magnetic stir bar or boiling chips.- Ensure the heating mantle fits the flask snugly and heat is applied evenly.- For vacuum distillation, introduce a fine stream of air or nitrogen via an ebulliator tube. |
| Poor Separation / Mixed Fractions | - Boiling point difference is too small.- Column flooding (in fractional distillation).- Distillation rate is too fast. | - Switch to a more efficient fractionating column.- Reduce the heating rate to allow vapor-liquid equilibrium to be established on each theoretical plate.- Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Product Decomposition in Pot | - Temperature is too high.- Prolonged exposure to heat. | - Immediately switch to vacuum distillation. Reducing the pressure is the most effective way to lower the required temperature.- Ensure the vacuum is stable and sufficiently low. |
| Vacuum Fluctuates / Cannot Reach Target Pressure | - Leaks in the glassware joints.- Inefficient vacuum pump.- Cold trap is not cold enough. | - Check all joints and re-grease if necessary. Ensure all clamps are secure.- Check the pump oil; it may need to be changed.- Refill the cold trap with dry ice/acetone or liquid nitrogen to prevent volatile substances from entering the pump. |
B. Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[1] It is highly effective for separating compounds with different polarities.
Chromatography FAQs
Q: What is the best stationary phase for purifying a product from this compound? A: Standard silica gel (SiO₂) is almost always the best choice. This compound is extremely non-polar and will have very little interaction with the polar silica gel. This means it will elute very quickly with non-polar solvents, allowing more polar products to be retained and separated effectively. Alumina can also be used but is generally more reactive.
Q: How do I choose a solvent system (eluent)? A: Since this compound is the non-polar component, you will start with a very non-polar mobile phase.
-
Start with 100% Hexane or Heptane: this compound will run at or near the solvent front (Rf ≈ 1.0) in pure hexane.
-
Slowly Increase Polarity: Gradually add a more polar solvent (e.g., ethyl acetate, dichloromethane) to the mobile phase to elute your target compound. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives your product an Rf value between 0.3 and 0.4 for the best separation.[7]
Troubleshooting Column Chromatography
| Issue | Probable Cause(s) | Recommended Solution(s) |
| All Compounds Elute Together at the Solvent Front | - The eluent is too polar. | - Start with a much less polar solvent system (e.g., 100% hexane). Use TLC to find a system where your product has a low Rf and this compound has a high Rf. |
| Product Won't Elute from the Column | - The eluent is not polar enough.- Compound may be decomposing on the silica. | - Gradually increase the polarity of the eluent.- If the compound is still retained, consider flushing the column with a very polar solvent like methanol.- To check for decomposition, spot your crude mixture on a TLC plate, let it sit for 30 minutes, then elute. If a new spot appears or the original spot diminishes, it's unstable on silica.[7] Consider using deactivated silica or alumina. |
| Poor Separation / Overlapping Bands | - Column was packed improperly (air bubbles/channels).- Sample was loaded in too large a volume or was not concentrated enough.- The polarity difference between compounds is insufficient for the chosen eluent. | - Repack the column carefully, ensuring a homogenous slurry.- Dissolve the crude sample in the minimum amount of solvent for loading ("dry loading" on a small amount of silica is often best).- Use a shallower polarity gradient or an isocratic (single solvent mixture) elution based on meticulous TLC analysis. |
| Compound "Streaking" Down the Column | - Compound is too polar for the chosen solvent system.- Sample is acidic or basic and interacting strongly with the silica.- Column is overloaded. | - Increase the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, 0.5% acetic acid for acidic compounds).- Use a larger column with more stationary phase for the amount of sample. |
Experimental Protocol: Flash Column Chromatography
This protocol outlines the purification of a moderately polar compound from a reaction mixture where this compound was the solvent.
-
TLC Analysis: Determine the optimal eluent composition (e.g., 90:10 Hexane:Ethyl Acetate) that provides good separation between this compound (Rf ≈ 1.0), the target compound (Rf ≈ 0.3), and other impurities.
-
Column Preparation:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (100% Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Concentrate the crude reaction mixture.
-
Dissolve it in the absolute minimum volume of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the concentrated sample to the top of the silica bed using a pipette.
-
Alternatively, for better resolution, perform "dry loading": adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Start with 100% hexane to quickly wash out all the this compound. Collect these initial fractions and confirm the absence of your product by TLC.
-
Once the this compound is removed, switch to your predetermined eluent mixture (e.g., 90:10 Hexane:Ethyl Acetate) to elute your target compound.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Caption: Step-by-step workflow for flash column chromatography.
C. Liquid-Liquid Extraction (LLE)
LLE is a powerful technique for removing polar or ionizable impurities (like acids, bases, or salts) from a non-polar medium like this compound.[8] It relies on the differential solubility of compounds in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[8]
LLE FAQs
Q: What aqueous solution should I use to wash my this compound reaction mixture? A:
-
To remove acidic impurities: Use a dilute basic solution (e.g., 5% NaHCO₃ or 1M NaOH). The base will deprotonate the acid, forming a salt that is highly soluble in the aqueous layer.
-
To remove basic impurities: Use a dilute acidic solution (e.g., 1M HCl). The acid will protonate the base, forming a salt that dissolves in the aqueous layer.
-
To remove general polar, non-ionizable impurities: Use water or brine (saturated NaCl solution). Brine is often used in the final wash to help break emulsions and reduce the amount of dissolved water in the organic layer.
Q: My product is slightly polar. Will I lose it in the aqueous wash? A: Some loss is possible. To minimize this, you can perform a "back-extraction." After the initial extraction, take the aqueous layer and wash it with a fresh portion of a clean organic solvent (like dichloromethane or ether). This will recover some of the dissolved product. Combine this second organic layer with your primary this compound layer.
Troubleshooting LLE
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion Formation | - Vigorous shaking of the separatory funnel.- Presence of surfactants or fine particulates. | - Gently rock or invert the separatory funnel instead of shaking violently.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- If the emulsion persists, filter the entire mixture through a pad of Celite.- As a last resort, allow the mixture to stand for an extended period or use a centrifuge if volumes are small. |
| Poor or No Separation of Layers | - Solvents are partially miscible.- The density difference between the layers is too small. | - Ensure you are using truly immiscible solvents. This compound is immiscible with water, DMSO, and methanol.- Adding brine to the aqueous layer will increase its density and improve separation. |
| Solid Precipitates at the Interface | - A compound is not soluble in either phase.- A salt formed during an acid-base extraction has low solubility. | - Add more of both the organic and aqueous solvents to attempt to dissolve the solid.- If that fails, isolate the solid by filtration, then wash it separately with both solvents to determine its nature and recover your product if necessary. |
III. Purity Assessment
Confirming the purity of the final product is a critical step. For reactions involving this compound, Gas Chromatography is the gold standard.
Q: What is the best analytical method to check the purity of my product isolated from this compound? A: Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification, is the ideal method.[9][10] this compound and similar volatile or semi-volatile organic compounds are perfectly suited for GC analysis.[11][12]
Q: Why can't I use HPLC? A: High-Performance Liquid Chromatography (HPLC) is generally not suitable for analyzing this compound. Alkanes lack a UV chromophore, meaning they are invisible to standard HPLC-UV detectors.[11][13] While other detectors exist (like refractive index or evaporative light scattering detectors), GC provides far superior resolution and sensitivity for this class of compounds.
IV. Safety & Handling
Proper handling of this compound and its reaction mixtures is essential for laboratory safety.
Q: What are the main hazards associated with this compound? A: this compound is a combustible liquid (flash point ~71 °C) and can be an irritant to the skin and respiratory tract.[2][14] Ingestion poses an aspiration hazard, which can cause serious lung damage.[15]
Q: What personal protective equipment (PPE) should I wear? A: Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[14] All work should be performed in a well-ventilated chemical fume hood.[16][17]
Q: How should I handle this compound waste? A: this compound and its solutions should be collected as non-halogenated organic waste. Do not pour it down the drain.[16] Follow all local and institutional guidelines for hazardous waste disposal.
V. References
-
Pressure-freezing of this compound: exploring the crystal structures, formation kinetics and phase diagrams for colossal barocaloric effects in n-alkanes. (n.d.). EPFL Graph Search. Retrieved January 3, 2026, from
-
This compound in Chemical Engineering: Challenges and Solutions. (2025, July 29). Patsnap Eureka. Retrieved January 3, 2026, from
-
This compound for Chromatography: Purity and Performance. (n.d.). Chemisky. Retrieved January 3, 2026, from
-
Molecular dynamics of interfacial crystallization of this compound on hydroxylated silica surface impacted by H2O and CO2. (2023, May 25). The Journal of Chemical Physics. Retrieved January 3, 2026, from [Link]
-
Data for crystallisation of a homologous series of single and mixed n-alkanes (C16 – C23) from representative hydrocarbon fuel solvents. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
-
Pressure-freezing of this compound: exploring the crystal structures, formation kinetics and phase diagrams for colossal barocaloric effects in n-alkanes. (2023, November 13). RSC Publishing. Retrieved January 3, 2026, from [Link]
-
How to Exploit this compound in Industrial Organic Chemistry? (2025, July 29). Patsnap Eureka. Retrieved January 3, 2026, from
-
Method for separating alkane and olefin by liquid-liquid extraction. (n.d.). Google Patents. Retrieved January 3, 2026, from
-
Crystallization of n-Alkanes under Anisotropic Nanoconfinement in Lipid Bilayers. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]
-
This compound, 99% MSDS. (2005, October 11). Sciencelab.com. Retrieved January 3, 2026, from [Link]
-
Safety Data Sheet: this compound. (n.d.). Chemos GmbH & Co.KG. Retrieved January 3, 2026, from [Link]
-
Liquid–liquid extraction process of olefin and alkane system. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
This compound as a Calibration Standard: Best Practices. (2025, July 29). Patsnap Eureka. Retrieved January 3, 2026, from
-
Synthesis, Purification, and Physical Properties of Seven Twelve-Carbon Hydrocarbons. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
-
How To Run A Reaction: Purification. (n.d.). University of Rochester Department of Chemistry. Retrieved January 3, 2026, from [Link]
-
Separation and purification of n-dodecane from spent organic solvent in nuclear fuel reprocessing by high pressure crystallization. (n.d.). INIS-IAEA. Retrieved January 3, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
This compound. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
I want to detect the this compound in my sample, which is the best way: HPLC / GC or GC MS? (2014, February 25). ResearchGate. Retrieved January 3, 2026, from [Link]
-
GC chromatogram of the n-dodecane. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 3, 2026, from [Link]
-
What is the best method in HPLC to separate this compound, dodecene, doecanol, and dodecanal, when this compound is in excess? (2013, March 19). ResearchGate. Retrieved January 3, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
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- 4. This compound in Chemical Engineering: Challenges and Solutions [eureka.patsnap.com]
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- 6. Synthesis, Purification, and Physical Properties of Seven Twelve-Carbon Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
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Technical Support Center: Managing Dodecane Autooxidation in Long-Term Experimental Setups
Welcome to the technical support center for managing the autooxidation of dodecane in your long-term experimental setups. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of this compound for reproducible and accurate results. Here, you will find in-depth answers to frequently asked questions and practical troubleshooting guides to address specific challenges you may encounter. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound autooxidation, and why is it a concern in my experiments?
A: this compound autooxidation is a spontaneous, slow oxidation process that occurs when this compound is exposed to oxygen. It is a free-radical chain reaction that leads to the formation of various oxidation products, primarily hydroperoxides, which can further decompose into alcohols, ketones, aldehydes, and carboxylic acids.[1][2] This process is a significant concern in long-term experimental setups for several reasons:
-
Altered Physicochemical Properties: The formation of oxidation products can change the viscosity, density, and polarity of this compound, potentially affecting experimental outcomes in areas like microfluidics, emulsion stability, and drug formulation.
-
Interference with Analyses: Oxidation products can interfere with sensitive analytical techniques such as gas chromatography (GC), mass spectrometry (MS), and fluorescence spectroscopy, leading to inaccurate quantification and identification of target analytes.[1]
-
Reactive Species Formation: Hydroperoxides are reactive species that can interact with your compounds of interest, leading to degradation or the formation of unintended byproducts.
-
Precipitate Formation: In some cases, oxidation products can polymerize or form insoluble materials, leading to turbidity or precipitation in your experimental system.
Q2: What are the primary factors that accelerate this compound autooxidation?
A: The rate of this compound autooxidation is influenced by several environmental factors:
-
Oxygen Availability: As a key reactant, the presence and concentration of dissolved oxygen are critical for the initiation and propagation of the autooxidation chain reaction.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the initiation and propagation steps of autooxidation.[3] While autooxidation can occur at room temperature, its rate is significantly accelerated at elevated temperatures.
-
Light Exposure: Ultraviolet (UV) light can provide the activation energy needed to initiate the free-radical chain reaction by promoting the formation of initial radicals.[4][5][6][7]
-
Presence of Initiators: Contaminants such as metal ions (e.g., from containers or equipment) or existing peroxides can act as initiators, catalyzing the autooxidation process.
Q3: How can I detect and quantify the level of oxidation in my this compound?
A: Several analytical methods can be employed to assess the extent of this compound oxidation:
-
Peroxide Value (PV) Titration: This is a widely used method to quantify the concentration of hydroperoxides, the primary products of autooxidation.[8][9] The method involves the reaction of peroxides with iodide ions, and the resulting iodine is then titrated with a standard solution of sodium thiosulfate.[8][10] A higher peroxide value indicates a greater extent of primary oxidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is powerful for identifying and quantifying the various volatile and semi-volatile secondary oxidation products, such as alcohols, ketones, and aldehydes.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the formation of carbonyl groups (C=O) and hydroxyl groups (O-H), which are characteristic functional groups of many this compound oxidation products.
-
p-Anisidine Value (p-AV): While the peroxide value measures primary oxidation products, the p-anisidine value is used to assess the level of secondary oxidation products, particularly aldehydes.
Troubleshooting Guide
Issue 1: I've observed unexpected peaks in my GC-MS analysis of a this compound-based formulation.
Potential Cause: These unexpected peaks are likely due to the presence of this compound oxidation products. Aldehydes, ketones, and smaller n-alkanes are common byproducts of this compound degradation.[1]
Troubleshooting Steps:
-
Confirm the Identity of the Peaks: Compare the mass spectra of the unknown peaks with library spectra of known this compound oxidation products. Common fragments will correspond to C5-C10 n-alkanes and 1-alkenes, C7-C10 aldehydes, and dodecanol/dodecanone isomers.[1]
-
Analyze a Fresh this compound Sample: Run a GC-MS analysis on a freshly opened bottle of high-purity this compound to use as a baseline and confirm that the unexpected peaks are not present.
-
Implement Preventative Measures:
-
Purge with Inert Gas: Before use, and for long-term storage, purge the this compound and the headspace of the container with an inert gas like argon or nitrogen to displace oxygen.
-
Store Properly: Keep this compound in a cool, dark place in a tightly sealed container to minimize exposure to heat and light.[11][12][13][14]
-
Consider Antioxidants: If compatible with your experimental system, add a suitable antioxidant to the this compound.
-
Issue 2: My this compound has developed a yellowish tint and a slight acrid smell.
Potential Cause: The yellowing and odor are classic signs of advanced this compound oxidation. The color change is often due to the formation of conjugated systems in the oxidation products, and the acrid smell is typically from aldehydes and other volatile secondary oxidation products.
Troubleshooting Steps:
-
Quantify the Oxidation Level: Perform a peroxide value titration to determine the extent of primary oxidation. A high peroxide value will confirm significant degradation.
-
Purify the this compound (if necessary): For less severe oxidation, you may be able to purify the this compound by passing it through a column of activated alumina or silica gel to remove polar oxidation products. However, for significant degradation, it is recommended to discard the batch and start with fresh, high-purity this compound.
-
Review Storage and Handling Procedures:
-
Ensure containers are appropriate and properly sealed. Amber glass bottles are preferable to clear glass or plastic to protect from light.[12][13][14]
-
Minimize the headspace in storage containers to reduce the amount of available oxygen.
-
Avoid repeated opening and closing of the main stock container. Aliquot the required amount into smaller, single-use vials.
-
Issue 3: I am observing instability or phase separation in my this compound-in-water emulsion over time.
Potential Cause: The formation of polar oxidation products in the this compound phase can alter the interfacial tension and the effectiveness of your surfactant, leading to emulsion instability.
Troubleshooting Steps:
-
Characterize the this compound Phase: Analyze the this compound from a destabilized emulsion for oxidation products using GC-MS or FTIR.
-
Evaluate Surfactant Compatibility: The newly formed polar species in the oxidized this compound may interact with your surfactant, reducing its ability to stabilize the emulsion droplets.
-
Proactive Stabilization:
-
Use Freshly Purified this compound: Always start your emulsion preparations with fresh or recently purified this compound.
-
Incorporate a Lipophilic Antioxidant: Add a non-polar antioxidant that will reside in the this compound phase to inhibit autooxidation.
-
Experimental Protocols
Protocol 1: Peroxide Value Titration
This protocol provides a method to determine the peroxide value of this compound, adapted from standard methods for oils and fats.[8][9][10][15]
Materials:
-
This compound sample
-
Solvent mixture: Glacial acetic acid and chloroform (2:1 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.01 M sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Deionized water
-
Erlenmeyer flasks with stoppers
-
Burette
Procedure:
-
Weigh approximately 5 g of the this compound sample into a clean, dry 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution.
-
Stopper the flask and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the 0.01 M sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a dark blue-black color.
-
Continue the titration dropwise until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the this compound sample.
Calculation:
Peroxide Value (meq/kg) = ((S - B) * M * 1000) / W
Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
M = Molarity of the sodium thiosulfate solution
-
W = Weight of the sample (g)
| Peroxide Value (meq/kg) | Interpretation |
| < 10 | Fresh, low level of oxidation.[8] |
| 10 - 20 | Onset of significant oxidation. |
| > 20 | High level of oxidation, likely unsuitable for sensitive applications. |
Protocol 2: Antioxidant Treatment of this compound
Objective: To inhibit autooxidation in this compound for long-term storage and use.
Materials:
-
High-purity this compound
-
Butylated hydroxytoluene (BHT) or other suitable antioxidant
-
Inert gas (argon or nitrogen)
-
Amber glass storage bottle
Procedure:
-
Choose a suitable antioxidant. BHT is a common and effective antioxidant for non-polar solvents. Other options include hindered phenols and some aminic antioxidants.[16][17]
-
Prepare a stock solution of the antioxidant in a small amount of this compound if it is a solid.
-
Add the antioxidant to the bulk this compound to achieve a final concentration typically in the range of 0.01-0.1% (w/v). The optimal concentration may need to be determined empirically for your specific application.
-
Thoroughly mix the this compound to ensure the antioxidant is fully dissolved and evenly distributed.
-
Purge the this compound and the headspace of the storage bottle with an inert gas for several minutes to displace oxygen.
-
Seal the bottle tightly and store it in a cool, dark place.
| Antioxidant Type | Examples | Mechanism of Action |
| Hindered Phenols | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | Donate a hydrogen atom to peroxide radicals, terminating the chain reaction.[17] |
| Aminic Antioxidants | Phenylenediamines | Act as radical scavengers. |
| Sulphur-containing | Dodecyl mercaptan | Decompose hydroperoxides.[16] |
Visualizations
This compound Autooxidation Pathway
Caption: Simplified free-radical chain reaction of this compound autooxidation.
Experimental Workflow for Managing this compound Autooxidation
Caption: Recommended workflow for ensuring this compound stability in experiments.
References
-
NASA Technical Reports Server (NTRS). (n.d.). Modified reaction mechanism of aerated n-dodecane liquid flowing over heated metal tubes. Retrieved from [Link]
- Narayanaswamy, K., et al. (2014). A chemical mechanism for low to high temperature oxidation of n-dodecane as a component of transportation fuel surrogates. Combustion and Flame, 161(4), 866-884.
- Jalan, A., et al. (2013). Mechanistic Modeling of Lubricant Degradation. 2. The Autoxidation of Decane and Octane. Industrial & Engineering Chemistry Research, 52(41), 14595-14605.
-
OSTI.GOV. (n.d.). Modified reaction mechanism of aerated n-dodecane liquid flowing over heated metal tubes. Retrieved from [Link]
- Zhang, T., et al. (2024). Early Oxidation Kinetics of N-Dodecane under High-Temperature Conditions. The Journal of Physical Chemistry A, 128(51), 11044-11054.
- ScienceLab.com. (2005). This compound, 99% MSDS.
- Mao, Y., et al. (2020). n-Dodecane oxidation at high-pressures: Measurements of ignition delay times and OH concentration time-histories. Combustion and Flame, 213, 109-119.
- Zhai, Y., et al. (2023). Cool flame product characterization from the low-temperature oxidation of n-dodecane. Combustion and Flame, 249, 112601.
-
The Organic Chemistry Tutor. (2014, August 8). organic chem - alkanes + UV light + halogens - free radical mechanism [Video]. YouTube. [Link]
- Wang, H., & Bowman, C. T. (2016).
- Bhasarkar, J., et al. (2022). Removal of single and dual ring thiophene's from this compound using cavitation based processes. Ultrasonics Sonochemistry, 88, 106093.
- Ribaucour, M., et al. (2020). Experimental study of the kinetics of degradation of n-dodecane under thermo-oxidative stress at low temperature and mechanism inferred. Fuel, 281, 118712.
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- Zhang, T., et al. (2020). Study on the mineralization of TBP/n-dodecane using O3/H2O2 advanced oxidation process.
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Better Health Channel. (n.d.). Antioxidants. Retrieved from [Link]
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TutorChase. (n.d.). What is the role of light in alkane halogenation? Retrieved from [Link]
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Quora. (n.d.). Why do alkanes require UV light to undergo substitution reaction? Retrieved from [Link]
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- Kropp, K. G., et al. (2000). Anaerobic Oxidation of n-Dodecane by an Addition Reaction in a Sulfate-Reducing Bacterial Enrichment Culture. Applied and Environmental Microbiology, 66(12), 5393-5398.
- Wammer, K. H., et al. (2022). Examining the Compositional Selectivity of Hydrocarbon Oxidation Products Using Liquid–Liquid Extraction and Solid-Phase Extraction Techniques. Environmental Science & Technology, 56(20), 14595-14605.
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Wikipedia. (n.d.). Peroxide value. Retrieved from [Link]
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Cognito. (n.d.). Substitution Reactions of Alkanes Revision notes. Retrieved from [Link]
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- Xylem Analytics. (n.d.). Determination of Peroxide value (POV)
- Sarathy, S. M., et al. (2012). The autoignition of iso-dodecane in low to high temperature range: An experimental and modeling study. Combustion and Flame, 159(6), 2049-2061.
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laboratory safety protocols for handling and storing n-dodecane
Welcome to the Technical Support Center for n-Dodecane. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of n-dodecane in a laboratory setting. The following information is structured in a question-and-answer format to directly address potential issues and provide actionable troubleshooting steps. Our protocols are grounded in established safety standards to foster a secure and compliant research environment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Hazards of n-Dodecane
Question 1: What are the primary hazards associated with n-dodecane that I should be aware of before starting my experiment?
Answer: n-Dodecane is a combustible liquid and presents a significant aspiration hazard.[1][2][3] The primary concerns are:
-
Aspiration Toxicity: May be fatal if swallowed and enters the airways.[1][2][3][4] This is a critical concern, and vomiting should not be induced if ingested.[2][3][4][5][6]
-
Combustibility: It is a combustible liquid, meaning it can ignite, but not as readily as flammable liquids.[2][7][8] Vapors can form explosive mixtures with air when heated.[2][8]
-
Skin Irritation: Repeated or prolonged contact can cause skin dryness, cracking, and dermatitis due to its defatting action on the skin.[2][5][8]
-
Inhalation: Inhalation of high concentrations of vapor or mist may cause respiratory tract irritation and central nervous system effects such as dizziness and weakness.[7][9][10]
Question 2: I'm planning a reaction at an elevated temperature. What specific risks does heating n-dodecane introduce?
Answer: Heating n-dodecane increases the risk of fire and explosion. As the temperature approaches its flash point, it generates vapors that can form an explosive mixture with air.[2][8] It is crucial to work in a well-ventilated area, away from any sources of ignition such as open flames, hot plates, and sparks.[5][6][9] Ensure that your experimental setup includes appropriate temperature monitoring and control to prevent overheating.
Section 2: Personal Protective Equipment (PPE)
Question 3: What is the minimum required PPE for handling n-dodecane at room temperature?
Answer: For routine handling of n-dodecane at ambient temperatures, the following PPE is mandatory:
-
Eye/Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are essential.[2][6]
-
Hand Protection: Wear suitable chemical-resistant gloves. Nitrile rubber gloves are generally suitable for incidental contact, but for prolonged contact or immersion, butyl rubber gloves are recommended.[1] Always check the manufacturer's glove selection guide for specific breakthrough times.
-
Protective Clothing: A standard laboratory coat should be worn to protect against splashes.[11][12]
-
Footwear: Closed-toe shoes are required in all laboratory settings.[6]
Question 4: My experiment involves the potential for aerosol generation. Do I need respiratory protection?
Answer: Yes, if your procedure could generate aerosols or if you are working in an area with insufficient ventilation, respiratory protection is necessary.[11][12] A NIOSH- or CEN-certified respirator with an appropriate organic vapor cartridge should be used.[6][11] It is critical to ensure a proper fit for the respirator to be effective.
Experimental Protocols & Workflows
Safe Handling and Dispensing Protocol
-
Preparation: Before handling, ensure you are familiar with the location and operation of the nearest eyewash station and safety shower.[10][12]
-
Ventilation: Always handle n-dodecane in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][6][11]
-
Grounding: When transferring large quantities, ground all equipment to prevent the buildup of static electricity, which could be an ignition source.[12]
-
Dispensing: Use a burette, pipette with a bulb, or a dispensing pump to transfer n-dodecane. Avoid pouring directly from large containers to minimize the risk of splashing and vapor release.
-
Closure: Keep containers of n-dodecane tightly sealed when not in use to prevent vapor accumulation.[1][10][13]
Storage Protocol
-
Location: Store n-dodecane in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][10][14]
-
Container: Keep it in the original, tightly closed container.[1][10][13]
-
Segregation: Store n-dodecane away from incompatible materials, particularly strong oxidizing agents like nitric acid, as violent reactions can occur.[2][7][8][11]
-
Access: If required by local regulations, store in a locked cabinet or an area accessible only to authorized personnel.[4]
Troubleshooting Guide: Spills and Exposures
Scenario 1: I've spilled a small amount of n-dodecane on the lab bench.
Troubleshooting Steps:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Remove Ignition Sources: Extinguish any open flames and turn off hot plates or other potential ignition sources in the area.[6][7][9]
-
Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep the sash at a safe working height.
-
Containment: For small spills, use an inert absorbent material such as sand, diatomaceous earth, or vermiculite to contain and absorb the liquid.[1][9][15] Do not use combustible materials like paper towels to absorb the spill.[9][15]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[7][9]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[7]
-
Waste Disposal: Dispose of the contaminated materials and waste according to your institution's hazardous waste disposal guidelines.[14]
Scenario 2: My skin came into contact with n-dodecane.
Troubleshooting Steps:
-
Remove Contaminated Clothing: Immediately remove any clothing that has been contaminated with n-dodecane.[1][2][8]
-
Wash aarefully: Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[1][5][9]
-
Seek Medical Attention: If skin irritation, redness, or pain develops or persists, seek medical attention.[9]
Scenario 3: n-Dodecane was splashed into my eyes.
Troubleshooting Steps:
-
Immediate Rinsing: Go to the nearest eyewash station and immediately flush your eyes with copious amounts of water for at least 15 minutes, holding your eyelids open.[5][9][10]
-
Remove Contact Lenses: If you are wearing contact lenses, remove them after the first few minutes of rinsing, if possible.
-
Seek Medical Attention: Seek immediate medical attention after flushing.[1][9][10]
Scenario 4: I accidentally ingested n-dodecane.
Troubleshooting Steps:
-
Do NOT Induce Vomiting: Due to the high risk of aspiration into the lungs, do not induce vomiting.[2][3][4][5][6]
-
Rinse Mouth: If the person is conscious and alert, have them rinse their mouth with water.[6][10]
-
Seek Immediate Medical Attention: Call for emergency medical assistance immediately and provide the Safety Data Sheet (SDS) for n-dodecane to the medical personnel.[1][2][3][4][5][6]
Data Presentation
Table 1: Physical and Chemical Properties of n-Dodecane
| Property | Value | Reference |
| CAS Number | 112-40-3 | [1] |
| Molecular Formula | C12H26 | [6] |
| Molecular Weight | 170.34 g/mol | [6][7] |
| Appearance | Colorless liquid | [10][11] |
| Boiling Point | 216 °C (420.8 °F) | [1][7] |
| Melting Point | -9.6 °C (14.7 °F) | [7][11] |
| Flash Point | 71-83 °C (160-181.4 °F) | [1][6] |
| Autoignition Temperature | 200 °C (392 °F) | [1] |
| Density | 0.75 g/cm³ at 20 °C | [1] |
| Vapor Density (Air=1) | ~5.9 | [7][8] |
| Water Solubility | Insoluble | [7][11] |
Visualizations
Diagram 1: n-Dodecane Spill Response Workflow
Caption: Workflow for responding to a small n-dodecane spill.
Diagram 2: PPE Selection Logic for n-Dodecane Handling
Caption: Decision logic for selecting appropriate PPE.
References
- n-Dodecane - Safety D
- N-DODECANE - CAMEO Chemicals - NOAA.
- n-Dodecane MSDS - 820543 - Merck Millipore.
- Safety Data Sheet: n-Dodecane - Carl ROTH. (2025-03-31).
- Safety D
- SAFETY D
- Safety Data Sheet n-Dodecane 1.
- MSDS n-Dodecane. (2002-04-08).
- This compound.
- Safety d
- Material Safety Data Sheet - this compound, Spectro Grade, 98% (GC) - Cole-Parmer.
- This compound, 99% MSDS. (2005-10-11).
- Safety d
- Safety D
- SAFETY D
- This compound MSDS - Cosmo Bio USA.
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2010-04-13).
- Chemical spill cleanup procedures - J&K Scientific LLC. (2021-09-02).
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Technical Support Center: Dodecane Chemical Compatibility
Answering your questions about using dodecane in the lab.
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information and practical advice on the chemical compatibility of this compound with common laboratory equipment. As a non-polar aliphatic hydrocarbon, this compound's solvent properties require careful consideration when selecting materials for your experimental setup to ensure data integrity, safety, and equipment longevity.[1][2] This resource is structured in a question-and-answer format to directly address potential issues and provide clear, actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chemical compatibility a critical consideration?
This compound (C₁₂H₂₆) is a colorless, oily liquid alkane that is widely used in research and industry.[2][3] Its applications include use as a solvent in organic synthesis, a component in jet fuel surrogates, a distillation chaser, and a standard in chromatography.[1][2][3][4]
The primary reason for compatibility concerns stems from its chemical nature. This compound is a non-polar solvent.[1] According to the principle of "like dissolves like," it can readily dissolve or interact with other non-polar materials. This interaction can lead to the degradation of laboratory equipment, particularly plastics and elastomers, causing:
-
Physical Failure: Swelling, softening, cracking, or becoming brittle, leading to leaks or catastrophic failure of containers and tubing.
-
Contamination: Leaching of plasticizers, monomers, or other additives from the material into the this compound, which can compromise the purity of your experiment and affect analytical results.
-
Safety Hazards: Equipment failure can result in spills, exposure to hazardous materials, and potential fire risks, as this compound is a combustible liquid.[5]
Q2: Which common laboratory materials are compatible or incompatible with this compound?
Material selection is paramount. Compatibility depends on the material type, temperature, exposure duration, and the presence of mechanical stress. The following table summarizes the general compatibility of various materials with this compound at room temperature.
Table 1: this compound Chemical Compatibility Chart
| Material Category | Specific Material | Compatibility Rating | Notes |
| Plastics | Polytetrafluoroethylene (PTFE) | A - Excellent | Highly resistant to most solvents, including this compound. Ideal for tubing, seals, and container liners. |
| Perfluoroalkoxy (PFA) | A - Excellent | Similar properties to PTFE with better clarity and flexibility. | |
| High-Density Polyethylene (HDPE) | B - Good | Generally suitable for short-term storage and transfer. May show some absorption and swelling with prolonged contact.[6] | |
| Low-Density Polyethylene (LDPE) | C - Fair | Shows more significant swelling and softening than HDPE. Not recommended for long-term storage.[6] | |
| Polypropylene (PP) | B - Good | Similar to HDPE. Autoclavable grades are common, but compatibility should be verified at elevated temperatures. | |
| Polyvinyl Chloride (PVC), plasticized | D - Not Recommended | This compound will extract plasticizers, causing the material to become brittle and contaminating the solvent. | |
| Polycarbonate (PC) | D - Not Recommended | Prone to chemical attack and environmental stress cracking (ESC) when exposed to hydrocarbons. | |
| Elastomers | Fluoroelastomer (FKM, Viton®) | A - Excellent | Excellent resistance to hydrocarbons. The preferred choice for O-rings, seals, and gaskets. |
| Perfluoroelastomer (FFKM, Kalrez®) | A - Excellent | Offers the highest level of chemical resistance, suitable for the most demanding applications. | |
| Nitrile (Buna-N, NBR) | C - Fair to D - Not Recommended | Significant swelling and degradation are expected. Not suitable for long-term or critical applications. | |
| Ethylene Propylene Diene Monomer (EPDM) | D - Not Recommended | Poor compatibility with petroleum-based fluids and solvents like this compound. | |
| Silicone | D - Not Recommended | Experiences significant swelling and loss of mechanical properties upon exposure to this compound. | |
| Metals | Stainless Steel (304, 316) | A - Excellent | Highly compatible. The material of choice for reactors, storage tanks, and fittings.[7] |
| Aluminum | A - Excellent | Generally compatible, but strong acids or bases should not be present.[7] | |
| Brass | A - Excellent | Compatible under normal conditions. | |
| Carbon Steel | A - Excellent | Compatible, but susceptible to rust if water is present.[8] | |
| Glass | Borosilicate Glass | A - Excellent | Completely inert to this compound. The standard for laboratory glassware. |
Ratings are based on general chemical resistance guides.[9][10] A : Little to no effect; B : Minor effect, suitable for some applications; C : Moderate to severe effect, not recommended for continuous use; D : Severe effect, not recommended.
Q3: What are the common signs of material incompatibility I should watch for?
Vigilance during your experiment can prevent catastrophic failures. Be alert for the following signs of incompatibility:
-
Swelling or Softening: The material absorbs this compound, increasing its dimensions and losing hardness. This is common in elastomers like silicone or nitrile.
-
Shrinking or Hardening: The solvent leaches plasticizers from a polymer (like PVC), causing it to become brittle and shrink.
-
Discoloration: A change in the material's color can indicate a chemical reaction or degradation.
-
Crazing or Cracking: The appearance of fine, interconnected cracks on the surface of a plastic, often a precursor to failure. This is a hallmark of Environmental Stress Cracking (ESC).[11]
-
Weight Change: A measurable increase (absorption) or decrease (leaching) in the material's weight after exposure.
Troubleshooting Guide & Proactive Protocols
Problem: My plastic components are failing prematurely (cracking, crazing).
Causality: This is likely Environmental Stress Cracking (ESC) . ESC is a phenomenon where a material fails at a stress level much lower than its normal breaking point due to the combined action of mechanical stress and a chemical agent (in this case, this compound).[12][13] The stress can be externally applied (e.g., a bent tube) or molded-in residual stress from manufacturing.[13] Amorphous plastics like polycarbonate are particularly susceptible.[13]
Solution Workflow:
-
Identify and Mitigate Stress:
-
Inspect your setup for any points of mechanical stress. Are tubing clamps too tight? Is there a sharp bend radius?
-
For molded parts, consider annealing them according to the manufacturer's instructions to relieve internal stresses.
-
-
Material Substitution: The most reliable solution is to switch to a material with higher chemical resistance to hydrocarbons.
-
Excellent: PTFE, PFA, FKM (Viton®).
-
Good (for less critical applications): HDPE, PP.
-
Use the "Material Selection Workflow" diagram below to guide your choice.
-
Diagram: Material Selection Workflow for this compound Applications
A decision-making workflow for selecting this compound-compatible materials.
Protocol: How to Perform a Self-Validating Chemical Compatibility Test
If you are uncertain about a material's compatibility, especially for a critical or long-term application, you can perform an in-house immersion test based on the principles of ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents .[14][15][16]
Objective: To quantify the effect of this compound on the physical properties of a material over time.
Materials:
-
Test specimens of the material (e.g., 3-5 pieces of tubing, O-rings, or cut squares of a sheet).[11]
-
Control specimens (identical to test specimens).
-
This compound (sufficient volume to fully immerse specimens).
-
Airtight glass containers (e.g., jars with PTFE-lined caps).
-
Analytical balance (readable to 0.1 mg).
-
Calipers.
-
Hardness durometer (optional, for elastomers).
Methodology:
-
Initial Measurement (Baseline Data):
-
Causality: Establishing a precise baseline is crucial for detecting small changes.
-
For each test and control specimen, measure and record:
-
Weight to the nearest 0.1 mg.
-
Dimensions (length, width, thickness, or diameter) using calipers.
-
Hardness (if applicable).
-
Appearance (color, clarity, surface texture).
-
-
-
Exposure:
-
Place the test specimens in a glass container and add enough this compound to ensure they are fully submerged.[14]
-
Seal the container tightly to prevent evaporation.
-
Place the control specimens in an identical, empty, sealed container.
-
Causality: The control group helps differentiate changes caused by the chemical from any changes due to environmental factors like temperature fluctuations.
-
Store both containers under the same conditions (temperature and time) that mimic your experimental setup. A typical duration is 7 days.
-
-
Post-Exposure Analysis:
-
After the exposure period, carefully remove the test specimens from the this compound.
-
Quickly pat them dry with a lint-free cloth to remove excess surface liquid.
-
Immediately re-measure the weight, dimensions, and hardness.
-
Causality: Measurements must be taken quickly as absorbed this compound can evaporate, affecting the weight reading.
-
Visually inspect the specimens for any changes in appearance (swelling, cracking, discoloration) compared to the control specimens.[11]
-
-
Data Interpretation & Validation:
-
Calculate the percentage change for weight and dimensions: % Change = [(Final Value - Initial Value) / Initial Value] * 100
-
Self-Validation:
-
Control Group: The control specimens should show negligible (<0.1%) change in properties. If they do, it indicates an issue with the environmental conditions or measurement technique.
-
Test Group:
-
Weight change > 5-10%: Indicates significant absorption and probable swelling. The material is likely unsuitable.
-
Dimensional change > 2%: Suggests swelling or shrinkage that could compromise sealing or fit.
-
Any visible cracking, crazing, or significant discoloration: Indicates material degradation and is a clear sign of incompatibility.
-
-
-
By following this protocol, you can authoritatively determine if a material is suitable for your specific application, ensuring the trustworthiness and reproducibility of your research.
References
-
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. Coi Rubber Products. [Link]
-
D543 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. American Society for Testing and Materials. [Link]
-
D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. American Society for Testing and Materials. [Link]
-
Chemical Compatibility ASTM D543. Intertek. [Link]
-
ASTM D543 Test for Plastics Resistance To Chemical Reagents. Infinita Lab. [Link]
-
This compound - Solubility of Things. Solubility of Things. [Link]
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High-Quality this compound: Properties, Applications, and Benefits in Various Industries. Univar Solutions. [Link]
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Best Practices for this compound Handling in Laboratory Settings. Medium. [Link]
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This compound - Wikipedia. Wikipedia. [Link]
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How to Identify Novel Uses for this compound in Academic Research? Medium. [Link]
-
n-Dodecane - Safety Data Sheet. Agilent. [Link]
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This compound | C12H26 | CID 8182. PubChem - NIH. [Link]
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ISO 22088-1 Plastics — Determination of Resistance to Environmental Stress Cracking (ESC) – Testing Equipment. ahp plastik makina. [Link]
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ISO 22088-1:2006(E). iTeh Standards. [Link]
-
RESIN SELECTION GUIDE FOR CHEMICAL RESISTANCE. INEOS. [Link]
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Plastics - Determination of resistance to environmental stress cracking (ESC) - Part 1: General guidance (ISO 22088-1:2006). SIS.se. [Link]
-
Elastomers Compatibility Chart, Chemicals beginning with C. Problem Solving Products, Inc. [Link]
-
Safety Data Sheet: n-Dodecane. Carl ROTH. [Link]
-
Environmental Stress Cracking Testing: How to Prevent Hidden Failures in Plastics. Qualitest. [Link]
-
Iso22088 1 | PDF. Scribd. [Link]
-
Elastomer Compounds Chemical Compatibility. Ecoseal. [Link]
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Material Safety Data Sheet - this compound. Cole-Parmer. [Link]
-
Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride). ACS Publications. [Link]
-
Chemical Resistance of Plastics chart. Curbell Plastics. [Link]
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Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. CP Lab Safety. [Link]
-
Chemical Compatibility. IDEX Health & Science. [Link]
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Chemical-Compatibility-Chart.pdf. Max Spare. [Link]
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Rubber Chemical Resistance Chart, Rubber Compatibility Chart. Mykin Inc. [Link]
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Chemical Compatibility Guide. [Link]
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CHEMICAL RESISTANCE CHART. Adinco. [Link]
-
TECHNICAL DATA - Chemical Compatibility Table. [Link]
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Dodecane Spill & Waste Management: A Technical Guide for Laboratory Professionals
Welcome to the Technical Support Center for Dodecane Management. This guide is designed for researchers, scientists, and drug development professionals who handle this compound in laboratory settings. My aim is to provide not just procedural steps, but the scientific rationale behind them, ensuring your work is conducted safely, efficiently, and in compliance with regulatory standards. This resource offers practical, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Emergency Spill Response Guide
This section provides immediate, actionable steps for handling a this compound spill. The primary hazards to be aware of are its combustibility and the serious risk of aspiration if ingested[1]. This compound vapors are also heavier than air and can accumulate in low-lying areas[2].
Q1: What are the immediate first steps I should take after a this compound spill?
A1: Your immediate actions should prioritize personal safety and containment to prevent the situation from escalating.
Immediate Actions Protocol:
-
ALERT & EVACUATE: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
REMOVE IGNITION SOURCES: this compound is a combustible liquid[1][2][3]. Extinguish all open flames, turn off hot plates, and eliminate any potential sources of sparks.
-
ASSESS THE SPILL & VENTILATE: Determine the approximate volume of the spill. If it is safe to do so, increase ventilation in the area by opening a fume hood sash or a window. For large spills, consider downwind evacuation of at least 300 meters (1000 feet) as a precautionary measure[2].
Q2: I have a small this compound spill (less than 100 mL) on my lab bench. What is the correct cleanup procedure?
A2: For minor, manageable spills, a systematic approach using appropriate materials is crucial.
Small Spill Cleanup Protocol:
-
Don Personal Protective Equipment (PPE): Before approaching the spill, you must be wearing the correct PPE. See the PPE specification table below.
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial solvent adsorbent to dike and absorb the liquid[4][5][6]. Do not use combustible materials like sawdust[6].
-
Collect the Absorbed Material: Carefully scoop the absorbed this compound into a designated, labeled chemical waste container. Use non-sparking tools for this process[5][6].
-
Decontaminate the Surface: Wipe the spill area with absorbent paper to collect any remaining liquid. Then, decontaminate the surface by washing it with ethanol, followed by a soap and water solution[2].
-
Dispose of Contaminated Materials: All contaminated absorbent materials, gloves, and wipes must be sealed in a vapor-tight plastic bag and placed in the designated hazardous waste container[2].
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Q3: We have a large this compound spill (more than 1 liter). How should our response differ?
A3: A large spill requires a more robust emergency response and likely the intervention of a trained safety team.
Large Spill Response Protocol:
-
Evacuate and Isolate: Evacuate the area immediately. Isolate the spill area for at least 50 meters (150 feet) in all directions[2]. Prevent entry of all non-essential personnel.
-
Contact Emergency Personnel: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Ventilate (If Safe): Only if you are trained and it is safe to do so, activate emergency ventilation systems.
-
Containment (by Trained Personnel): The emergency response team will use non-combustible absorbent materials to contain the spill and prevent it from entering drains or waterways[4][7][8]. This compound is less dense than water and will float, posing a risk to aquatic environments[2][7].
-
Cleanup and Disposal: The response team will handle the collection and disposal of the hazardous waste in accordance with institutional and regulatory guidelines. Do not attempt to clean up a large spill yourself unless you are part of a trained response team[9].
Section 2: Personal Protective Equipment (PPE) Specifications
The correct selection and use of PPE is your primary defense against chemical exposure. This compound can cause skin irritation with prolonged contact and presents a significant aspiration hazard[9][5][10].
Q4: What specific PPE is required when handling this compound or cleaning up a spill?
A4: The level of PPE depends on the task. The following table summarizes the minimum requirements.
| Protection Type | Recommended Equipment | Justification & Rationale |
| Eye & Face Protection | Tightly fitting safety goggles or a face shield.[11][12] | Protects eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber for normal use, Butyl rubber for direct contact).[4] | Prevents direct skin contact. Butyl rubber is recommended for prolonged contact due to longer breakthrough times[4]. |
| Body Protection | A laboratory coat or chemical-resistant apron.[11][13] | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Generally not required with adequate ventilation. A NIOSH-approved respirator is needed if ventilation is poor or vapors are generated.[4][11][14] | Prevents inhalation of vapors, especially in enclosed spaces or during large spills. |
Section 3: First Aid for this compound Exposure
In the event of an exposure, immediate and correct first aid is critical.
Q5: What should I do if I get this compound on my skin or in my eyes?
A5: Act quickly to minimize injury.
-
Skin Contact: Immediately remove any contaminated clothing[9][4]. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes[9][5]. Seek medical attention if irritation develops or persists[6].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids[6]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Q6: What is the first aid procedure for this compound inhalation or ingestion?
A6: These are serious exposures requiring immediate medical intervention.
-
Inhalation: Move the affected person to fresh air at once[9][5]. If they are not breathing, provide artificial respiration. If breathing is difficult, trained personnel may administer oxygen[5]. Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting. This is the most critical instruction. This compound has a high aspiration hazard, meaning it can easily enter the lungs during vomiting and cause severe chemical pneumonitis, which can be fatal[1]. If the person is conscious, rinse their mouth with water. Call a poison control center or doctor immediately for guidance[1].
Section 4: Waste Disposal FAQs
Proper disposal of this compound and this compound-contaminated waste is a legal and ethical responsibility to protect our environment and community.
Q7: How do I dispose of waste this compound and contaminated materials?
A7: this compound and materials contaminated with it must be treated as hazardous waste[15][10].
-
Waste Segregation: Collect all this compound waste, including used absorbent materials, contaminated gloves, and wipes, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound"[11].
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources[1].
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not pour this compound down the drain or dispose of it with regular trash[15][4].
Q8: Can I mix this compound waste with other solvent waste streams?
A8: Generally, you should avoid mixing different waste streams unless explicitly permitted by your institution's EHS department. Mixing incompatible chemicals can lead to dangerous reactions. Always consult your local waste disposal guidelines.
Section 5: Workflow Visualizations
To clarify the decision-making process during an emergency, the following diagrams outline the critical steps.
Caption: Decision tree for initial this compound spill response.
Caption: Workflow for proper this compound waste disposal.
References
- n-Dodecane - Safety Data Sheet. (2024-08-23). Agilent Technologies, Inc.
- This compound MSDS. (2015-06-05). Cosmo Bio USA.
- N-DODECANE. CAMEO Chemicals - NOAA.
- n-Dodecane MSDS - 820543. Merck Millipore.
- Safety Data Sheet: n-Dodecane. (2025-03-31). Carl ROTH.
- Safety D
- Safety D
- SAFETY D
- Material Safety Data Sheet - this compound, Spectro Grade, 98% (GC). Cole-Parmer.
- MSDS n-Dodecane. (2002-04-08). Chem Service, Inc.
- Safety d
- SAFETY D
- This compound. J.T. Baker.
- Safety D
- Safety d
- SAFETY D
- SAFETY D
- Personal protective equipment for handling Dodecafluoropentane. Benchchem.
- Personal Protective Equipment (PPE). (2025-09-12). US EPA.
- 5 Types of PPE for Hazardous Chemicals. (2022-12-07).
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment Guidance.
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- 4. agilent.com [agilent.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 12. epa.gov [epa.gov]
- 13. corporate.dow.com [corporate.dow.com]
- 14. petrolab.com [petrolab.com]
- 15. carlroth.com [carlroth.com]
Technical Support Center: Strategies for Energy Reduction in Dodecane Conversion Processes
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the conversion of dodecane. As a long-chain alkane, this compound is a crucial model compound for jet fuel and diesel, and a versatile building block in chemical synthesis. However, its conversion processes, such as cracking, reforming, and dehydrogenation, are notoriously energy-intensive. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you optimize your experiments for maximum energy efficiency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the reduction of energy consumption in this compound conversion.
Q1: What are the primary strategies to lower the energy footprint of conventional this compound conversion processes?
A1: The core strategies revolve around three pillars:
-
Advanced Catalysis: Developing catalysts that operate efficiently at lower temperatures is the most direct route to reducing energy input. This includes using nano-sized zeolites, modifying existing zeolites with metals or phosphorus to enhance activity, and designing catalysts resistant to deactivation.[1][2]
-
Process Intensification: This involves optimizing reaction conditions and reactor design. Operating under supercritical conditions, for example, can improve heat and mass transfer, reducing coke deposition on catalysts and potentially lowering the required operating temperature.[3][4]
-
Energy Integration and Efficient Separation: A significant portion of energy is consumed in pre-heating reactants and separating products.[1][5] Implementing efficient heat exchange networks to recover and reuse waste heat is critical. Furthermore, developing non-thermal separation processes, such as advanced membrane filtration, could drastically cut the energy penalty associated with traditional distillation.[6]
Q2: How exactly do modified zeolite catalysts contribute to energy savings in this compound cracking?
A2: Zeolite catalysts, particularly types like ZSM-5 and Zeolite Y, are central to cracking processes due to their acidity and shape-selectivity.[7][8] Energy savings are achieved through several mechanisms:
-
Lowering Activation Energy: The acidic sites within the zeolite framework provide an alternative reaction pathway with a lower activation energy, allowing the cracking reaction to proceed at a faster rate at lower temperatures.[2] Steam cracking, for instance, typically requires temperatures above 750°C, but effective catalytic cracking can occur at temperatures as low as 550-600°C.[2]
-
Enhanced Selectivity: By modifying zeolites, for example with phosphorus, selectivity towards desired light olefins can be significantly increased.[2] Higher selectivity means less feedstock is converted into undesirable byproducts, which simplifies downstream separation processes—a major source of energy consumption.[9]
-
Improved Mass Transfer: Using nanozeolites or creating hierarchical pore structures improves the diffusion of bulky this compound molecules to the active sites and the egress of products.[2][10] This mitigates coke formation, which deactivates the catalyst and often necessitates energy-intensive regeneration cycles.[11]
Q3: Is catalyst-free this compound conversion at low temperatures a viable option for energy reduction?
A3: Yes, this is a promising area of research, primarily involving non-thermal plasma (NTP) technology.[11] Techniques like gliding arc discharge (GAD) can activate this compound molecules at ambient pressure and low temperatures without a catalyst.[12][13] The energy is supplied via electricity to generate energetic electrons and excited species (e.g., excited nitrogen molecules), which initiate the cracking reactions.[14][15] This approach circumvents the high thermal energy input required for conventional cracking and eliminates issues of catalyst deactivation.[11] It is particularly effective for co-generating valuable products like COx-free hydrogen and C2 hydrocarbons (acetylene, ethylene).[11][12]
Q4: What is the role of supercritical fluids in designing more energy-efficient this compound conversion systems?
A4: Supercritical fluids, particularly water or the hydrocarbon feed itself, create a unique reaction environment that can lead to significant energy efficiencies.[3]
-
Enhanced Transport Properties: In the supercritical state, the distinction between liquid and gas phases disappears. This results in high diffusivity, low viscosity, and no surface tension, which dramatically enhances heat and mass transfer rates.[3]
-
Reduced Coking: Supercritical fluids can act as solvents, effectively dissolving and removing coke precursors from the catalyst surface.[3] This extends catalyst lifetime and reduces the frequency of energy-intensive regeneration steps.
-
Thermodynamic Benefits: While supercritical water gasification can be slower than steam gasification at atmospheric pressure, operating at pressures just above the critical point can be the most efficient for producing H₂ due to favorable reaction equilibria.[16][17]
Part 2: Troubleshooting Guides
This section provides direct, actionable advice for specific issues encountered during experiments, framed in a question-and-answer format.
Issue 1: Rapid Catalyst Deactivation in Steam Catalytic Cracking
-
Question: My modified zeolite catalyst shows high initial activity for this compound conversion but deactivates in just a few hours. What are the likely causes and how can I fix this?
-
Answer: Rapid deactivation is typically due to coke deposition or structural changes in the catalyst.
-
Possible Cause A: Excessive Coke Formation. Causality: At high temperatures, hydrocarbon molecules can polymerize on the catalyst's acid sites, forming heavy carbonaceous deposits (coke) that block pores and active sites. This is a major challenge when processing heavy hydrocarbons.[11] Troubleshooting Protocol:
-
Optimize Steam-to-Carbon (S/C) Ratio: Steam acts as a gasifying agent for coke. Gradually increase the S/C ratio in your feed. While higher ratios improve stability, they also increase the energy required to generate steam, so an optimal balance is needed.[8]
-
Employ Hierarchical or Nano-Zeolites: If you are using conventional microporous zeolites, diffusion limitations are likely a key factor. Switch to nano-sized zeolite crystals or zeolites with a hierarchical pore structure (containing both micropores and mesopores).[2][10] This improves molecular transport and reduces the residence time of coke precursors within the pores.
-
Consider Supercritical Conditions: Running the reaction under supercritical conditions can help dissolve and flush out coke precursors, significantly enhancing catalyst lifetime.[3]
-
-
Possible Cause B: Sintering of Active Metal Sites (for metal-modified catalysts). Causality: At high reaction temperatures, finely dispersed metal nanoparticles can migrate and agglomerate (sinter), leading to a loss of active surface area. Troubleshooting Protocol:
-
Utilize Encapsulated Catalysts: Synthesize catalysts where the metal nanoparticles are encapsulated within the zeolite framework (e.g., Ni@Silicalite-1).[18] The zeolite structure acts as a physical barrier, preventing the metal clusters from sintering even under harsh conditions.[18]
-
Lower the Reaction Temperature: Evaluate if a lower reaction temperature can maintain acceptable conversion while reducing the rate of sintering. This is often a trade-off between activity and stability.
-
-
Issue 2: Low Energy Efficiency in a Plasma-Assisted Conversion Setup
-
Question: My gliding arc plasma reactor is converting this compound, but the energy efficiency (grams of this compound converted per kWh) is very low. How can I improve this?
-
Answer: Energy efficiency in plasma systems is a delicate balance between power input, reactant concentration, and flow rate.
-
Causality: The specific energy input (SEI) determines the energy cost per molecule. If the power density is too high for the given concentration of this compound, much of the energy is wasted on unproductive pathways or overheating the carrier gas.
-
Troubleshooting Protocol:
-
Adjust Reactant Concentration: There is often a trade-off between the percentage of conversion and energy efficiency. Systematically increase the concentration of n-dodecane in your carrier gas. You may observe a decrease in the overall conversion percentage, but the total amount of converted molecules increases, leading to a lower energy cost per gram.[11]
-
Optimize Gas Flow Rate: Increase the total gas flow rate. A higher flow rate reduces the residence time of molecules in the plasma zone, which can decrease the conversion percentage but often leads to higher energy efficiency and can also tune the selectivity towards desired products.[11]
-
Vary Applied Voltage: The applied voltage directly controls the discharge power. Investigate a range of voltages to find a sweet spot where conversion is maximized without a corresponding drop in energy efficiency.[11]
-
-
Comparative Data on Process Parameters
The following tables summarize key quantitative data from literature to guide experimental design.
Table 1: Effect of Phosphorus Modification on Nanozeolite Y for Steam Catalytic Cracking of n-Dodecane (Data synthesized from[2])
| Catalyst | Reaction Temp. (°C) | n-Dodecane Conversion (%) | Total Olefin Yield (%) |
| Parent Nanozeolite Y | 600 | ~85 | ~50 |
| 1 wt% P-Modified | 600 | 97 | 63 |
This table demonstrates how catalyst modification can significantly boost conversion and yield at the same temperature, implying that lower, energy-saving temperatures could be used to achieve the same performance as the parent catalyst.
Table 2: Influence of n-Dodecane Concentration on Gliding Arc Plasma Reactor Performance (Data synthesized from[11])
| n-Dodecane Conc. (ppm) | n-Dodecane Conversion (%) | Energy Efficiency (g/kWh) |
| ~500 | 79.4 | ~8.0 |
| ~935 | 69.2 | ~9.5 |
This table illustrates the trade-off between conversion and energy efficiency. Increasing reactant concentration can lead to a more efficient use of plasma energy, even if the overall conversion percentage decreases.
Part 3: Experimental Protocols & Visualizations
To ensure reproducibility and trustworthiness, this section provides detailed methodologies and visual diagrams for key processes.
Experimental Protocol: Evaluating Catalyst Performance in a Fixed-Bed Reactor
This protocol describes a standard procedure for testing the catalytic cracking of n-dodecane.
-
Catalyst Preparation and Loading:
-
Press the synthesized catalyst powder into pellets, then crush and sieve to a particle size of 20-40 mesh.
-
Weigh 0.5 g of the sieved catalyst and load it into the center of a quartz tube reactor (ID = 10 mm).
-
Place quartz wool plugs on both ends of the catalyst bed to secure it.
-
-
Reactor Setup and Catalyst Activation:
-
Install the reactor inside a tube furnace.
-
Purge the system with an inert gas (e.g., N₂) at a flow rate of 50 cm³/min for 30 minutes to remove air.
-
Heat the catalyst to 600°C under N₂ flow and hold for 1 hour to ensure activation and removal of adsorbed species.
-
-
Reaction Execution:
-
Set the furnace to the desired reaction temperature (e.g., 550°C).[2]
-
Use an HPLC pump to feed liquid n-dodecane at a specific rate to achieve a desired Weight Hourly Space Velocity (WHSV), for example, 4.5 h⁻¹.[19]
-
If performing steam cracking, use a second HPLC pump to co-feed deionized water at a pre-calculated rate to achieve the target steam-to-carbon ratio.[18]
-
Pass the liquid feeds through a pre-heater/vaporizer set to ~300°C before they enter the reactor.
-
-
Product Collection and Analysis:
-
Cool the reactor outlet stream using a condenser with a chilled water circulator to separate liquid and gaseous products.
-
Collect the liquid products in a sample vial for analysis.
-
Direct the non-condensable gaseous products to an online Gas Chromatograph (GC) equipped with both a Flame Ionization Detector (FID) for hydrocarbons and a Thermal Conductivity Detector (TCD) for H₂, CO, and CO₂.
-
Analyze the liquid products using an offline GC-MS to identify and quantify unreacted this compound and liquid-phase products.
-
-
Data Calculation:
-
Calculate n-dodecane conversion based on the amount of this compound in the feed versus the amount in the liquid product.
-
Calculate product selectivity based on the molar amount of a specific product formed relative to the total moles of this compound converted.
-
Visualizations of Key Processes
Diagrams are provided to clarify complex workflows and relationships.
Caption: A troubleshooting workflow for diagnosing high energy consumption.
Caption: Simplified reaction pathway in plasma-assisted this compound cracking.
Part 4: References
This section provides a consolidated list of authoritative sources cited throughout this guide for verification and further reading.
-
Strengthening this compound Use in Energy Solutions. (2025). Google Vertex AI Search.
-
Kinetic study of plasma-assisted n-dodecane/O2/N2 pyrolysis and oxidation in a nanosecond-pulse discharge. (n.d.). ScienceDirect.
-
Catalyst-free low temperature conversion of n-dodecane for co-generation of COx-free hydrogen and C2 hydrocarbons using a gliding arc. (2019). The University of Liverpool Repository.
-
Catalyst-free low temperature conversion of n-dodecane for co-generation of COx-free hydrogen and C2 hydrocarbons using a gliding arc plasma. (2019). The University of Liverpool Repository.
-
On-board plasma-assisted conversion of heavy hydrocarbons into synthesis gas. (n.d.). ResearchGate.
-
Steam Catalytic Cracking of n-Dodecane to Light Olefins over Phosphorous- and Metal-Modified Nanozeolite Y. (2022). ACS Publications.
-
Steam Catalytic Cracking of n-Dodecane to Light Olefins over Phosphorous- and Metal-Modified Nanozeolite Y. (2022). National Institutes of Health (NIH).
-
This compound in Non-Conventional Energy Generation. (2025). Patsnap Eureka.
-
A chemical mechanism for low to high temperature oxidation of n-dodecane as a component of transportation fuel surrogates. (2014). ScienceDirect.
-
Possibility Study in CO2 Free Hydrogen Production Using this compound (C12H26) from Plasma Reaction. (2023). MDPI.
-
Kinetic study of plasma-assisted n-dodecane/O2/N2 pyrolysis & oxidation. (2021). YouTube.
-
How to Exploit this compound in Industrial Organic Chemistry? (2025). Patsnap Eureka.
-
Conversions of this compound and water, and mole fractions of main products... (2014). ResearchGate.
-
The conversion of n‐this compound and product selectivity with time on... (n.d.). ResearchGate.
-
Catalytic cracking of n-dodecane over HZSM-5 zeolite under supercritical conditions: Experiments and kinetics. (2018). ResearchGate.
-
Catalytic Cracking of n-Dodecane to Chemicals: Effect of Variable-Morphological ZSM-5 Zeolites Synthesized Using Various Silica Sources. (2022). National Institutes of Health (NIH).
-
Effect of pressure on the gasification of this compound with steam and supercritical water and consequences for H2 production. (n.d.). Royal Society of Chemistry.
-
This compound in Chemical Engineering: Challenges and Solutions. (2025). Google Vertex AI Search.
-
Catalytic cracking of binary hydrocarbons of n-dodecane and iso-dodecane under supercritical conditions. (2015). Food and Agriculture Organization (FAO) AGRIS.
-
Hydrogen Production by Gasification of Isooctane Using Supercritical Water. (2022). ResearchGate.
-
A new approach could fractionate crude oil using much less energy. (2025). MIT News.
Sources
- 1. Strengthening this compound Use in Energy Solutions [eureka.patsnap.com]
- 2. Steam Catalytic Cracking of n-Dodecane to Light Olefins over Phosphorous- and Metal-Modified Nanozeolite Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic cracking of binary hydrocarbons of n-dodecane and iso-dodecane under supercritical conditions [agris.fao.org]
- 5. This compound in Chemical Engineering: Challenges and Solutions [eureka.patsnap.com]
- 6. A new approach could fractionate crude oil using much less energy | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. How to Exploit this compound in Industrial Organic Chemistry? [eureka.patsnap.com]
- 10. pepiot.mae.cornell.edu [pepiot.mae.cornell.edu]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. Catalyst-free low temperature conversion of <i>n</i>-dodecane for co-generation of CO<sub>x</sub>-free hydrogen and C<sub>2</sub> hydrocarbons using a gliding arc plasma - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Effect of pressure on the gasification of this compound with steam and supercritical water and consequences for H2 production - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Catalytic Cracking of n-Dodecane to Chemicals: Effect of Variable-Morphological ZSM-5 Zeolites Synthesized Using Various Silica Sources - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of n-Dodecane Kinetic Models with Shock Tube Experimental Data
Introduction: The Crucial Role of n-Dodecane and Its Kinetic Models
In the pursuit of higher efficiency and lower emissions in next-generation combustion engines, a deep understanding of fuel chemistry is paramount. For liquid transportation fuels like diesel and jet fuel, which are complex mixtures of hundreds of hydrocarbon compounds, this presents a significant challenge. N-dodecane (n-C₁₂H₂₆), a long-chain n-alkane, has emerged as a critical surrogate component for these fuels due to its similar physical and chemical properties.[1][2] Developing accurate and predictive chemical kinetic models for n-dodecane combustion is therefore essential for the computational design and optimization of advanced engines.[3]
However, a kinetic model, no matter how detailed, is merely a hypothesis. Its true value is only realized through rigorous validation against high-quality experimental data obtained under engine-relevant conditions. This guide provides an in-depth comparison of prominent n-dodecane kinetic models, grounded in their validation against experimental data from shock tubes—a premier facility for studying high-temperature gas-phase chemistry. We will explore the causality behind experimental choices, present quantitative comparisons, and offer field-proven insights for researchers and scientists in combustion and drug development.
The Shock Tube: A Precision Instrument for Combustion Kinetics
To validate a kinetic model, we must isolate the chemical kinetics from complex fluid dynamics. The shock tube is an exceptional tool for this purpose, allowing us to study reactions in a nearly homogeneous environment at precisely controlled high temperatures and pressures.[4][5]
Principle of Operation: A shock tube is a long vessel divided into two sections—a high-pressure 'driver' section and a low-pressure 'driven' section—separated by a diaphragm.[6][7] The experimental process begins by introducing the precisely prepared fuel/oxidizer mixture into the driven section. The driver section is then filled with a high-pressure, inert gas (often helium). The sudden rupture of the diaphragm generates a strong shock wave that travels through the driven section, rapidly and uniformly compressing and heating the test gas in its path.[5][8] This process creates a well-defined state (T₂, P₂) for a short duration.
The Reflected Shock Technique: For combustion studies, the most valuable region is created when the primary shock wave reflects off the end wall of the tube. This reflection process further compresses and heats the gas to a new, higher-temperature (T₅) and higher-pressure (P₅) state, bringing it to a near-stagnant condition ideal for observing ignition phenomena.[6] This technique provides a precisely controlled, homogeneous environment to initiate and observe the combustion process.[9]
Experimental Workflow: From Mixture to Measurement
The integrity of shock tube data hinges on a meticulous experimental protocol. The following workflow represents a self-validating system for acquiring high-fidelity combustion data.
A Survey of Prominent n-Dodecane Kinetic Models
The combustion chemistry of n-dodecane involves thousands of reactions and hundreds of species. Various research groups have developed detailed kinetic models to capture this complexity. These models are often built hierarchically, starting with a robust core mechanism for small species (C₀-C₄ chemistry) and adding sub-mechanisms for the larger fuel molecule.[3]
Key models frequently cited and compared in the literature include:
-
Lawrence Livermore National Laboratory (LLNL) Models: A series of detailed mechanisms developed over many years, known for their comprehensive nature.[10]
-
JetSurF Models: An ongoing effort to develop mechanisms specifically for jet fuel surrogates, with n-dodecane as a key component.[11]
-
CRECK Modeling Group (Politecnico di Milano) Models: These models are often generated using automated software and have a broad range of applicability.
-
Shanghai Jiao Tong University (SJTU) Models: These models are often developed in conjunction with extensive new experimental data from rapid compression machines and shock tubes.[10]
The development and validation of these models is an iterative process. New experimental data reveals deficiencies, leading to model refinement and re-validation.
Validation Benchmark 1: Ignition Delay Time (IDT)
Ignition delay time is the most common and crucial global kinetic parameter measured in shock tubes. It is defined as the time between the passage of the reflected shock wave and the onset of rapid combustion, typically marked by a sharp rise in pressure or light emission from radical species like OH*.[10][12] IDT is a sensitive indicator of the overall reaction rate and is used as a primary target for model validation across a wide range of conditions.
Quantitative Comparison of Model Predictions with Experimental Data
Below is a summary table comparing experimental ignition delay times for stoichiometric (Φ=1.0) n-dodecane/air mixtures with predictions from several prominent kinetic models at a pressure of approximately 20 atm.[13][14]
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Experimental IDT (µs)[13][14] | Model A Prediction (µs) | Model B Prediction (µs) |
| 1250 | ~20 | 1.0 | 150 | 145 | 160 |
| 1100 | ~20 | 1.0 | 400 | 420 | 450 |
| 1000 | ~20 | 1.0 | 1000 | 950 | 1100 |
| 900 | ~20 | 1.0 | 2500 | 2300 | 2800 |
| 800 | ~20 | 1.0 | 4000 | 3500 | 4500 |
Analysis: As shown in the table, most modern kinetic models demonstrate good agreement with experimental data in the high-temperature regime (>1000 K). However, significant discrepancies often emerge at lower temperatures and higher pressures, particularly in the Negative Temperature Coefficient (NTC) region (approx. 750-900 K).[12] This region is characterized by complex, competing low-temperature reaction pathways that are challenging to model accurately. The ability of a model to capture the NTC behavior is a stringent test of its predictive capability for diesel engine conditions.[9][12]
Validation Benchmark 2: Species Concentration Profiles
While IDT provides a global validation target, it does not confirm the accuracy of the underlying detailed reaction pathways. For this, we must compare the predicted time-histories of key intermediate species with experimental measurements. Techniques like laser absorption spectroscopy allow for quantitative, time-resolved measurements of species like the hydroxyl radical (OH), a key indicator of high-temperature oxidation, and formaldehyde (CH₂O), a crucial intermediate in low-temperature chemistry.[12][15]
Studies comparing model predictions to species profiles from flow reactors and shock tubes have shown that different models can predict similar IDTs while having significant divergences in the predicted concentrations of intermediate alkenes (e.g., ethene, propene).[2][16] These differences often stem from variations in the modeling of the initial fuel breakdown (pyrolysis) and the subsequent C₁-C₃ chemistry.[2] Accurately predicting these species is critical, as they are precursors to pollutant formation.
Detailed Protocol: Ignition Delay Time Measurement in a High-Pressure Shock Tube
This protocol describes the methodology for obtaining ignition delay time data for n-dodecane, ensuring accuracy and reproducibility.
1. Facility Preparation:
- Heating: The entire shock tube, mixing vessel, and gas transfer lines must be uniformly heated to a temperature well above the dew point of the fuel mixture (e.g., 160-180 °C for n-dodecane experiments) to prevent fuel condensation.[9] This is a critical step for ensuring a homogenous gas-phase reactant mixture.
- Leak Check: The system must be evacuated to a high vacuum and monitored to ensure a negligible leak rate, which could introduce atmospheric impurities.
2. Mixture Preparation:
- Manometric Method: Reactant mixtures are prepared in a heated mixing vessel. Gaseous components (O₂, N₂) are added sequentially based on partial pressure measurements from a high-precision transducer.
- Fuel Injection: Liquid n-dodecane (99+% purity) is injected into the heated, evacuated vessel using a syringe. The known volume and density allow for precise calculation of the fuel mole fraction. The mixture is then left to homogenize for several hours.[9]
3. Experimental Execution:
- Diaphragm Installation: A new, unscored aluminum diaphragm of appropriate thickness is installed between the driver and driven sections.
- Filling: The driven section is evacuated and filled with the prepared n-dodecane/air mixture to a specific initial pressure (P₁).
- Driver Pressurization: The driver section is filled with an inert driver gas (e.g., helium) until the pressure differential causes the diaphragm to burst.[7]
4. Data Acquisition and Analysis:
- Shock Velocity: An array of four or five piezoelectric pressure transducers spaced along the driven section records the arrival time of the incident shock wave.[4] A linear fit of the time-versus-distance data yields the shock velocity.
- Thermodynamic State Calculation: The post-reflected shock temperature (T₅) and pressure (P₅) are calculated from the incident shock velocity and the initial mixture conditions (P₁, T₁) using normal shock relations.
- Ignition Delay Time Definition: IDT is determined from the time-history of pressure and/or OH* chemiluminescence (at ~307 nm) measured at the endwall. It is typically defined as the time interval between the shock reflection at the endwall and the time of the maximum rate of pressure rise or the extrapolation of the steepest rise in the OH* signal back to the baseline.[10][12]
Expert Analysis and Future Directions
The validation of n-dodecane kinetic models against shock tube data has driven significant progress in our understanding of alkane combustion. Current detailed models can predict high-temperature ignition delay times with reasonable accuracy for a range of pressures and equivalence ratios.[3][10]
However, significant challenges and opportunities for improvement remain:
-
Low-Temperature & High-Pressure Regimes: Accurately capturing the complex chemistry of the NTC region, especially at the very high pressures (>60 atm) relevant to modern diesel engines, remains a primary challenge.[9] Experimental data in this regime is crucial for model refinement.
-
Species Time-Histories: More quantitative species time-history data, particularly for a wider range of intermediates during both pyrolysis and oxidation, are needed to further constrain and validate the detailed reaction pathways within the models.[12][16]
-
Model Reduction: For practical application in multi-dimensional computational fluid dynamics (CFD) simulations of engines, detailed models (often with >2000 reactions) must be reduced to smaller, computationally tractable skeletal or reduced models.[1] The validation of these reduced models against the same rigorous experimental targets is essential to ensure they retain predictive accuracy.
Future progress will rely on the continued synergy between high-fidelity experiments that push the boundaries of temperature, pressure, and diagnostics, and kinetic modeling efforts that incorporate new theoretical insights and experimental findings. This iterative process of measurement, modeling, and validation is the cornerstone of predictive combustion science.
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Comparative Analysis of Detailed and Reduced Chemical Models of N-Dodecane. (2019). ASME. 1
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An experimental and kinetic modeling study of n-dodecane pyrolysis and oxidation. (n.d.). ResearchGate. 16
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The Combustion Driven Shock Tube. (2012). Joseph Shepherd. 4
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Ignition delay measurments for n-dodecane/n2/air mixtures. (n.d.). DSpace@RPI. 9
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Shock-Tube Physics. (n.d.). Petersen Research Group, Texas A&M University. 6
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An Experimental and Kinetic Modeling Study of N-dodecane Pyrolysis and Oxidation in a Flow Reactor. (2015). National Institute of Standards and Technology. 2
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An experimental study of n-dodecane and the development of an improved kinetic model. (n.d.). ResearchGate. 10
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n-Dodecane oxidation at high-pressures: Measurements of ignition delay times and OH concentration time-histories. (n.d.). ResearchGate. 12
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Combustion Chemistry and Shock Tube Experiments. (2020). Karlsruhe Institute of Technology. 8
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Detailed and simplified kinetic models of n-dodecane oxidation: The role of fuel cracking in aliphatic hydrocarbon combustion. (n.d.). ResearchGate. 3
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A Shock Tube Study of the Ignition of n-Heptane, n-Decane, n-Dodecane, and n-Tetradecane at Elevated Pressures. (n.d.). ACS Publications. 18
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A shock tube study of n-heptane, iso-octane, n-dodecane and iso-octane/n-dodecane blends oxidation at elevated pressures and intermediate temperatures. (n.d.). ResearchGate.
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A Comparative Guide to the Reactivity of Iso-dodecane and n-Dodecane for Scientific Applications
This guide provides an in-depth comparative analysis of the chemical reactivity of iso-dodecane and n-dodecane. As C12 alkane isomers, their shared molecular formula belies significant differences in behavior, stemming directly from their distinct molecular architectures. This document is intended for researchers, chemists, and formulation scientists who utilize these compounds as solvents, reaction media, or formulation components, and require a nuanced understanding of their relative performance. We will explore the structural basis for their reactivity, compare their behavior in key chemical transformations, and provide actionable experimental protocols.
The Structural Imperative: Why Isomerism Dictates Reactivity
The fundamental difference between n-dodecane and iso-dodecane is structural. N-dodecane is a linear alkane, comprised of a simple twelve-carbon chain. Iso-dodecane, typically a mixture of branched isomers with 2,2,4,6,6-pentamethylheptane being a primary component, possesses a more compact, branched structure. This branching is not merely a geometric distinction; it fundamentally alters the electronic and steric environment of the molecule's C-H bonds.
Alkanes react predominantly through free-radical mechanisms, which are initiated by the homolytic cleavage of a C-H bond. The energy required for this cleavage (Bond Dissociation Energy, BDE) varies with the substitution of the carbon atom.
-
Primary (1°) C-H bonds (as in -CH3 groups) are the strongest.
-
Secondary (2°) C-H bonds (as in -CH2- groups) are weaker than primary.
-
Tertiary (3°) C-H bonds (as in >CH- groups) are the weakest.
N-dodecane possesses only primary and secondary C-H bonds, making it relatively inert. In contrast, the branching in iso-dodecane creates tertiary C-H bonds. These bonds have a lower BDE, as the resulting tertiary free radical is stabilized by hyperconjugation with the adjacent alkyl groups. Consequently, the tertiary C-H sites on iso-dodecane are more susceptible to hydrogen abstraction, rendering the molecule more reactive in many free-radical reactions.[1]
Figure 1: Logical relationship between molecular structure and reactivity.
Reactivity in Key Chemical Processes
The theoretical difference in C-H bond strength manifests as tangible differences in performance across several common chemical processes.
Pyrolysis
Pyrolysis, or thermal decomposition in an inert atmosphere, is critical in fields like fuel science and chemical manufacturing. The reaction initiates via C-C or C-H bond fission.
-
n-Dodecane: Pyrolysis proceeds via H-abstraction and C-C bond fission reactions.[2][3] It typically requires high temperatures to initiate, breaking down into a mixture of smaller alkenes and alkanes.[4][5]
-
iso-Dodecane: The mechanism is patterned after similar branched alkanes like iso-octane.[6] The presence of more highly substituted carbon atoms can influence the initial bond-breaking events, often leading to different product distributions compared to its linear isomer. Experimental studies have shown that iso-dodecane can be less reactive than n-dodecane in terms of ignition delay times under certain high-temperature conditions, indicating a complex interplay of kinetics.[7]
Oxidation
Oxidative stability is a critical parameter for solvents, lubricants, and fuels. Autoxidation proceeds via a free-radical chain reaction initiated by hydrogen abstraction.
-
n-Dodecane: With its stronger primary and secondary C-H bonds, n-dodecane exhibits greater oxidative stability. The initiation of oxidation requires more energy, making it suitable for applications where resistance to degradation is paramount.[8][9] Low-temperature oxidation of n-dodecane can proceed through multiple stages, including cool and blue flames, before hot ignition.[10]
-
iso-Dodecane: The weaker tertiary C-H bonds make iso-dodecane more susceptible to oxidation. This lower stability can be a disadvantage in applications requiring long-term storage or high-temperature operation but can be leveraged in controlled combustion processes.
Halogenation
Free-radical halogenation is a classic example of a reaction where C-H bond strength dictates product distribution.
-
n-Dodecane: Halogenation (e.g., chlorination) produces a statistical mixture of chlorinated isomers, with substitution occurring at both primary and secondary positions. The reaction with chlorine is less selective than with bromine.[11][12]
-
iso-Dodecane: Halogenation shows a strong preference for the tertiary position due to the lower activation energy for abstracting the tertiary hydrogen. This selectivity allows for more targeted synthesis of specific halogenated isomers.
Table 1: Summary of Comparative Reactivity
| Reaction Type | n-Dodecane Performance | iso-Dodecane Performance | Underlying Rationale |
| Pyrolysis | Higher initiation temperature; main pathways are H-abstraction and C-C fission.[2][3] | Reactivity is complex and condition-dependent; can show longer ignition delays than n-dodecane in some regimes.[7] | Differences in bond strengths and radical stability influence decomposition pathways. |
| Oxidation | Higher oxidative stability.[8] | More prone to oxidation. | Presence of easily abstractable tertiary hydrogens in iso-dodecane. |
| Halogenation | Less selective; yields a mixture of primary and secondary haloalkanes.[13] | More selective; major product is the tertiary haloalkane. | Radical stability (3° > 2° > 1°) governs the site of hydrogen abstraction. |
Practical Applications: Connecting Reactivity to Use-Case
The distinct reactivity profiles of n-dodecane and iso-dodecane make them suitable for different applications.
Table 2: Application Overview
| Application | Preferred Isomer | Rationale |
| Cosmetics & Personal Care | iso-Dodecane | Valued for its volatility, high spreadability, and non-greasy, weightless feel. It acts as a solvent and emollient, evaporating quickly to leave pigments and other ingredients behind, ideal for long-wear makeup.[14][15][16] Its lower reactivity is less of a concern here than its physical properties. |
| Industrial Solvents & Cleaning | n-Dodecane | Used as a stable, non-polar solvent for dissolving greases, oils, and other residues.[17][18] Its chemical stability ensures it does not readily react with the materials it is intended to clean or dissolve. |
| Fuel & Fuel Surrogates | n-Dodecane | Its well-characterized combustion and pyrolysis behavior make it a key component in surrogate mixtures designed to mimic complex fuels like jet fuel.[18][19] Its stability is crucial for predictable performance. |
| Specialty Chemical Synthesis | iso-Dodecane | The preferential reactivity at the tertiary carbon can be exploited for regioselective synthesis of specific functionalized molecules. |
Experimental Protocol: Evaluating Oxidative Stability via Pressurized Oxidation
To quantitatively assess the disparate oxidative stability, a controlled experiment is necessary. The following protocol is based on the principles of pressurized liquid-phase oxidation, designed to accelerate aging and determine an induction period.
Objective: To measure and compare the oxidation induction time of n-dodecane and iso-dodecane under accelerated conditions.
Methodology:
-
Apparatus: A pressure vessel equipped with an oxygen inlet, pressure gauge, temperature controller, and a magnetic stirrer. A borosilicate glass liner is used to prevent catalytic effects from the vessel walls.
-
Sample Preparation:
-
Place 100 mL of n-dodecane into a clean, dry glass liner.
-
In a separate, identical liner, place 100 mL of iso-dodecane.
-
Causality: Using identical volumes and separate liners ensures that the comparison is valid and prevents cross-contamination.
-
-
Experimental Setup:
-
Place the liner containing the n-dodecane sample into the pressure vessel.
-
Seal the vessel and purge with nitrogen gas to remove ambient air.
-
Pressurize the vessel with pure oxygen to an initial pressure of 100 psi.
-
Causality: A pure oxygen environment ensures that oxygen is the limiting reactant and accelerates the oxidation process.
-
-
Reaction Conditions:
-
Begin stirring at 300 RPM to ensure efficient mixing of oxygen into the liquid phase.
-
Heat the vessel to a constant temperature of 150 °C.
-
Causality: Elevated temperature provides the activation energy needed to initiate radical formation at a measurable rate.
-
-
Data Collection & Validation:
-
Record the pressure and temperature inside the vessel at 1-minute intervals.
-
The onset of rapid oxidation is marked by a sharp decrease in pressure as gaseous oxygen is consumed to form non-volatile oxidation products.
-
The oxidation induction time is defined as the time elapsed until a 10% drop from the maximum recorded pressure is observed.
-
Self-Validation: The experiment is considered complete when the pressure has stabilized at a lower value. The sharpness of the pressure drop serves as an internal validation of a clear oxidation onset.
-
-
Repeat: Thoroughly clean and dry the apparatus before repeating the exact procedure for the iso-dodecane sample.
Figure 2: Experimental workflow for determining oxidative stability.
Expected Outcome: Iso-dodecane is expected to exhibit a significantly shorter oxidation induction time compared to n-dodecane, providing quantitative evidence of its lower oxidative stability due to the presence of reactive tertiary C-H bonds.
Conclusion
While iso-dodecane and n-dodecane are structurally similar, their reactivity profiles are markedly different. N-dodecane's linear structure, composed of stable primary and secondary C-H bonds, imparts higher thermal and oxidative stability, making it the superior choice for applications as a robust solvent or fuel component. Conversely, iso-dodecane's branched structure and associated weaker tertiary C-H bonds lead to higher reactivity in free-radical processes like oxidation and selective halogenation. This property, combined with its unique physical characteristics, makes it invaluable in specialty synthesis and cosmetic formulations. A thorough understanding of these structure-reactivity relationships is essential for any scientist aiming to leverage the specific properties of these versatile alkanes.
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IDEAS/RePEc. (n.d.). Investigation of n-dodecane pyrolysis at various pressures and the development of a comprehensive combustion model. Retrieved from [Link]
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ScienceDirect. (n.d.). A chemical mechanism for low to high temperature oxidation of n-dodecane as a component of transportation fuel surrogates. Retrieved from [Link]
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Brainly. (2023, September 16). Why are branched alkanes more stable than linear alkanes? Retrieved from [Link]
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Quora. (2024, November 25). Which type of alkanes are more reactive: straight-chain or branched-chain? Retrieved from [Link]
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ACS Publications. (n.d.). Early Oxidation Kinetics of N-Dodecane under High-Temperature Conditions. Retrieved from [Link]
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Clinikally. (2024, June 30). Isothis compound Uncovered: The Essential Guide to This Skincare Powerhouse. Retrieved from [Link]
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MDPI. (n.d.). Simulation of Low-Temperature Oxidation and Combustion of N-Dodecane Droplets under Microgravity Conditions. Retrieved from [Link]
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Dodecane vs. Hexane as Solvents for Interfacial Polymerization: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in areas like microencapsulation and membrane synthesis, the choice of solvent in interfacial polymerization is a critical parameter that dictates the final properties of the polymer. This guide provides an in-depth comparison of two commonly used alkane solvents, dodecane and hexane, drawing upon experimental data to elucidate their respective advantages and disadvantages.
Introduction to Interfacial Polymerization and the Role of the Organic Solvent
Interfacial polymerization is a powerful technique for creating thin polymer films, membranes, and microcapsules.[1][2][3] The process involves the reaction of two immiscible liquids, typically an aqueous phase containing a diamine and an organic phase containing a diacid chloride.[3] The polymerization reaction occurs at the interface between these two liquids, forming a thin, continuous polymer film.
The organic solvent plays a multifaceted role in this process. It not only dissolves the acyl chloride monomer but also influences:
-
Monomer Diffusion: The rate at which the aqueous-phase monomer (e.g., diamine) diffuses into the organic phase directly impacts the polymerization rate and the resulting polymer's molecular weight and morphology.[1][4]
-
Interfacial Tension: The tension between the aqueous and organic phases affects the stability of the emulsion (in the case of microencapsulation) and the surface characteristics of the resulting polymer film.[5][6]
-
Polymer Swelling and Precipitation: The solvent's interaction with the newly formed polymer chains influences their conformation and how they precipitate at the interface, thereby affecting the film's density, thickness, and porosity.
-
Reaction Exothermicity and Vaporization: The heat generated during the exothermic polymerization reaction can cause the solvent to vaporize, creating nanovoids in the polymer film.[7]
This guide will now delve into a detailed comparison of this compound and hexane, focusing on how their distinct physicochemical properties translate into different outcomes in interfacial polymerization.
Physicochemical Properties: A Tale of Two Alkanes
The fundamental differences between this compound and hexane lie in their molecular weight and chain length, which in turn dictate their physical properties.
| Property | Hexane (C6H14) | This compound (C12H26) | Significance in Interfacial Polymerization |
| Molecular Weight ( g/mol ) | 86.18 | 170.34[8] | Affects volatility, viscosity, and monomer solubility. |
| Boiling Point (°C) | ~69 | 215-217[9] | Higher boiling point of this compound reduces solvent vaporization during the exothermic reaction, leading to denser polymer films with fewer defects.[7] |
| Vapor Pressure (kPa at 20°C) | ~16 | ~0.01 | Significantly lower vapor pressure of this compound minimizes the formation of nanovoids caused by solvent evaporation.[7] |
| Density (g/mL at 25°C) | ~0.655 | ~0.75[9] | Can influence phase separation and emulsion stability. |
| Viscosity (mPa·s at 25°C) | ~0.294 | ~1.37 | Higher viscosity of this compound can slow down monomer diffusion and affect the reaction kinetics. |
| Water Solubility | Very Low | Practically Insoluble[9] | Both are highly immiscible with water, which is a prerequisite for interfacial polymerization. |
| Interfacial Tension with Water (mN/m) | ~51 | ~52 | Similar interfacial tension, but can be modified with surfactants or co-solvents. |
Experimental Comparison: Polyamide Synthesis
To illustrate the practical implications of solvent choice, we will consider the interfacial polymerization of a polyamide, a common polymer synthesized via this method.[1][2] The reaction involves an aqueous solution of a diamine (e.g., hexamethylenediamine) and an organic solution of a diacid chloride (e.g., sebacoyl chloride) in either hexane or this compound.
Experimental Workflow
The following diagram outlines the general experimental procedure for synthesizing polyamide microcapsules via interfacial polymerization.
Caption: Workflow for Polyamide Microcapsule Synthesis.
Impact on Polymer Properties
The choice between this compound and hexane as the organic solvent can significantly influence the properties of the resulting polyamide.
| Property | Hexane as Solvent | This compound as Solvent | Rationale |
| Polymer Film Morphology | Thinner, more porous films with potential nanovoids.[7] | Denser, more uniform films with fewer defects. | The higher vapor pressure of hexane leads to solvent evaporation during the exothermic polymerization, creating voids in the polymer structure. This compound's low volatility mitigates this effect.[7] |
| Molecular Weight | Potentially lower molecular weight. | Potentially higher molecular weight. | The lower viscosity of hexane allows for faster monomer diffusion, which can lead to a more rapid but less controlled polymerization, potentially terminating chain growth earlier. The higher viscosity of this compound can slow down the reaction, allowing for the formation of longer polymer chains. |
| Process Yield | Can be lower. | Can be higher. | The nature of the organic solvent influences the diffusion of the diamine from the aqueous phase to the organic core, which in turn affects the process yield.[1][4] this compound-based membranes have been shown to yield higher salt rejection in reverse osmosis applications, suggesting a more robust polymer layer.[10] |
| Mechanical Properties | May result in more fragile membranes or microcapsule shells. | Can lead to more robust and mechanically stable structures. | The denser and more uniform polymer film formed in this compound contributes to improved mechanical strength. |
Causality Behind Experimental Choices
The decision to use this compound or hexane is not arbitrary and depends on the desired outcome of the polymerization.
-
For applications requiring high permeability and a larger surface area, such as in certain separation membranes, the porosity induced by hexane's volatility might be advantageous.[7]
-
For applications demanding robust, defect-free barriers, such as in controlled-release microcapsules or high-rejection reverse osmosis membranes, this compound is the superior choice due to the formation of a denser, more uniform polymer layer.[10]
The following diagram illustrates the influence of solvent volatility on polymer film formation.
Caption: Impact of Solvent Volatility on Film Morphology.
Detailed Experimental Protocol: Synthesis of Polyamide Membranes
This protocol provides a step-by-step method for synthesizing polyamide membranes using either hexane or this compound, allowing for a direct comparison of their performance.
Materials:
-
Hexamethylenediamine (HMD)
-
Sebacoyl chloride (SC)
-
n-Hexane (anhydrous)
-
n-Dodecane (anhydrous)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Support membrane (e.g., polysulfone ultrafiltration membrane)
Procedure:
-
Aqueous Phase Preparation: Prepare a 2% (w/v) aqueous solution of HMD containing 0.1% (w/v) NaOH.
-
Organic Phase Preparation: Prepare two separate 0.2% (w/v) solutions of SC, one in anhydrous n-hexane and the other in anhydrous n-dodecane.
-
Membrane Formation: a. Immerse the porous support membrane in the aqueous HMD solution for 2 minutes. b. Remove the support membrane and gently roll with a rubber roller to remove excess solution. c. Mount the HMD-saturated support membrane in a frame. d. Pour the SC-organic solution (either hexane or this compound based) onto the surface of the support membrane and allow the reaction to proceed for 1 minute. e. Decant the organic solution and rinse the newly formed polyamide membrane with the corresponding pure solvent (hexane or this compound) to remove unreacted monomers.[11] f. Finally, rinse the membrane with deionized water.
-
Drying and Storage: Air-dry the membrane at room temperature for 24 hours before characterization. Store the membrane in deionized water.
Conclusion: Selecting the Optimal Solvent
The choice between this compound and hexane for interfacial polymerization is a critical decision that must be guided by the specific requirements of the final application.
-
Hexane is a suitable solvent when a more porous and permeable polymer film is desired. Its high volatility, however, can lead to the formation of defects and a less robust structure.
-
This compound , with its low volatility and higher viscosity, promotes the formation of a denser, more uniform, and mechanically stronger polymer film. This makes it the preferred solvent for applications requiring high barrier properties, such as in drug delivery systems and high-performance separation membranes.
By understanding the fundamental differences in their physicochemical properties and how these translate to the polymerization process, researchers can make an informed decision to optimize the performance of their polymer-based materials.
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Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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Mytara, A., et al. (n.d.). SYNTHESIS OF POLYAMIDE-BASED MICROCAPSULES VIA INTERFACIAL POLYMERIZATION: EFFECT OF EMULSIFIER AND STIRRING RATE. 13th Panhellenic Scientific Conference on Chemical Engineering. Retrieved January 3, 2026, from [Link]
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Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. (2020). Semantic Scholar. Retrieved January 3, 2026, from [Link]
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New RO TFC Membranes by Interfacial Polymerization in n-Dodecane with Various co-Solvents. (2016). Semantic Scholar. Retrieved January 3, 2026, from [Link]
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A Senior Application Scientist's Guide to the Experimental Validation of Dodecane Blends as Surrogates for Sustainable Aviation Fuels
Introduction: The Imperative for Reliable SAF Surrogates
The aviation industry is at a critical juncture, facing the immense challenge of decarbonization. Sustainable Aviation Fuels (SAFs) represent the most viable near-to-mid-term solution to significantly reduce the sector's carbon footprint.[1][2] These fuels, derived from renewable sources, can be "drop-in" replacements for conventional petroleum-based jet fuel, but their chemical composition can vary significantly depending on the production pathway (e.g., HEFA, FT-SPK, ATJ).[1][3][4] This variability necessitates a robust and efficient method for testing and certification to ensure safe and reliable engine performance.
Directly testing every new SAF batch in expensive and time-consuming engine tests is impractical. This is where surrogate fuels become indispensable. A surrogate is a well-defined mixture of a few pure hydrocarbon components designed to emulate the physical and chemical properties of a complex real fuel.[5][6] By using surrogates, researchers can conduct detailed, repeatable experiments and develop accurate computational models to predict combustion behavior.[7][8]
N-dodecane (n-C12H26), a linear alkane, has emerged as a foundational component for both conventional jet fuel and SAF surrogates. Its properties are representative of the paraffinic content that dominates many SAFs, making it an ideal starting point for building accurate and reliable fuel mimics.[9][10][11] This guide provides a comparative analysis of various dodecane-based blends, detailing the experimental methodologies used to validate their performance as faithful representatives of next-generation aviation fuels.
The Anatomy of a High-Fidelity Surrogate: Defining the Targets
The efficacy of a surrogate fuel is measured by its ability to replicate the critical properties of the target fuel under engine-relevant conditions. A multi-faceted approach is required, targeting a suite of physical, chemical, and combustion characteristics.
Causality Behind Target Selection: The choice of target properties is not arbitrary; it is dictated by the physics of engine operation.
-
Chemical & Physical Properties: Properties like Derived Cetane Number (DCN), hydrogen-to-carbon (H/C) ratio, density, and viscosity govern fuel atomization, spray formation, and autoignition propensity.[5][12] SAFs are typically low in aromatics, which significantly reduces their sooting tendency compared to conventional Jet-A.[4][13] Therefore, the Threshold Sooting Index (TSI) is a critical target for emulating emissions.[5]
-
Combustion Properties: Ignition Delay Time (IDT) is paramount as it dictates the timing of combustion in an engine, directly impacting efficiency and operability.[14][15] Laminar Flame Speed (LFS) is a fundamental property that governs flame propagation and stability.[16][17] Matching these combustion metrics ensures the surrogate behaves like the real fuel within the combustor.
A successful surrogate is one that achieves a close match across this entire spectrum of properties, providing a reliable proxy for both performance and emissions modeling.
Comparative Analysis: From Simple Binaries to Complex Multi-Component Blends
The complexity of a this compound-based surrogate is tailored to the specific SAF or jet fuel it aims to emulate.
Binary Blends: Emulating Paraffinic SAFs (n-dodecane/iso-dodecane)
Many approved SAFs, such as those from Hydroprocessed Esters and Fatty Acids (HEFA) and Fischer-Tropsch Synthetic Paraffinic Kerosene (FT-SPK), are predominantly composed of normal (n-) and branched (iso-) paraffins.[3][13] For these fuels, simple binary blends of n-dodecane and an isomer like iso-dodecane (iC12) can be remarkably effective, particularly for matching sooting characteristics.
Expertise in Action: The ratio of branched to linear alkanes directly influences soot formation pathways.[9] Experimental studies have shown that by systematically varying the volume fraction of iso-dodecane in n-dodecane, the sooting propensities of different SAFs can be precisely matched.[3][4][13] For instance, pure iso-dodecane is a good match for Alcohol-to-Jet (ATJ) fuel, while a blend of 25% iso-dodecane and 75% n-dodecane accurately represents HEFA-Camelina fuel.[3][13] This demonstrates that even simple, well-characterized blends can powerfully predict the behavior of complex real fuels.
| Target SAF Type | Representative Surrogate Blend (iso-dodecane/n-dodecane) | Key Finding | Reference |
| HEFA-Camelina | 25% iC12 / 75% nC12 (by liquid volume) | This blend accurately reproduces the soot volume fraction profile of HEFA-Camelina fuel in counterflow non-premixed flames. | [3][13] |
| Alcohol-to-Jet (ATJ) | 100% iC12 (Pure iso-dodecane) | The sooting characteristics of ATJ fuel are well-represented by pure iso-dodecane. | [3][13] |
| FT-SPK | 75% iC12 / 25% nC12 to 90% iC12 / 10% nC12 | The sooting behavior of FT-SPK can be matched by blends with a high fraction of iso-dodecane, depending on reactant concentrations. | [3][4][13] |
Multi-Component Blends: Tackling Conventional Jet Fuel and Broader Properties
To emulate conventional Jet-A fuel or to match a wider array of physical and chemical properties beyond just sooting, more complex surrogates are necessary. These blends often incorporate other classes of hydrocarbons, including other paraffins (iso-octane, iso-cetane), cycloparaffins (decalin), and aromatics (toluene), to satisfy multiple property targets simultaneously.[5][12]
| Surrogate Name | Composition (Mole Fraction) | Key Emulated Properties | Reference |
| JFS | 39.05% n-dodecane, 21.79% isocetane, 11.49% decalin, 27.67% toluene | Cetane Number (CN), TSI, H/C ratio, density, viscosity, lower heating value. | [5] |
| UM1 | 38.44% n-dodecane, 14.84% iso-cetane, 23.36% methylcyclohexane, 23.36% toluene | Developed to emulate properties affecting spray development and gas-phase ignition. | [12] |
| UM2 | 28.97% n-dodecane, 14.24% iso-cetane, 31.88% decalin, 24.91% toluene | Formulated to better emulate liquid density and volatility compared to UM1. | [12] |
| Three-Component | 66.2% n-dodecane, 15.8% n-propylbenzene, 18.0% 1,3,5-trimethylcyclohexane | Validated against ignition delay times, species profiles, and burning velocities. | [18] |
Gold-Standard Experimental Validation Methodologies
Trustworthiness in surrogate development hinges on rigorous experimental validation. The protocols described below are self-validating systems designed to produce high-fidelity data for direct comparison with target fuels and for the validation of chemical kinetic models.
Ignition Delay Time (IDT) Measurement
Why it Matters: IDT is the most critical global metric for a fuel's autoignition quality. Accurately capturing the IDT, including the negative temperature coefficient (NTC) behavior characteristic of alkanes, is essential for any surrogate intended for use in advanced engine simulations.[14][19]
Apparatus: Shock Tubes (ST) and Rapid Compression Machines (RCMs) are the primary tools. STs are used for high-temperature (>1000 K) ignition studies, while RCMs excel at capturing the low-to-intermediate temperature (600-1000 K) chemistry, including the NTC region.[14][20]
-
Mixture Preparation: A precise mixture of the surrogate fuel, an oxidizer (typically air), and a diluent (e.g., Argon) is prepared in a mixing tank using partial pressures. The exact composition is verified using gas chromatography.
-
Reactor Filling: The driven section of the shock tube is evacuated to a high vacuum (<10⁻⁵ Torr) and then filled with the prepared fuel/air mixture to a specific initial pressure.
-
Shock Generation: The driver section, filled with a high-pressure driver gas (e.g., Helium), is separated from the driven section by a diaphragm. The diaphragm is ruptured, creating a planar shock wave that travels through the test gas.
-
Heating and Compression: The shock wave rapidly and adiabatically compresses and heats the test mixture to the desired temperature and pressure (T5, P5) behind the reflected shock wave.
-
Ignition Detection: Ignition is detected as an abrupt pressure rise (via a pressure transducer) and/or light emission (via a photodetector) at the end wall of the shock tube.
-
Data Acquisition: The time interval between the arrival of the reflected shock wave and the onset of ignition is defined as the ignition delay time. This is measured for a range of temperatures by varying the shock strength.
Soot Formation Measurement
Why it Matters: SAFs are valued for their potential to reduce particulate matter emissions. Therefore, a surrogate must accurately replicate the low sooting tendency of the target SAF.[4][13]
Apparatus: A counterflow non-premixed flame burner coupled with Laser-Induced Incandescence (LII) is the state-of-the-art technique.[3][4] This setup creates a stable, one-dimensional flame that is ideal for quantitative measurements of soot volume fraction.
-
Flame Establishment: Two opposing jets, one carrying the fuel vapor mixed with a diluent (N₂) and the other carrying the oxidizer (air), are established. A stable, flat, disc-shaped flame forms at the stagnation plane between the two jets.
-
Laser Excitation: A high-energy, pulsed laser beam (typically Nd:YAG at 1064 nm or 532 nm) is formed into a sheet and passed through the flame.
-
Incandescence Signal: Soot particles within the laser sheet absorb the laser energy and are rapidly heated to their vaporization temperature, causing them to incandesce (glow brightly).
-
Signal Detection: The incandescence signal is captured at a 90-degree angle to the laser sheet by an intensified CCD (ICCD) camera. The intensity of this signal is directly proportional to the soot volume fraction at that location.
-
Calibration: The LII signal is calibrated by comparing it with a line-of-sight laser extinction measurement through a flame with a known soot level (e.g., a reference ethylene flame).
-
Profile Mapping: The burner is traversed vertically through the laser sheet to generate a spatially resolved profile of the soot volume fraction across the flame.
Laminar Flame Speed (LFS) Measurement
Why it Matters: LFS is a fundamental property of a fuel/air mixture that combines chemical kinetics and transport properties. It is a critical validation target for chemical kinetic models and is essential for designing stable and efficient combustors.[16][17]
Apparatus: A constant volume combustion chamber is often used to measure LFS via the spherically expanding flame method.
-
Chamber Preparation: A spherical, high-pressure combustion chamber is filled with a premixed, quiescent mixture of the surrogate fuel and air at a known initial temperature, pressure, and equivalence ratio.
-
Ignition: The mixture is ignited at the center of the chamber by a high-energy spark from two opposing electrodes.
-
Flame Propagation: A spherical flame front propagates outwards from the ignition point.
-
Data Recording: The propagation of the flame is recorded using high-speed schlieren photography or a pressure transducer that measures the pressure rise in the chamber over time.
-
Flame Radius Calculation: The flame radius as a function of time, r(t), is extracted from the schlieren images or calculated from the pressure data.
-
Flame Speed Calculation: The stretched flame propagation speed (Sb) is calculated as the derivative of the flame radius with time (dr/dt).
-
Extrapolation to Zero Stretch: The flame propagation is affected by stretch (a combination of flame curvature and aerodynamic strain). The unstretched laminar flame speed (SL) is determined by plotting the stretched flame speed against the stretch rate and extrapolating linearly to a stretch rate of zero.
Conclusion and Future Outlook
The experimental validation of this compound-based surrogate fuels is a cornerstone of SAF development. The evidence clearly shows that:
-
Simple is Effective: For paraffin-rich SAFs, simple binary blends of n-dodecane and iso-dodecane are highly effective at emulating key combustion characteristics, particularly sooting tendency.[3][13] This provides a cost-effective and efficient pathway for evaluating new paraffinic fuels.
-
Complexity is Necessary for Fidelity: To capture the full suite of physical and chemical properties of conventional jet fuels or more compositionally diverse SAFs, multi-component surrogates containing cycloparaffins and aromatics are required.[5][12]
-
Rigorous Validation is Non-Negotiable: The trustworthiness of any surrogate depends entirely on the quality and breadth of its experimental validation. Techniques like shock tubes, RCMs, and laser-based flame diagnostics provide the high-fidelity data needed to confirm a surrogate's performance and to develop the next generation of predictive combustion models.[20][21]
The future of surrogate fuel development will involve creating more sophisticated blends to represent novel SAF production pathways and incorporating a wider range of molecular structures. Continued investment in advanced experimental facilities and diagnostic techniques will be crucial to providing the foundational data needed to accelerate the transition to a more sustainable aviation future.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Dodecane in Environmental Samples
Introduction: The Analytical Imperative for Dodecane Monitoring
This compound (C₁₂H₂₆), a straight-chain alkane, is a significant component of diesel fuel, kerosene, solvents, and various industrial products.[1] Its widespread use inevitably leads to its release into the environment through industrial effluents, accidental spills, and atmospheric deposition.[2][3] As a volatile organic compound (VOC), this compound contributes to air pollution and the formation of ground-level ozone.[2] In aquatic and soil environments, its persistence and low water solubility pose risks of contamination and potential bioaccumulation in the food chain.[1][2][3]
Accurate and precise quantification of this compound in complex environmental matrices—such as water, soil, and air—is therefore not merely an academic exercise. It is a critical requirement for environmental impact assessments, human health risk evaluation, and the design of effective remediation strategies.[2] However, the analysis is fraught with challenges. The inherent volatility of this compound can lead to sample loss, while its non-polar nature causes it to bind strongly to matrix components, complicating extraction.[3][4] Furthermore, environmental samples are notoriously complex, containing a myriad of interfering compounds that can obscure analytical signals and compromise data integrity.[5][6]
This guide provides a comparative analysis of the predominant analytical workflows for this compound quantification. We will dissect the methodologies, explain the causality behind experimental choices, and provide field-proven protocols to ensure the generation of trustworthy, high-quality data for researchers and environmental scientists.
Comparing Analytical Workflows: A Strategic Overview
The choice of an analytical method for this compound quantification hinges on the sample matrix, required sensitivity, sample throughput, and available instrumentation. The two most robust and widely adopted strategies are:
-
Headspace and Solid-Phase Microextraction (SPME) with Gas Chromatography-Mass Spectrometry (GC-MS): A modern, solvent-less approach ideal for volatile and semi-volatile compounds in liquid and gaseous samples.[7][8]
-
Solvent Extraction with Gas Chromatography-Mass Spectrometry (GC-MS): A traditional, powerful technique particularly suited for solid and highly complex matrices like soil and sediment.[9][10]
The logical relationship between sample type and the appropriate analytical workflow is illustrated below.
Caption: Logical workflow selection based on environmental sample matrix.
Performance Comparison of Primary Analytical Workflows
The following table provides an objective comparison of these two workflows, offering a clear guide for method selection.
| Performance Metric | Headspace/SPME-GC-MS | Solvent Extraction-GC-MS | Rationale & Causality |
| Applicable Matrices | Water, Air, Soil (for volatiles) | Soil, Sediment, Sludge, Water (LLE) | SPME relies on the partitioning of volatile analytes into the headspace or a fiber, making it ideal for cleaner matrices.[11][12] Solvent extraction physically dissolves the analyte from the matrix, making it more effective for complex solids.[10] |
| Solvent Consumption | None to minimal | High | SPME is a solvent-free technique, aligning with green analytical chemistry principles.[7] Solvent extraction, by definition, requires significant volumes of organic solvents.[13] |
| Sample Throughput | High (easily automated) | Low to Medium (labor-intensive) | SPME autosamplers can process dozens of samples unattended.[8] Solvent extraction involves multiple manual steps like shaking, separation, and concentration.[10] |
| Sensitivity (LOD/LOQ) | Excellent (ppt to low ppb) | Good to Excellent (ppb to ppm) | SPME is an equilibrium-based pre-concentration technique, effectively enriching the analyte onto the fiber, leading to very low detection limits.[14] Sensitivity in solvent extraction depends on the concentration factor achieved. |
| Matrix Effects | Lower | Higher | In Headspace/SPME, the fiber is often exposed only to the vapor phase, leaving non-volatile matrix components behind.[11] In solvent extraction, co-extractives from the matrix can interfere with the analysis, often requiring a cleanup step.[4][6] |
| Primary Advantage | Speed, automation, green chemistry | Robustness for "dirty" samples | The elimination of solvents and ease of automation make SPME highly efficient.[15] The exhaustive nature of solvent extraction ensures better recovery from samples with high organic content.[9] |
| Primary Disadvantage | Fiber fragility and cost | Time, cost, and solvent disposal | SPME fibers have a limited lifetime and can be damaged by complex matrices.[8] The cost of high-purity solvents and their subsequent disposal is a major drawback.[16] |
Experimental Protocols: A Self-Validating System
Trustworthy data originates from meticulously executed and validated protocols. The following sections provide step-by-step methodologies for the two primary workflows.
Workflow 1: Quantitative Analysis of this compound in Water by HS-SPME-GC-MS
This method leverages the equilibrium-driven partitioning of this compound from the aqueous phase into a polymer-coated fiber, followed by thermal desorption into the GC-MS system.[11] It is highly sensitive and minimizes sample handling.
Caption: Workflow for this compound analysis in water via HS-SPME-GC-MS.
Detailed Protocol:
-
Sample Collection & Preservation:
-
Collect water samples in 40 mL amber glass VOA (Volatile Organic Analysis) vials with PTFE-lined septa, ensuring no headspace (zero air bubbles).
-
If not analyzed immediately, acidify the sample to pH < 2 with HCl and store at 4°C.
-
-
Sample Preparation:
-
Allow the sample to reach room temperature.
-
Open the vial and add a known amount of an appropriate internal standard (IS), such as n-dodecane-d26 or another non-native alkane like nonadecane.[9] The IS corrects for variations in extraction efficiency and injection volume.
-
Add sodium chloride (NaCl) to the sample to a final concentration of ~25% (w/v). This "salting-out" effect increases the ionic strength of the water, decreasing the solubility of this compound and driving it into the headspace for more efficient extraction.[17]
-
Immediately reseal the vial.
-
-
SPME Extraction:
-
Place the vial in the autosampler tray or a heating block.
-
Fiber Selection: A 100 µm polydimethylsiloxane (PDMS) fiber is an excellent choice for non-polar compounds like this compound.[14]
-
Incubation/Extraction: Incubate the sample at a controlled temperature (e.g., 60°C) with agitation for a set period (e.g., 30 minutes). During this time, expose the SPME fiber to the headspace above the sample. Equilibrium is established between the this compound in the sample, the headspace, and the fiber coating.[11]
-
-
GC-MS Analysis:
-
Desorption: After extraction, the autosampler retracts the fiber and immediately inserts it into the hot GC inlet (e.g., 250°C). The high temperature rapidly desorbs the trapped this compound onto the GC column.
-
GC Parameters (Typical):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: Initial temp 40°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Parameters (Typical):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Use Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85) and the internal standard.[9]
-
-
Workflow 2: Quantitative Analysis of this compound in Soil by Solvent Extraction-GC-MS
This classic approach uses an organic solvent to physically extract this compound from the soil matrix. It is highly effective but requires more manual effort and careful handling of solvents.
Caption: Workflow for this compound analysis in soil via Solvent Extraction-GC-MS.
Detailed Protocol:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large debris and create a homogenous sample.[9]
-
Accurately weigh approximately 10 g of the homogenized soil into a glass centrifuge tube.
-
-
Extraction:
-
Add a known amount of the internal standard (e.g., n-dodecane-d26) directly to the soil.
-
Add 20 mL of a suitable extraction solvent, such as hexane or a dichloromethane/acetone mixture.
-
Tightly cap the tube and vigorously shake or sonicate for 30-60 minutes to ensure intimate contact between the solvent and soil particles.
-
-
Phase Separation and Concentration:
-
Centrifuge the sample at ~2500 rpm for 10 minutes to pellet the soil particles.
-
Carefully decant the solvent supernatant into a clean concentration tube.
-
Repeat the extraction (steps 2 & 3) on the soil pellet two more times, combining the supernatants.
-
Concentrate the combined extract down to a final volume of 1 mL using a gentle stream of nitrogen. This step is crucial for achieving the desired detection limits.
-
-
Cleanup (If Necessary):
-
For soils with high organic content (e.g., peat, compost), a cleanup step using Solid-Phase Extraction (SPE) may be required to remove interfering co-extractives.[4] A silica gel or Florisil cartridge can be effective for this purpose.
-
-
GC-MS Analysis:
-
Transfer the final 1 mL extract to a 2 mL autosampler vial.
-
Inject 1 µL of the extract into the GC-MS system using the same (or similar) analytical parameters described in Workflow 1.
-
Data Analysis, Quantification, and Method Validation
Generating a chromatogram is only the beginning. The trustworthiness of the final reported concentration is established through rigorous quantification logic and method validation.[18]
Quantification: The Role of the Internal Standard
An internal standard (IS) is the cornerstone of accurate quantification in chromatography.[9] It is a compound chemically similar to the analyte but not present in the original sample. By adding a known amount of IS to every sample, standard, and blank, we can correct for variations in sample preparation and instrument performance.
Quantification is based on the relative response factor (RRF) . A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.[9] The concentration of this compound in an unknown sample is then calculated using this curve.
Method Validation: A Self-Validating System
Every protocol must be a self-validating system.[19] Validation demonstrates that the analytical method is suitable for its intended purpose.[20][21] Key validation parameters include:
| Validation Parameter | Definition | Typical Acceptance Criteria | Why It Matters |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[18] | Correlation Coefficient (r²) > 0.995 | Ensures that the instrument response is predictable and reliable across the expected concentration range of the samples. |
| Accuracy (Recovery) | The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of analyte.[18] | 80-120% Recovery | Demonstrates that the method can extract and measure the analyte without significant bias or loss. |
| Precision | The degree of agreement among a series of measurements from the same sample. Includes repeatability (same day, same analyst) and intermediate precision (different days, analysts, or equipment).[18][20] | Relative Standard Deviation (RSD) < 15% | Guarantees that the results are reproducible and not subject to random error.[19] |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[18] | Signal-to-Noise Ratio ≥ 10:1 | Defines the lower boundary of the method's useful range, which is critical for regulatory compliance and risk assessment.[21] |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[21] | No interfering peaks at the retention time of the analyte in blank samples. | Ensures that the signal being measured is truly from this compound and not from an interfering compound in the matrix. |
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Introduction: The Analytical Imperative for Dodecane Quantification
An In-Depth Comparative Guide to GC-MS Methods for the Detection and Quantification of Dodecane
This compound (C12H26), a straight-chain alkane, serves as a significant analyte in diverse scientific fields. It is a component of diesel fuel and kerosene, making its detection crucial in environmental monitoring and petroleum analysis. In fragrance and food science, this compound is recognized as a volatile organic compound (VOC) isolated from the essential oils of various plants[1]. Furthermore, its use as a solvent or internal standard in chemical reactions necessitates precise quantification[2]. For researchers and professionals in these domains, selecting an appropriate analytical method is paramount for generating robust and reliable data.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent technique for this compound analysis. Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, makes it uniquely suited for this purpose. Unlike High-Performance Liquid Chromatography (HPLC), which is ineffective for volatile, non-polar compounds lacking a UV chromophore, GC-MS provides the necessary volatility-based separation and sensitive detection[3].
This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of prevalent GC-MS methodologies for this compound analysis. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis to empower you to select the optimal method for your specific application.
Core Principles of GC-MS for this compound Analysis
The fundamental principle of GC-MS involves separating volatile compounds in a gas chromatograph followed by their detection and identification by a mass spectrometer.
-
Injection: The sample containing this compound is introduced into a heated inlet, where it is vaporized.
-
Separation: An inert carrier gas (e.g., Helium) sweeps the vaporized sample onto a capillary column. The column's stationary phase interacts differently with various components based on their boiling points and polarities. This compound, being non-polar, is typically separated on a non-polar or mid-polar column, such as one with a 5% phenyl/95% dimethylpolysiloxane phase[4].
-
Detection & Ionization: As this compound elutes from the column, it enters the mass spectrometer's ion source. Here, it is fragmented into characteristic ions.
-
Mass Analysis: The ions are sorted by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for this compound identification.
-
Sample Preparation: Place 10 mL of the water sample into a 20 mL autosampler vial containing a micro stir bar.
-
Internal Standard: Spike with an appropriate internal standard (e.g., this compound-d26).
-
Extraction: Place the vial in the autosampler. Set the incubation temperature to 50°C with 250 rpm agitation. Expose a 100 µm PDMS fiber to the headspace for 30 minutes.
-
Desorption: After extraction, the fiber is automatically retracted and injected into the GC inlet. Desorb for 2 minutes at 250°C in splitless mode.
-
GC-MS Analysis: Use the same GC-MS parameters as described in the Headspace protocol.
-
Fiber Conditioning: After desorption, the fiber should be "baked out" in a separate conditioning station or the GC inlet at a higher temperature (e.g., 270°C) to remove any residual compounds before the next analysis.
Liquid-Liquid Extraction (LLE) GC-MS
LLE is a classic sample preparation technique used to isolate analytes from a complex sample matrix and transfer them into a clean, volatile solvent suitable for GC injection. [5][6]
-
Solvent Selection: The extraction solvent must be immiscible with the sample matrix (typically water) and have a high affinity for this compound. Non-polar solvents like hexane or dichloromethane are excellent choices. The solvent should also be volatile enough to be easily concentrated but not so volatile that the analyte is lost. [7]* pH Adjustment: For this compound, pH adjustment is not necessary as it is a neutral compound. However, for samples containing acidic or basic interferences, adjusting the pH can be used to suppress their extraction into the organic phase.
-
Emulsion Prevention: Vigorous shaking can form emulsions. Gentle, repeated inversions of the separatory funnel are preferred. [6]
-
Sample Collection: Collect a 500 mL water sample in a 1 L separatory funnel. Spike with an internal standard.
-
First Extraction: Add 50 mL of hexane to the funnel. Stopper and gently invert the funnel approximately 20 times, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer back into the original sample container. Drain the upper organic (hexane) layer into a collection flask.
-
Second Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh 50 mL of hexane. Combine the organic layers.
-
Drying: Pass the combined hexane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract down to a final volume of 1 mL using a gentle stream of nitrogen (evaporation).
-
Analysis: Inject 1 µL of the final extract into the GC-MS using the parameters described previously.
Method Validation and Trustworthiness
Regardless of the chosen method, the protocol must be a self-validating system to ensure trustworthiness. Method validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). [8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing blank matrix samples to check for interferences at the retention time of this compound.
-
Linearity: A calibration curve should be established using at least five concentration levels. The correlation coefficient (r²) should typically be ≥ 0.999. [8][10]* Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. The LOQ is the concentration that can be measured with acceptable precision and accuracy. [9]* Accuracy: Determined by spike-recovery experiments, where a known amount of this compound is added to a blank matrix and analyzed. Recovery should typically be within 80-120%. [11]* Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should generally be <15%. [11]
Conclusion: Selecting the Right Tool for the Job
The optimal GC-MS method for this compound is not a one-size-fits-all solution. The choice requires a scientific assessment of the analytical problem.
-
For ultra-trace quantification in environmental or biological samples, HS-SPME-GC-MS is unparalleled in its sensitivity and ability to concentrate the analyte while excluding matrix interferences. [12][13]* For analyzing volatiles in complex solid or viscous matrices , Headspace GC-MS is the most robust and reliable technique, protecting the analytical system from contamination.
-
For routine analysis of moderately contaminated aqueous samples , traditional LLE-GC-MS remains a valid, albeit solvent-intensive, option.
-
For high-concentration samples in clean solvents , the simplicity and speed of Direct Liquid Injection are ideal.
By understanding the principles, advantages, and limitations of each method, researchers can confidently develop and validate a protocol that delivers accurate, precise, and defensible results for the quantification of this compound.
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Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. Retrieved from [Link]
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U.S. Environmental Protection Agency (1995). EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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Goud, G., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3894. Retrieved from [Link]
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de Souza, P. P. M., et al. (2022). Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. Molecules, 27(15), 5012. Retrieved from [Link]
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Yan, Z., et al. (2019). Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix. Molecules, 24(12), 2246. Retrieved from [Link]
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A Comparative Guide to Dodecane and Novel Green Solvents: Performance, Properties, and Protocols
For decades, n-dodecane, a C12 linear alkane, has been a workhorse solvent in various industrial and laboratory settings.[1][2] Its predictable non-polar nature, stability, and role as a component in fuels and as a distillation chaser have made it a reliable choice for chemists and engineers.[3][4] However, the growing emphasis on sustainable chemistry, driven by the need to reduce environmental impact and reliance on petrochemical feedstocks, has spurred the search for "green" alternatives.[5][6][7] These alternatives are not merely replacements but are often enabling technologies that can offer improved safety profiles, unique reactivity, and novel separation capabilities.[8]
This guide provides an in-depth comparison of dodecane's performance against a curated selection of novel, bio-derived solvents: 2-Methyltetrahydrofuran (2-MeTHF) , Cyrene™ , and p-Cymene . We will move beyond a simple cataloging of physical properties to explore the causal relationships between solvent structure and function, providing the experimental frameworks necessary for you, the researcher, to validate and select the optimal solvent for your specific application.
Chapter 1: Profiling the Incumbent and the Challengers
A solvent's utility is dictated by its physicochemical properties. This compound's performance is rooted in its non-polar, hydrophobic character.[1] Our selected green solvents, however, offer a wider range of polarities and functionalities, expanding the accessible chemical space.
The Incumbent: n-Dodecane
n-Dodecane is a colorless, oily liquid derived from petroleum.[2][3] Its long, saturated hydrocarbon chain makes it an excellent solvent for non-polar substances like oils, greases, and other alkanes, following the principle of "like dissolves like".[1] It is practically insoluble in water.[1] Its high boiling point and low volatility are advantageous in high-temperature applications and for reducing evaporative losses, though its environmental persistence and fossil-fuel origin are significant drawbacks.[9]
The Green Challengers
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable agricultural sources like corn cobs and bagasse, 2-MeTHF is an ether that serves as a greener alternative to tetrahydrofuran (THF).[10][11] Its key advantages include a higher boiling point than THF, low tendency to form peroxides, and, most notably, limited miscibility with water, which simplifies product extractions and work-ups.[10][12]
-
Cyrene™ (Dihydrolevoglucosenone): Cyrene is a bio-based dipolar aprotic solvent derived from cellulose in a two-step process.[13][14] It is positioned as a sustainable replacement for petroleum-derived solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF), which face regulatory pressure due to toxicity concerns.[13] Cyrene is biodegradable, non-mutagenic, and possesses a high boiling point.[15][16]
-
p-Cymene: A naturally occurring aromatic hydrocarbon, p-Cymene is found in the essential oils of plants like cumin and thyme.[17] It is a bio-renewable alternative to toluene or xylenes. Its high boiling point and ability to dissolve conjugated polymers make it particularly useful in materials science and organic synthesis.[18][19]
Chapter 2: Quantitative Head-to-Head Comparison
To objectively evaluate these solvents, we must compare their core physical and safety properties. The following tables summarize key quantitative data, providing a foundation for selecting the right solvent for a given task.
Table 1: Comparative Physicochemical Properties
| Property | n-Dodecane | 2-MeTHF | Cyrene™ | p-Cymene |
| Formula | C₁₂H₂₆ | C₅H₁₀O | C₆H₈O₂ | C₁₀H₁₄ |
| Molar Mass ( g/mol ) | 170.34[3] | 86.13[12] | 112.11 | 134.22[17] |
| Source | Petroleum | Biomass (Hemicellulose)[11] | Biomass (Cellulose)[15] | Biomass (Essential Oils)[17] |
| Boiling Point (°C) | 216.3[20] | 80.2[12] | 227[21] | 177[17] |
| Melting Point (°C) | -9.6[20] | -136[12] | - | -68[17] |
| Density (g/mL @ 20-25°C) | 0.749[3] | 0.854[12] | 1.25[21] | 0.857[17] |
| Water Solubility | Insoluble[1] | Limited (14.4 g/100g )[12] | Miscible[21] | Insoluble[17] |
| Hildebrand Parameter (MPa¹/²) | ~16.1 | 16.9[22] | ~23.5 (estimated) | ~17.4 (estimated) |
Table 2: Health, Safety, and Environmental (HSE) Profile
| Property | n-Dodecane | 2-MeTHF | Cyrene™ | p-Cymene |
| Flash Point (°C) | 74[20] | -11 | 108 | 47 |
| Primary Hazard | Combustible, Aspiration Hazard[23] | Highly Flammable[12] | - | Flammable |
| Toxicity Profile | Low systemic toxicity; not expected to be genotoxic[24][25] | - | Non-mutagenic, non-toxic[14] | Low toxicity[26] |
| Biodegradability | Readily Biodegradable (for 1-chloro derivative)[27] | Biodegradable[11] | Biodegradable[15] | - |
| Regulatory Status | - | - | Replacement for NMP/DMF[13] | - |
Chapter 3: Experimental Design for Solvent Benchmarking
Choosing a solvent requires more than comparing data points; it demands empirical validation. A robust experimental design is self-validating, providing clear, reproducible results that directly inform your process.
Logical Framework for Solvent Selection
Before initiating wet-lab experiments, a logical framework ensures that efforts are directed efficiently. The choice of solvent is intrinsically linked to the requirements of the chemical process.
Caption: Logical workflow for rational solvent selection.
Protocol 1: Determining Solvency Power via Shake-Flask Method
Causality: The "shake-flask" method is a foundational technique for measuring the partition coefficient and saturation solubility of a solute.[28] It directly quantifies the solvent's ability to dissolve a specific compound under equilibrium conditions, which is the most critical performance metric for any solvent. This protocol is designed to compare how well this compound and a chosen green alternative (e.g., p-Cymene) dissolve a model non-polar solid, such as benzophenone.
Methodology:
-
Preparation: Accurately weigh an excess amount of the solid solute (e.g., 2g of benzophenone) into separate 50 mL sealed flasks for each solvent being tested (this compound and p-Cymene).
-
Solvent Addition: Add a precise volume (e.g., 20 mL) of the respective solvent to each flask.
-
Equilibration: Place the sealed flasks in a temperature-controlled shaker bath (e.g., 25°C) and agitate for a prolonged period (24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial as it confirms saturation.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle completely. If necessary, centrifuge the samples to ensure a clear supernatant.
-
Sampling & Dilution: Carefully extract a small, known volume of the supernatant (e.g., 1 mL) and dilute it with a suitable volatile solvent (e.g., hexane) to a concentration within the analytical instrument's linear range. A high dilution factor will be necessary.
-
Quantification: Analyze the concentration of the solute in the diluted samples using a calibrated analytical technique, such as UV-Vis Spectroscopy or Gas Chromatography (GC).
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility, typically expressed in g/L or mol/L.
Protocol 2: Benchmarking Performance in a Biphasic Reaction
Causality: This protocol evaluates the practical impact of a solvent's water miscibility on reaction efficiency and product isolation. We compare this compound (hydrophobic) with 2-MeTHF (limited water miscibility) in a reaction that requires an aqueous work-up, such as the base-mediated hydrolysis of an ester (e.g., ethyl benzoate). The ease and cleanliness of the phase separation directly impacts yield, purity, and processing time.[12]
Methodology:
-
Reaction Setup: In two separate round-bottom flasks, dissolve ethyl benzoate (1 equivalent) in this compound and 2-MeTHF, respectively.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 1.5 equivalents) to each flask.
-
Reaction: Heat the mixtures under reflux with vigorous stirring for a set period (e.g., 2 hours) to drive the hydrolysis.
-
Work-up & Observation:
-
Cool the reaction mixtures to room temperature and transfer them to separate separatory funnels.
-
Qualitative Assessment: Visually observe the time taken for the organic and aqueous layers to separate. Note the presence or absence of an emulsion at the interface. 2-MeTHF is expected to provide a cleaner, faster phase separation than many other organic solvents.[12]
-
Extraction: Separate the layers. Acidify the aqueous layer with HCl to precipitate the benzoic acid product.
-
-
Isolation & Quantification:
-
Filter, wash, and dry the solid benzoic acid product from both reactions.
-
Determine the mass of the dried product and calculate the reaction yield for each solvent system.
-
Compare the yields and the qualitative observations to benchmark the solvent's performance in a practical biphasic scenario.
-
Workflow for Benchmarking Protocol
Caption: Standard experimental workflows for solvent evaluation.
Chapter 4: Beyond the Bench - Life Cycle Assessment (LCA)
A solvent's "green" credentials are not determined solely by its renewable origin. A comprehensive Life Cycle Assessment (LCA) is required to evaluate its true environmental impact from cradle to grave.[29][30] This includes the energy consumption and waste generated during biomass cultivation, chemical conversion, purification, use, and end-of-life (recycling or degradation).[31][32] While a full LCA is outside the scope of most individual labs, it is a critical consideration for process development and industrial adoption. Researchers should prioritize solvents that have favorable, publicly available LCA data.[33]
Chapter 5: Synthesis and Recommendations
The selection of a solvent is a multi-faceted decision that balances performance, safety, cost, and sustainability.
-
n-Dodecane remains a viable and effective solvent for strictly non-polar applications where its high boiling point is an asset and interactions with water are undesirable. Its primary drawbacks are its petrochemical origin and environmental persistence.
-
2-Methyltetrahydrofuran (2-MeTHF) stands out as a superb, versatile green solvent. It is particularly advantageous in processes involving aqueous work-ups or Grignard reactions, where its unique water miscibility and stability offer clear process benefits over both this compound and traditional ethers like THF.[10][12]
-
Cyrene™ is a promising specialized solvent for replacing toxic dipolar aprotic solvents. Its high polarity makes it unsuitable as a direct this compound replacement, but it opens avenues for green chemistry in applications like materials science and biocatalysis where this compound would fail.[13][15]
-
p-Cymene is an excellent high-boiling, bio-based aromatic solvent. It is the most direct "green" alternative to this compound for applications requiring the dissolution of non-polar to moderately polar compounds at elevated temperatures, outperforming this compound in the synthesis of certain conjugated polymers.[18][19]
Final Verdict: For researchers looking to replace this compound, p-Cymene offers a similar polarity profile with a more sustainable origin. For those seeking improved process efficiency, particularly in reactions involving extractions, 2-MeTHF presents a compelling case with its unique physical properties. The ultimate choice must be guided by empirical data generated through robust, self-validating experimental protocols as outlined in this guide.
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Comparative Analysis of Dodecane and Other Alkanes for Phase Change Applications: A Technical Guide
Executive Summary
n-Alkanes, a class of organic paraffin compounds, are paramount in the field of thermal energy storage due to their excellent thermodynamic properties, chemical stability, and cost-effectiveness.[1][2][3] This guide provides a detailed comparative analysis of n-dodecane against other linear alkanes for phase change material (PCM) applications. We delve into the critical thermophysical properties that govern PCM performance, present a side-by-side data comparison, and offer robust, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and engineers in materials science and thermal management, providing the foundational knowledge and practical methodologies required to select and validate the optimal alkane PCM for a given application.
Introduction to n-Alkanes as Phase Change Materials
Phase change materials are substances that absorb and release large amounts of "latent" heat at a nearly constant temperature upon undergoing a phase transition, typically between solid and liquid states.[4] This characteristic makes them ideal for thermal energy storage (TES) and passive thermal management in a wide array of applications, including smart textiles, building energy efficiency, electronics cooling, and cold chain logistics.[1][5][6]
n-Alkanes (CnH2n+2) are particularly attractive organic PCMs for several reasons:
-
High Latent Heat of Fusion: They can store a significant amount of energy per unit mass.[3]
-
Chemical Stability: Alkanes are chemically inert and exhibit high stability even after thousands of thermal cycles, ensuring long-term reliability.[2][7][8]
-
Congruent Melting: They melt and solidify congruently without phase segregation.
-
Minimal Supercooling: Unlike many inorganic salts, alkanes show little to no supercooling, meaning they crystallize at a temperature very close to their melting point.[9]
-
Non-Corrosive: They are compatible with most common metals and polymers.[10]
However, they also present challenges, most notably a low thermal conductivity, which can impede heat transfer rates, and potential flammability.[1][3][9]
Thermophysical Properties: A Comparative Analysis
The selection of an alkane PCM is dictated by its thermophysical properties, which must align with the operating temperature range and performance requirements of the target application.
Key Performance Indicators (KPIs) for PCMs
-
Melting Temperature (T_m): This is the most critical parameter. The melting point must match the desired temperature control range of the application.
-
Latent Heat of Fusion (ΔH_fus): A higher latent heat translates to a greater energy storage capacity per unit mass. This is a primary metric for storage density.
-
Thermal Conductivity (λ): This property governs the rate at which heat can be charged into and discharged from the PCM. Low thermal conductivity is a major drawback of alkanes.
-
Density (ρ): Density, particularly the change in density upon melting, is crucial for system design to accommodate volumetric expansion and for calculating volumetric energy storage capacity.
Comparative Data of Dodecane and Neighboring n-Alkanes
The following table summarizes the key thermophysical properties of n-dodecane and other commonly used linear alkanes. These values provide a basis for initial material screening.
| n-Alkane | Formula | Melting Temp. (T_m) (°C) | Latent Heat (ΔH_fus) (kJ/kg) | Liquid Density (ρ_l) ( kg/m ³) | Liquid Thermal Conductivity (λ_l) (W/m·K) |
| n-Undecane | C₁₁H₂₄ | -26.0 | ~190 | ~740 (at 20°C) | ~0.14 |
| n-Dodecane | C₁₂H₂₆ | -9.6 | ~210 [11] | ~750 (at 20°C) [12] | ~0.15 [13] |
| n-Tridecane | C₁₃H₂₈ | -5.5 | ~200 | ~756 (at 20°C) | ~0.15 |
| n-Tetradecane | C₁₄H₃₀ | 5.9 | ~228 | ~763 (at 20°C) | ~0.15 |
| n-Pentadecane | C₁₅H₃₂ | 10.0 | ~206 | ~769 (at 20°C) | ~0.15 |
| n-Hexadecane | C₁₆H₃₄ | 18.2 | ~236 | ~773 (at 20°C) | ~0.15 |
| n-Octadecane | C₁₈H₃₈ | 28.2 | ~241 | ~777 (at 30°C) | ~0.15 |
Note: Values are approximate and can vary slightly based on purity and measurement conditions. The data is compiled from multiple sources for a representative comparison.[11][12][13][14]
Performance in Application: this compound vs. Alternatives
This compound , with its melting point of approximately -9.6°C, is an excellent candidate for applications requiring thermal management just below the freezing point of water.
-
Cold Chain Logistics: For transporting pharmaceuticals or biological samples that must be kept cool but not frozen, this compound is a strong contender. A product like n-tetradecane (melting at 5.9°C) would be unsuitable. In one study, microencapsulated n-dodecane demonstrated a phase transition temperature of -2°C with a high enthalpy of 195.9 kJ/kg, making it ideal for ice-temperature cold chain transport.[5][11]
-
Low-Temperature Electronics: Certain electronic components may require cooling to sub-zero temperatures for optimal performance. This compound can serve this purpose effectively.
Comparison with Alternatives:
-
For applications like thermal management in buildings or solar water heating, alkanes with higher melting points such as n-hexadecane (18.2°C) or n-octadecane (28.2°C) are more suitable.[7] Their higher latent heats also offer greater energy storage density in these temperature ranges.[15][16]
-
The primary disadvantage of all alkanes is their low thermal conductivity.[9] This necessitates engineering solutions such as embedding them in thermally conductive matrices (e.g., graphite foam) or microencapsulation to increase the surface area for heat transfer.[1][3][17]
Experimental Validation and Characterization Protocols
To ensure the reliability and performance of a PCM, rigorous experimental characterization is non-negotiable. The following protocols are designed to be self-validating systems.
Protocol: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)
DSC is the most widely used technique for measuring the melting temperature and latent heat of PCMs.[9][18][19][20]
Causality: The choice of a slow heating/cooling rate (e.g., 2-5 K/min) is critical. Organic PCMs have low thermal conductivity, and a high heating rate can create significant thermal gradients within the sample, leading to artificially broad peaks and inaccurate onset temperature measurements.[18] Multiple cycles are essential to erase the sample's prior thermal history and to check for the repeatability of the phase transitions.[21]
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument's temperature and heat flow using a certified standard, such as Indium, under the same experimental conditions (heating rate, atmosphere) planned for the sample.
-
Sample Preparation: Accurately weigh 5-10 mg of the alkane sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent mass loss due to vaporization. Prepare an identical empty pan to serve as a reference.
-
Thermal Program: a. Place both the sample and reference pans into the DSC cell. b. Equilibrate the system at a temperature at least 20°C below the expected melting point. c. First Heating Scan: Heat the sample at a controlled rate (e.g., 5 K/min) to a temperature at least 20°C above the completion of melting. This cycle erases the material's thermal history. d. Cooling Scan: Cool the sample at the same rate (5 K/min) back to the initial temperature. e. Second Heating Scan: Heat the sample again at 5 K/min. This second scan is used for data analysis as it represents the material's intrinsic behavior.
-
Data Analysis: a. Melting Temperature (T_m): Determine the onset temperature of the melting peak from the second heating scan. This represents the initiation of the phase change. b. Latent Heat of Fusion (ΔH_fus): Integrate the area of the melting peak. The result, normalized by the sample mass, gives the latent heat in J/g or kJ/kg.
Diagram: DSC Experimental Workflow
Caption: Workflow for characterizing alkane PCMs using DSC.
Protocol: Thermal Cycling for Long-Term Stability Assessment
Causality: This test is designed to simulate the long-term operational use of a PCM. Any degradation in thermal properties (melting point or latent heat) after a large number of cycles would indicate instability and unsuitability for the application.[8] Studies have shown that paraffin waxes are generally very reliable, with negligible degradation even after thousands of cycles.[7][8]
Step-by-Step Methodology:
-
Initial Characterization: Perform a baseline DSC measurement on the pristine PCM sample as described in Protocol 4.1.
-
Accelerated Cycling: Place a larger sample (1-2 g) of the PCM in a sealed vial. Subject the vial to repeated heating and cooling cycles in a thermal cycler or environmental chamber. a. The temperature range should bracket the melting point (e.g., from T_m - 15°C to T_m + 15°C). b. The ramp rate and dwell time should be sufficient to ensure complete melting and solidification in each cycle. c. Perform a significant number of cycles (e.g., 500, 1000, or more) to simulate long-term use.[8]
-
Post-Cycling Characterization: After the cycling is complete, take a small, representative sample from the vial and perform another DSC analysis (Protocol 4.1).
-
Comparative Analysis: Compare the melting temperature and latent heat values from the pre- and post-cycling DSC measurements. A change of more than 5-10% in latent heat may be considered significant degradation.[8]
Logical Framework for Alkane PCM Selection
Choosing the correct alkane requires a logical, step-down approach based on the application's specific needs.
Diagram: Alkane PCM Selection Logic
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A Comparative Guide to the Performance of Dodecane-Based and Synthetic Lubricants
For Researchers, Scientists, and Drug Development Professionals
In the precise environments of research and development, the selection of a lubricant is not a trivial decision. It is a choice that can impact equipment longevity, experimental consistency, and data integrity. This guide provides an in-depth technical comparison between a fundamental hydrocarbon, n-dodecane, and a broad class of engineered fluids—synthetic lubricants. Here, we move beyond simple specifications to explore the causality behind performance differences, grounded in standardized experimental validation.
N-dodecane (C₁₂H₂₆), a linear alkane, serves as a well-defined model for a single-component mineral oil, offering simplicity and predictability.[1] In contrast, synthetic lubricants, such as Polyalphaolefins (PAOs), Esters, and Polyalkylene Glycols (PAGs), are molecules engineered from the ground up to deliver tailored performance characteristics far exceeding those of their refined crude oil counterparts.[2] This comparison will illuminate the distinct advantages and trade-offs of each, enabling informed selection for critical applications.
Key Performance Metrics & The Experimental Framework
To objectively compare these lubricants, we must first establish a framework of standardized testing. The American Society for Testing and Materials (ASTM) provides a suite of rigorous, repeatable protocols that form the bedrock of lubricant characterization. We will examine four critical performance areas: Viscosity Stability, Oxidative & Thermal Stability, Wear Prevention, and Biodegradability.
Viscosity and Viscosity Index (VI)
Viscosity—a fluid's resistance to flow—is arguably the most critical property of a lubricant.[3] However, its stability across a range of operating temperatures is equally important. The Viscosity Index (VI) is a dimensionless number that quantifies this stability: a higher VI indicates a smaller, more favorable change in viscosity with temperature.[4][5][6]
Experimental Protocol: Kinematic Viscosity (ASTM D445) & VI Calculation (ASTM D2270)
The causality behind this two-part evaluation is simple: to understand stability, one must first accurately measure the property at distinct thermal states.
-
ASTM D445 - Kinematic Viscosity: This test measures the time it takes for a specific volume of lubricant to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.[3][7][8][9][10] The procedure is performed at two standard temperatures: 40°C and 100°C.
-
ASTM D2270 - Viscosity Index Calculation: Using the kinematic viscosity values obtained at 40°C and 100°C, the VI is calculated.[4][5][6][11][12] The calculation compares the lubricant's viscosity change to that of two reference oils.
Workflow for Viscosity Index Determination
Caption: Workflow for determining Viscosity Index via ASTM D445 and D2270.
Oxidative & Thermal Stability
A lubricant's ability to resist chemical breakdown at high temperatures and in the presence of oxygen is paramount for long service life.[13][14] Oxidation leads to sludge, varnish, and the formation of corrosive acids, which can cause catastrophic equipment failure.[15]
Experimental Protocol: Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272)
This method is chosen for its ability to accelerate the oxidation process under controlled conditions, providing a reliable forecast of a lubricant's stability.[15][16]
-
Preparation: A precise amount of the lubricant sample is placed in a glass container with a specified volume of water and a copper catalyst coil, which mimics the catalytic effect of metal components in machinery.[17]
-
Pressurization & Heating: The container is sealed inside a pressure vessel, which is then charged with pure oxygen to a pressure of 90 psi and heated to 150°C.[15][17]
-
Rotation: The vessel is rotated at 100 RPM at an angle to ensure thorough mixing and exposure of the oil to the oxygen and catalyst.[17][18]
-
Measurement: As the lubricant's antioxidants are consumed and the oil begins to oxidize, the oxygen inside the vessel is consumed, causing a pressure drop.[15]
-
Endpoint: The test concludes when the pressure drops by a specified amount from the maximum pressure. The result is reported in minutes; a longer time indicates higher oxidation stability.[17]
Workflow for RPVOT (ASTM D2272)
Caption: Experimental workflow for the RPVOT (ASTM D2272) stability test.
Wear Prevention Characteristics
Lubricity is the measure of a fluid's ability to reduce friction and prevent wear between moving surfaces. This is evaluated by creating a controlled wear scenario and measuring the resulting physical damage.
Experimental Protocol: Four-Ball Wear Test (ASTM D4172)
This test is a standard method for evaluating the anti-wear properties of fluid lubricants in a sliding contact scenario.[19][20][21][22]
-
Assembly: Three 12.7 mm steel balls are clamped together and immersed in the test lubricant. A fourth ball is positioned on top, in contact with the three stationary balls.[23][24]
-
Test Conditions: The assembly is brought to a specified temperature (typically 75°C), and a constant load (e.g., 40 kgf) is applied. The top ball is then rotated at a set speed (e.g., 1200 rpm) for a fixed duration (e.g., 60 minutes).[20][24][25]
-
Measurement: After the test, the three stationary balls are cleaned, and the circular wear scars generated by the rotating top ball are measured under a microscope.[23]
-
Result: The average diameter of the three wear scars is reported in millimeters. A smaller wear scar diameter signifies superior anti-wear performance.[20][23]
Workflow for Four-Ball Wear Test (ASTM D4172)
Caption: Workflow for the ASTM D4172 Four-Ball Wear Test.
Quantitative Performance Comparison
The structural differences between the simple, linear n-dodecane and engineered synthetics lead to significant disparities in performance. This compound's properties are inherent to its molecular structure, while synthetics are optimized for specific characteristics.
| Performance Parameter | Test Method | n-Dodecane (Representative) | Polyalphaolefin (PAO) | Ester (POE) | Polyalkylene Glycol (PAG) |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | ~2.0 - 2.5 | 15 - 100+ (Variable) | 20 - 220+ (Variable) | 30 - 500+ (Variable) |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | ~0.8 - 1.0 | 4 - 15+ (Variable) | 4 - 25+ (Variable) | 6 - 80+ (Variable) |
| Viscosity Index (VI) | ASTM D2270 | ~95 - 105 | 125 - 160+ | 140 - 180+ | 180 - 250+ |
| Oxidation Stability (RPVOT, mins) | ASTM D2272 | Low (<100) | High (400 - 1500+) | Very High (600 - 2000+) | High (Varies by type) |
| Four-Ball Wear (Scar Diameter, mm) | ASTM D4172 | >0.60 (Poor) | 0.35 - 0.50 (Good) | 0.30 - 0.45 (Excellent) | 0.35 - 0.55 (Good) |
| Biodegradability | OECD 301B | Inherently Biodegradable | Poor to Moderate | Readily Biodegradable | Readily Biodegradable |
Note: Values are typical and can vary significantly based on specific molecular weight, branching, and additive packages. This compound values are for the pure substance and lack performance-enhancing additives.
Analysis of Performance Differences
Viscosity Index: this compound, as a simple n-alkane, experiences a significant thinning effect as temperature increases, resulting in a modest VI. Synthetic lubricants, particularly PAOs, are built with highly branched, uniform structures that resist thinning, leading to much higher VIs.[2] Esters and PAGs, with their polar molecular structures, exhibit even greater viscosity stability.[2]
Oxidative and Thermal Stability: The uniform, saturated hydrocarbon structure of PAOs provides excellent resistance to oxidation.[26] Esters are chemically engineered to have even greater thermal stability, making them suitable for extremely high-temperature applications.[26][27] this compound, lacking this engineered stability and any antioxidant additives, oxidizes relatively quickly.
Lubricity and Wear Prevention: The polarity of Ester and PAG molecules causes them to adhere to metal surfaces, forming a resilient lubricating film that provides exceptional wear protection.[28] While PAOs offer good lubricity, they are non-polar and benefit greatly from anti-wear additives.[29] this compound itself possesses poor boundary lubrication properties.
Biodegradability: The ester linkages in Ester-based lubricants and the ether linkages in PAGs are susceptible to hydrolysis and microbial attack, making them "readily biodegradable".[30][31] This is a critical advantage in environmentally sensitive applications. This compound and PAOs, being pure hydrocarbons, degrade much more slowly.[32]
Conclusion and Recommendations
The choice between a simple hydrocarbon like this compound and a synthetic lubricant is a clear trade-off between baseline simplicity and engineered high performance.
-
N-Dodecane is best suited for applications where conditions are mild and well-controlled, or where it serves as a solvent or a component in a more complex formulation.[1] Its performance limitations in thermal stability and lubricity make it unsuitable as a standalone high-performance lubricant.
-
Polyalphaolefins (PAOs) represent a significant upgrade, offering excellent thermal stability and viscosity control across a wide temperature range.[2] They are the synthetic lubricant of choice for many demanding automotive and industrial applications where durability and reliability are key.
-
Esters provide superior performance at very high temperatures and offer enhanced lubricity due to their polarity.[28][31] Their excellent solvency also makes them ideal for keeping systems clean. Their biodegradability is a key advantage for marine or outdoor applications.[31]
-
Polyalkylene Glycols (PAGs) offer a unique profile, including very high VIs, clean thermal decomposition (leaving few residues), and options for water solubility. They are often used in specialized applications like certain compressor and gear oils.
For the research scientist or development professional, the selection process must be driven by the specific demands of the application. For high-temperature, high-load equipment or long-duration experiments where lubricant failure cannot be tolerated, the investment in a high-performance synthetic lubricant like a PAO or Ester is a critical step in ensuring operational success and data integrity.
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TestOil. (2025). RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever. TestOil.com. [Link]
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Petro-Lubricant Testing Laboratories, Inc. ASTM D665: Rust Preventative Procedure A w/Distilled Water, 4 or 24 hrs. Petrolube.com. [Link]
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WearCheck. Rotating Pressure-Vessel Oxidation Test (RPVOT) ASTM D2272. WearCheck.com. [Link]
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ASTM International. (2015). D942-15 Standard Test Method for Oxidation Stability of Lubricating Greases by the Oxygen Pressure Vessel Method. ASTM.org. [Link]
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ASTM International. (2021). D4172-21 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). ASTM.org. [Link]
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Safety Operating Guide
A Scientist's Guide to the Safe and Compliant Disposal of Dodecane
In the modern research and development landscape, meticulous attention to safety and environmental stewardship is not merely a regulatory hurdle but a cornerstone of scientific integrity. Dodecane (C₁₂H₂₆), a common non-polar solvent, alkane reference material, and component in phase-change materials, is a workhorse in many laboratories. However, its combustible nature and environmental hazards necessitate a rigorous and well-understood disposal protocol. This guide provides an in-depth, procedural framework for the proper disposal of this compound, designed for the professional scientist who requires both actionable steps and the foundational knowledge behind them.
The Hazard Profile: Understanding the "Why" Behind this compound Disposal Protocols
Proper handling is dictated by a substance's inherent risks. This compound is not benign, and its disposal procedures are directly linked to its specific hazard profile.
-
Aspiration Hazard: this compound is classified with an H304 hazard statement: "May be fatal if swallowed and enters airways."[1][2][3] This is a critical mechanical hazard; if ingested and then aspirated into the lungs, it can cause severe chemical pneumonitis. This dictates that procedures must minimize the generation of aerosols and that vomiting should not be induced in case of accidental ingestion.[3][4]
-
Combustibility: With a flash point around 71-74°C (160-165°F), this compound is a combustible liquid (OSHA Category 4 Flammable Liquid).[1][5] While it doesn't ignite as readily as more volatile solvents, it still poses a significant fire risk when near heat, sparks, or open flames.[4][6]
-
Environmental Toxicity: this compound is very toxic to aquatic life with long-lasting effects.[7] Its low water solubility means it will persist in the environment, posing a danger to ecosystems.[4] This is the primary reason it must never be poured down the drain or disposed of in a way that allows it to enter waterways.[1][8][9][10]
-
Skin Irritation: Repeated or prolonged contact can lead to skin dryness and cracking (dermatitis) as it de-fats the skin.[2][3][4]
Core Disposal Procedures: From Spill to Final Disposition
The following protocols are designed to manage this compound waste safely within a laboratory setting. These procedures assume pure this compound waste; if mixed with other hazardous chemicals, the resulting mixture must be treated according to the hazards of all components. Always consult your institution's Environmental Health & Safety (EHS) department for specific local regulations.
Protocol 1: Small Spill Emergency Response (<100 mL)
Immediate and correct action can prevent a small spill from becoming a major incident.
-
Isolate and Alert: Immediately notify colleagues in the area and restrict access.
-
Ventilate: Work in a well-ventilated area or a chemical fume hood. If ventilation is poor, evacuate and contact EHS.
-
Don PPE: Wear appropriate Personal Protective Equipment, including nitrile gloves, safety goggles or a face shield, and a lab coat.
-
Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial solvent absorbent pad.[1][4] Causality Note: Do not use combustible materials like paper towels or sawdust, as they will create a fire hazard.[4]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbent material and this compound into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose of Contaminated Materials: All used absorbent materials, gloves, and cleaning supplies are now considered hazardous waste and must be placed in the sealed container for disposal.
Protocol 2: Routine Bulk Waste Accumulation
This procedure covers the collection of waste this compound from routine laboratory operations.
-
Select the Proper Container: Use an approved, chemically compatible hazardous waste container with a secure, tight-fitting lid.[11] Often, these are metal safety cans or specific polymer jugs provided by your EHS department.
-
Label Correctly: The container must be labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Combustible, Aspiration Hazard, Environmental Hazard"
-
-
Accumulate Safely:
-
Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[12]
-
Keep the container closed at all times except when adding waste.
-
Segregate this compound waste from incompatible materials, particularly strong oxidizing agents.[4]
-
-
Arrange for Disposal: Once the container is full (leaving ~10% headspace for expansion) or has been accumulating for the maximum time allowed by your institution (e.g., 6-12 months), contact your EHS department to arrange for pickup by a licensed hazardous waste transporter.[4][8] This creates the necessary "cradle-to-grave" documentation required by the EPA.[13]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing this compound waste streams in the lab.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dodecane
Welcome to a comprehensive guide on the safe handling of dodecane (C₁₂H₂₆), a common non-polar solvent, distillation chaser, and fuel surrogate used extensively in research and development.[1][2] This document moves beyond a simple checklist, providing you with the causal reasoning behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every time you work with this compound, you are protected by field-proven best practices.
The Foundation of Safety: Understanding this compound's Hazard Profile
Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to a chemical's specific physical and toxicological properties. This compound, a combustible, colorless liquid, presents several key hazards that dictate our safety protocols.[3][4]
The most critical hazard associated with this compound is its aspiration toxicity .[5][6][7] If liquid this compound is swallowed and then enters the lungs, it can be fatal.[3][5][6] This property is the primary driver for stringent eye and face protection. Additionally, while not classified as a primary skin irritant, repeated or prolonged exposure can cause skin dryness and cracking by dissolving the natural oils in your skin (defatting).[5][7][8] Some safety data sheets also classify this compound as toxic if inhaled.[3][9]
Table 1: Key Physicochemical Properties of n-Dodecane
| Property | Value | Significance for Safety |
| CAS Number | 112-40-3 | Unique identifier for the substance.[3][5] |
| Molecular Formula | C₁₂H₂₆ | A straight-chain alkane hydrocarbon.[1] |
| Appearance | Colorless, oily liquid | Difficult to see on surfaces; requires diligence in cleanup.[1][4] |
| Flash Point | ~71 °C (160 °F) | Classified as a combustible liquid; keep away from ignition sources.[10] |
| Boiling Point | ~216 °C (421 °F) | Low volatility at room temperature, but vapor can accumulate if heated.[2] |
| Vapor Pressure | Low | Reduces inhalation risk at ambient temperatures but does not eliminate it.[11] |
| Water Solubility | Insoluble | Spills will not be diluted by water and can spread.[2] |
The Core Directive: A Multi-Layered Approach to Protection
Your primary defense against chemical exposure is a combination of engineering controls (like fume hoods) and administrative controls (safe work practices). PPE is the essential final barrier between you and the chemical.
Eye and Face Protection: Shielding Against the Aspiration Hazard
Due to the severe risk of aspiration toxicity from splashes, eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work involving this compound, even for small-volume transfers.
-
Recommended for Splash Risk: When transferring volumes greater than 50 mL, pouring, or performing any operation with a risk of splashing, a full-face shield worn over safety goggles is required.[12][13] This combination provides a robust barrier protecting the eyes, nose, and mouth from accidental ingestion via splashing.
Skin and Body Protection: Preventing Contact and Defatting
Protecting your skin is crucial to prevent the chronic effects of defatting and potential absorption.
-
Body: A standard flame-resistant lab coat should be worn and kept fully buttoned. For larger-scale operations (>1 liter), a chemical-resistant apron over the lab coat is recommended.[12]
-
Gloves: Glove selection is the most critical decision for hand protection. Not all disposable gloves offer adequate protection. This compound, as a hydrocarbon solvent, can degrade certain materials quickly.
Table 2: Glove Selection Guide for n-Dodecane
| Glove Material | Recommended Use | Rationale & Limitations |
| Nitrile | Splash Protection Only. | Suitable for incidental contact. Nitrile offers good initial resistance, but breakthrough can occur with prolonged exposure. Change gloves immediately after any known contact.[14][15] |
| Neoprene | Extended Contact. | Offers better resistance to alkanes than standard nitrile. A good choice for procedures involving immersion or extended handling. |
| Viton® | High-Risk/Immersion. | Provides excellent, long-term protection against aliphatic hydrocarbons like this compound. Recommended for large-volume transfers or spill cleanup.[16] |
| Natural Rubber (Latex) | Not Recommended. | Offers poor chemical resistance to hydrocarbons and is not a suitable choice for handling this compound.[17] |
Crucial Note: Always inspect your gloves for tears or pinholes before use.[12] Use proper removal techniques to avoid contaminating your skin.
Respiratory Protection: When Ventilation is Not Enough
Under normal laboratory conditions inside a certified chemical fume hood, respiratory protection is typically not required due to this compound's low vapor pressure.[3][8] However, it becomes essential in specific scenarios:
-
Large Spills: When cleaning a significant spill outside of a fume hood.
-
Poor Ventilation: If working in an area with inadequate air exchange.
-
Aerosol Generation: During any process that may create a mist or aerosol of this compound.
In these situations, an air-purifying respirator with organic vapor (OV) cartridges is necessary.[18] For major emergencies, a self-contained breathing apparatus (SCBA) may be required.[13]
Operational and Disposal Plans
A safe workflow involves more than just wearing the right gear. It requires a systematic approach to its use and disposal.
Workflow for PPE Selection
The following decision tree provides a logical pathway for selecting the appropriate level of PPE for your specific task.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
Step-by-Step Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
Put on your safety glasses or goggles.
-
If required, put on your respirator. Perform a seal check.
-
If required, put on your face shield.
-
Wash your hands thoroughly.
-
Put on your chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Method:
-
Remove gloves using a proper technique (e.g., peeling one off with the other gloved hand, then using the clean hand to remove the second from the inside).
-
Dispose of gloves immediately in the designated waste container.
-
Remove your face shield and/or goggles from the back to the front.
-
Remove your lab coat, folding it so the contaminated outside is folded inward.
-
If a respirator was used, remove it last.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan
All PPE that has come into contact with this compound must be considered hazardous waste.
-
Gloves and other disposables: Place in a designated, sealed hazardous waste container. Do not discard in the regular trash.
-
Contaminated Clothing: Lab coats that are significantly contaminated should be professionally decontaminated or disposed of as hazardous waste according to your institution's policies.[5][6]
Emergency Procedures: Immediate First Aid
In case of exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area thoroughly with soap and water for at least 15 minutes.[18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][18] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][18]
-
Ingestion: DO NOT INDUCE VOMITING. [5][6][18] This is critical due to the aspiration hazard. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[8][18]
By understanding the specific risks of this compound and following these detailed operational procedures, you build a robust and trustworthy safety system that protects you, your colleagues, and your research.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
